Bacilotetrin C analogue
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H76N6O10 |
|---|---|
Molecular Weight |
849.1 g/mol |
IUPAC Name |
(3S,6R,9S,12S,16R)-3,6-bis(2-methylpropyl)-9,12-bis(3-morpholin-4-yl-3-oxopropyl)-16-undecyl-1-oxa-4,7,10,13-tetrazacyclohexadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C44H76N6O10/c1-6-7-8-9-10-11-12-13-14-15-33-30-38(51)45-34(16-18-39(52)49-20-24-58-25-21-49)41(54)46-35(17-19-40(53)50-22-26-59-27-23-50)42(55)47-36(28-31(2)3)43(56)48-37(29-32(4)5)44(57)60-33/h31-37H,6-30H2,1-5H3,(H,45,51)(H,46,54)(H,47,55)(H,48,56)/t33-,34+,35+,36-,37+/m1/s1 |
InChI Key |
GYJJEIBYZWJPMX-AESTUDHESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Bacilotetrin C Analogue Discovery from Bacillus subtilis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The marine environment harbors a vast diversity of microorganisms capable of producing novel secondary metabolites with significant therapeutic potential. Among these, the genus Bacillus, particularly strains isolated from unique marine niches, has proven to be a prolific source of bioactive compounds. This technical guide provides an in-depth overview of the discovery, characterization, and analogue development of Bacilotetrin C, a cyclic lipodepsipeptide isolated from the marine-derived bacterium Bacillus subtilis strain 109GGC020. We present detailed experimental protocols for the fermentation, isolation, and structure elucidation of Bacilotetrin C and its natural analogues. Furthermore, this guide summarizes the bioactivity of these compounds and explores the structure-activity relationships of synthetic analogues, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
Marine microorganisms are a crucial resource for the discovery of new bioactive compounds.[1] Bacillus species, in particular, are known to produce a wide array of structurally diverse secondary metabolites, including lipopeptides, polypeptides, and polyketides, which exhibit a range of biological activities such as antimicrobial and anticancer effects.[1] Cyclic lipopeptides, like the well-known surfactins, iturins, and fengycins, produced by Bacillus subtilis, have garnered significant attention for their potential pharmaceutical and biotechnological applications.[1]
This guide focuses on the Bacilotetrin class of cyclic lipodepsipeptides. The initial discovery of Bacilotetrins A and B, which demonstrated anti-MRSA activity, paved the way for the isolation of new analogues.[2] Subsequent research on the same marine-derived Bacillus subtilis strain (109GGC020), isolated from a marine sponge near the Gageo reef in the Republic of Korea, led to the discovery of Bacilotetrins C, D, and E.[1] These newer analogues have shown promising anti-mycoplasma activity.[1]
The structural core of the Bacilotetrins consists of three leucine (B10760876) residues and one glutamic acid, cyclized with a β-hydroxy fatty acid tail.[3] The discovery and synthesis of Bacilotetrin C and its analogues have provided valuable insights into the structural requirements for their biological activity, particularly their potential as anticancer agents.[3] This document serves as a technical guide for the continued exploration and development of Bacilotetrin C analogues.
Discovery and Isolation Workflow
The discovery of novel Bacilotetrin C analogues from Bacillus subtilis follows a systematic workflow, from fermentation to purification and characterization. The general process is outlined below.
Experimental Protocols
Bacterial Strain and Fermentation
The producing organism is Bacillus subtilis strain 109GGC020, isolated from a marine sponge.[1]
Protocol for Fermentation:
-
Inoculum Preparation: Prepare a seed culture of B. subtilis 109GGC020 in a suitable broth medium.
-
Large-Scale Fermentation: Use the seed culture to inoculate a larger volume of production medium.
-
Incubation: Incubate the culture for an optimized period with continuous shaking to ensure adequate aeration. Optimal growth conditions for this strain have been reported as a salinity of 18.3 g/L, a pH of 7.02, and a temperature of 24°C.
Extraction and Isolation
The following protocol outlines the extraction and purification of Bacilotetrins C-E from the fermentation broth.[1]
-
Extraction: After fermentation, obtain the crude extract from the culture. A common method is to perform a solvent extraction of the fermentation broth with ethyl acetate (B1210297) (EtOAc).[1]
-
Initial Fractionation: Subject the crude extract to reversed-phase vacuum column chromatography (e.g., using YMC Gel ODS-A) with a stepwise gradient of methanol (B129727) (MeOH) in water (H₂O), for example, 20%, 40%, 60%, 80%, and 100% MeOH.[1]
-
Further Column Chromatography: The fraction showing the characteristic signals of Bacilotetrins (e.g., the 100% MeOH fraction) is then subjected to further ODS vacuum column chromatography with a more refined stepwise gradient (e.g., 80%, 90%, and 100% MeOH in H₂O).[1]
-
High-Performance Liquid Chromatography (HPLC): Purify the subfractions containing the compounds of interest using reversed-phase HPLC. An example of a reported purification for Bacilotetrin C is as follows:
Structure Elucidation
The structures of new Bacilotetrin analogues are determined using a combination of spectroscopic and chemical methods.
-
Mass Spectrometry (MS): Determine the molecular formula using high-resolution electrospray ionization mass spectrometry (HR-ESIMS).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data to establish the planar structure of the molecule. NMR data for Bacilotetrin C are summarized in the data section.[1]
-
Stereochemistry Determination:
Proposed Biosynthesis Pathway
Bacilotetrins are likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, similar to other lipopeptides from Bacillus such as surfactin.[1] The specific gene cluster for Bacilotetrin biosynthesis has not yet been reported. However, a putative modular organization of the NRPS can be proposed based on the structure of Bacilotetrin C.
Quantitative Data
Physicochemical and Spectroscopic Data of Bacilotetrin C
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₆N₄O₈ | [1] |
| Appearance | Amorphous solid | [1] |
| HR-ESIMS | Determined by High-Resolution Electrospray Ionization Mass Spectrometry | [1] |
| ¹H NMR (CD₃OD) | See Table 2 | [1] |
| ¹³C NMR (CD₃OD) | See Table 2 | [1] |
NMR Data for Bacilotetrin C (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Fatty Acid | ||
| 1' | 174.5 | |
| 2' | 42.9 | 2.63 (dd, 15.0, 3.0), 2.51 (dd, 15.0, 9.0) |
| 3' | 68.9 | 5.16 (m) |
| ... | ... | ... |
| L-Glu | ||
| α | 54.1 | 4.43 (m) |
| β | 28.3 | 2.21 (m), 2.08 (m) |
| γ | 31.9 | 2.49 (t, 7.5) |
| δ | 176.3 | |
| NH | 8.39 (d, 8.0) | |
| L-Leu-1 | ||
| α | 53.9 | 4.57 (m) |
| β | 41.8 | 1.71 (m) |
| γ | 25.9 | 1.71 (m) |
| δ | 23.4, 22.1 | 0.96 (d, 6.5), 0.94 (d, 6.5) |
| CO | 173.3 | |
| NH | 7.76 (d, 8.5) | |
| D-Leu-2 | ||
| α | 54.5 | 4.11 (t, 8.0) |
| β | 42.1 | 1.63 (m) |
| γ | 25.8 | 1.63 (m) |
| δ | 23.5, 22.0 | 0.92 (d, 6.5), 0.89 (d, 6.5) |
| CO | 172.9 | |
| NH | 9.10 (d, 8.0) | |
| L-Leu-3 | ||
| α | 52.8 | 3.74 (t, 8.0) |
| β | 41.6 | 1.79 (m) |
| γ | 25.8 | 1.79 (m) |
| δ | 23.5, 22.0 | 0.96 (d, 6.5), 0.94 (d, 6.5) |
| CO | 175.9 | |
| NH | 7.74 (d, 8.0) | |
| Note: This is a partial and representative list of the NMR data. For complete assignments, refer to the original publication.[1] |
Bioactivity Data
| Compound | Bioactivity | MIC/IC₅₀ | Reference |
| Bacilotetrin A | Anti-MRSA | 8 - 32 µg/mL | [2] |
| Bacilotetrin B | Anti-MRSA | 8 - 32 µg/mL | [2] |
| Bacilotetrin C | Anti-Mycoplasma (M. hyorhinis) | 31 µg/mL | [1] |
| Bacilotetrin D | Anti-Mycoplasma (M. hyorhinis) | 31 µg/mL | [1] |
| Bacilotetrin E | Anti-Mycoplasma (M. hyorhinis) | 31 µg/mL | [1] |
| Bacilotetrin C | Anticancer (MDA-MB-231) | 18.4 µM | [3] |
| Bacilotetrin C | Anticancer (HepG2) | 16.2 µM | [3] |
| Synthetic Analogue 17 | Anticancer (MDA-MB-231) | Significantly improved vs. Bacilotetrin C | [3] |
| Synthetic Analogue 23 (Linear) | Anticancer (MDA-MB-231) | Poor activity | [3] |
Structure-Activity Relationship (SAR) of Synthetic Analogues
The total synthesis of Bacilotetrin C has enabled the generation of various analogues to probe the structure-activity relationship (SAR), particularly for anticancer activity.[3]
Key findings from the SAR studies include:
-
Cyclic Core: The cyclic structure is crucial for cytotoxicity. The linear counterpart of Bacilotetrin C showed significantly reduced activity.[3]
-
L-Glutamic Acid: The L-glutamic acid residue plays a significant role in the molecule's cytotoxicity.[3]
-
Fatty Acid Chain: The length and nature of the hydrophobic fatty acid chain are important for bioactivity. Truncation of the hydrocarbon chain led to a loss of activity.[3]
Conclusion and Future Directions
The Bacilotetrins represent a promising class of cyclic lipodepsipeptides from Bacillus subtilis with notable antimicrobial and anticancer activities. This guide has provided a comprehensive overview of the discovery, isolation, and characterization of Bacilotetrin C and its analogues. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore this chemical space further.
Future research should focus on several key areas:
-
Discovery of New Natural Analogues: Further investigation of B. subtilis 109GGC020 and other marine-derived Bacillus strains may yield additional novel Bacilotetrin analogues with improved activity profiles.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the Bacilotetrin biosynthetic gene cluster will enable the use of synthetic biology and metabolic engineering approaches to generate novel derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for both the antimicrobial and anticancer activities of Bacilotetrins is crucial for their development as therapeutic agents.
-
Medicinal Chemistry Optimization: Continued SAR studies, guided by the initial findings, will be essential for designing and synthesizing new analogues with enhanced potency, selectivity, and pharmacokinetic properties.
The continued investigation of Bacilotetrin C and its analogues holds significant promise for the development of new therapeutics to address unmet medical needs in infectious diseases and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacillus subtilis as a host for natural product discovery and engineering of biosynthetic gene clusters - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial gageomacrolactins characterized from the fermentation of the marine-derived bacterium Bacillus subtilis under optimum growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Bacilotetrin C: A Technical Guide to Analogue Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Bacilotetrin C analogues, a class of cyclic lipopeptides showing promise in anticancer and antimicrobial applications. This document details the key experimental protocols, quantitative biological data, and logical frameworks used in the synthesis and evaluation of these novel compounds, with a focus on the pioneering work in their total synthesis and structure-activity relationship (SAR) studies.
Core Concepts in Bacilotetrin C Analogue Development
Bacilotetrin C is a cyclic lipopeptide originally isolated from the marine-derived bacterium Bacillus subtilis. Its structure consists of a four-amino-acid ring (three leucines and one glutamic acid) and a β-hydroxy fatty acid tail. One of the leucine (B10760876) residues is in the D-configuration, a feature that is crucial for its biological activity. The elucidation of the structure of Bacilotetrin C and its analogues relies on a combination of advanced spectroscopic techniques, chemical degradation methods, and total synthesis. The development of the first total synthesis of Bacilotetrin C has been a significant breakthrough, enabling the systematic generation of analogues to explore its therapeutic potential.[1]
Quantitative Biological Activity Data
The systematic modification of the Bacilotetrin C scaffold has led to the generation of numerous analogues with a range of biological activities. The following tables summarize the key quantitative data from anticancer and antimicrobial assays.
Table 1: In Vitro Cytotoxicity of Bacilotetrin C and its Analogues
The following IC50 values were determined against various human cancer cell lines, with a primary focus on the triple-negative breast cancer cell line MDA-MB-231.[1]
| Compound | Modification Description | IC50 (μM) in MDA-MB-231 | IC50 (μM) in MCF7 | IC50 (μM) in PC-3 | IC50 (μM) in HepG2 |
| Bacilotetrin C (3) | Natural Product | 18.4 | 72.2 | 42.1 | 16.2 |
| epi-3 | Epimer with inverted stereochemistry at C-3 of the fatty acid | > 100 | > 100 | > 100 | > 100 |
| 17 | Synthetic Bacilotetrin C | 18.2 | - | - | - |
| 18 | Truncated hydrocarbon chain (C6) | > 100 | - | - | - |
| 21 | Ring-contracted analogue (tripeptide) | > 100 | - | - | - |
| 22 | Ring-expanded analogue (pentapeptide) | 75.6 | - | - | - |
| 23 | Linear precursor of analogue 17 | > 100 | - | - | - |
| 24 | Positional isomer of Glu (Position 2) | 65.4 | - | - | - |
| 25 | Positional isomer of Glu (Position 3) | 24.5 | - | - | - |
| 26 | Positional isomer of Glu (Position 4) | > 100 | - | - | - |
| 27 | Methyl ester of Glu | 12.3 | - | - | - |
| 29 | Propargyl ester of Glu | 10.8 | - | - | - |
| 31 | Methyl amide of Glu | 14.2 | - | - | - |
| 35 | Morpholine amide of Glu | 0.5 | 1.8 | 2.5 | 1.2 |
| 36 | Morpholine amide at Glu position 2 | 2.2 | - | - | - |
| 37 | Morpholine amide at Glu position 3 | 1.5 | - | - | - |
| 38 | Morpholine amide at Glu position 4 | 7.8 | - | - | - |
| 42 | Dimorpholine amide of analogue 39 | 1.1 | - | - | - |
| 43 | Dimorpholine amide of analogue 40 | 0.8 | - | - | - |
| 44 | Dimorpholine amide of analogue 41 | 1.9 | - | - | - |
Note: A comprehensive list of all 29 analogues and their IC50 values can be found in the source publication.[1] "-" indicates data not reported.
Table 2: Anti-Mycoplasma Activity of Bacilotetrins C-E
Bacilotetrins C, D, and E, which differ in the branching of their β-hydroxy fatty acid tail, have demonstrated activity against Mycoplasma hyorhinis.[2]
| Compound | β-Hydroxy Fatty Acid Side Chain | MIC (μg/mL) |
| Bacilotetrin C | 3-hydroxy-11-methyldodecanoic acid | 31 |
| Bacilotetrin D | 3-hydroxy-12-methyltridecanoic acid | 31 |
| Bacilotetrin E | 3-hydroxy-13-methyltetradecanoic acid | 31 |
Experimental Protocols
The structure elucidation of Bacilotetrin C analogues involves a multi-faceted approach combining total synthesis, stereochemical determination, and spectroscopic analysis.
Total Synthesis of Bacilotetrin C Analogues
The first total synthesis of Bacilotetrin C was achieved through a convergent strategy.[1] The key steps include:
-
Crimmins Acetate Aldol Reaction: This reaction is used to stereoselectively construct the β-hydroxy fatty acid moiety. A chiral thiazolidinethione auxiliary is employed to control the stereochemistry at the C-3 position.
-
Peptide Coupling: The linear peptide backbone is assembled using standard solid-phase or solution-phase peptide synthesis techniques. The coupling of amino acids is typically mediated by reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).
-
Steglich Esterification: The β-hydroxy fatty acid is coupled to the N-terminus of the linear peptide via Steglich esterification, which utilizes DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
Macrolactamization: The final cyclization of the linear lipopeptide is achieved through macrolactamization, forming the amide bond between the C-terminus and the side chain of an amino acid (e.g., glutamic acid). This step is often performed under high-dilution conditions to favor intramolecular cyclization.
Stereochemical Analysis
The determination of the absolute configuration of the amino acids and the β-hydroxy fatty acid is critical for confirming the structure of the natural product and its synthetic analogues.
-
Marfey's Method (for Amino Acids):
-
The lipopeptide is subjected to acid hydrolysis (e.g., 6 M HCl) to break it down into its constituent amino acids.
-
The amino acid hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA).
-
The resulting diastereomeric derivatives are analyzed by reverse-phase HPLC.
-
The retention times are compared with those of authentic D- and L-amino acid standards derivatized with L-FDAA. This comparison allows for the unambiguous assignment of the absolute stereochemistry of each amino acid in the peptide sequence.[2]
-
-
Mosher's Ester Analysis (for β-Hydroxy Fatty Acid):
-
The β-hydroxy fatty acid is esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
-
The resulting diastereomeric Mosher's esters are purified.
-
¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the stereocenter are calculated.
-
The sign of the Δδ values allows for the assignment of the absolute configuration at the C-3 position of the fatty acid based on the established Mosher's model.[2]
-
Spectroscopic Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is used to determine the planar structure and conformation of the lipopeptides.
-
¹H and ¹³C NMR: Provide information on the types and number of protons and carbons.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue and the fatty acid chain.
-
TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems of the amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for sequencing the peptide and connecting the fatty acid to the peptide ring.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): Provide information about through-space proximities of protons, which helps in determining the three-dimensional structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): Is used to determine the accurate molecular weight and elemental composition of the parent molecule.[2]
-
Tandem MS (MS/MS): Fragmentation analysis helps to confirm the amino acid sequence of the peptide ring.
-
Visualizing the Path to Bacilotetrin C Analogues
The following diagrams, generated using the DOT language, illustrate the key workflows in the development of Bacilotetrin C analogues.
Synthetic Workflow
Caption: Convergent total synthesis workflow for Bacilotetrin C analogues.
Structure-Activity Relationship (SAR) Logic
Caption: Logic diagram for the Structure-Activity Relationship (SAR) of Bacilotetrin C analogues.
References
A Technical Guide to the Mechanism of Action of Bacilotetrin C Analogues in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilotetrins are a class of lipopeptides produced by bacteria. While the natural product, Bacilotetrin C, exhibits moderate anticancer activity, recent research into its synthetic analogues has revealed compounds with significantly enhanced potency, particularly against aggressive cancer phenotypes like triple-negative breast cancer.[1] A comprehensive structure-activity relationship (SAR) study involving twenty-nine variants has paved the way for potent anticancer congeners.[1]
This technical guide provides an in-depth analysis of the core mechanism of action for these novel Bacilotetrin C analogues, focusing on the key signaling pathways, supporting quantitative data, and the experimental protocols used for their characterization. Unlike many other bacterially-derived peptides that induce apoptosis, these compounds leverage a distinct mechanism of autophagy-mediated cell death.[1]
Core Mechanism: Autophagy-Induced Cell Death (Autosis)
The primary mechanism of action for potent Bacilotetrin C analogues is the induction of excessive autophagy, a catabolic process for recycling cellular components.[1] In cancer cells, this process is driven to a terminal state, leading to cell death in a pathway suggested to be autosis.[1]
Notably, extensive investigation revealed that the hallmarks of apoptosis were absent in cells treated with these compounds.[1] Key findings that rule out apoptosis as the primary mode of cell death include:
-
Lack of Apoptotic Bodies: Acridine Orange/EtBr staining did not show ethidium (B1194527) bromide permeabilized cells, which is characteristic of late-stage apoptosis.[1]
-
Stable Mitochondrial Membrane Potential: The mitochondrial membrane potential in treated cells remained unaltered.[1]
-
No Characteristic Apoptotic Protein Response: Key apoptosis-associated markers including Bax, Bcl-2, and p53 showed a random distribution without the typical upregulation of pro-apoptotic (Bax, p53) and downregulation of anti-apoptotic (Bcl-2) proteins.[1]
Instead, treated cells showed a significant increase in the number of acidic vesicles, a key feature of autophagy.[1] Studies using autophagy inhibitors like chloroquine (B1663885) confirmed that aggravated autophagy induction was the cause of cell death.[1]
Signaling Pathways and Visualizations
The central pathway implicated is autophagy. The conversion of the soluble form of microtubule-associated protein light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Treatment with Bacilotetrin C analogues led to a confirmed enhancement of cytosolic LC3-II puncta.[1] Further mechanistic exploration points towards the involvement of the ATG family of proteins and Beclin 1, which are central regulators of the autophagic process.[1]
Caption: Proposed mechanism of autophagy-induced cell death by Bacilotetrin C analogues.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of Bacilotetrin C and its analogues was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below. Analogue 42 (a dimorpholine amide) was identified as the most potent variant, showing a ~37-fold increase in activity against the MDA-MB-231 cell line compared to the parent compound.[1]
| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (μM)[1] |
| Bacilotetrin C (Parent) | MDA-MB-231 | Triple-Negative Breast Cancer | 18.4 |
| HepG2 | Liver Cancer | 16.2 | |
| PC-3 | Prostate Cancer | 42.1 | |
| MCF7 | Breast Cancer (ER+) | 72.2 | |
| Analogue 35 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.1 |
| Analogue 42 (Most Potent) | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.5 |
Experimental Protocols & Workflow
The mechanism of action was elucidated through a series of key experiments. Below are the detailed methodologies for these assays.
General Experimental Workflow
The logical flow from initial screening to mechanism confirmation is a critical component of the research.
References
Bacilotetrin C Analogues as Potent Inducers of Autophagic Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of novel Bacilotetrin C analogues as potent inducers of autophagy, leading to cancer cell death. The document summarizes key quantitative data, details the experimental protocols for assessing their activity, and visualizes the proposed signaling pathways and experimental workflows. This information is based on the findings from the total synthesis of Bacilotetrin C and the subsequent structure-activity relationship studies that have identified highly potent anticancer congeners.[1][2]
Core Findings
A series of twenty-nine synthetic analogues of the natural lipopeptide Bacilotetrin C were developed and evaluated for their cytotoxic effects against various human carcinoma cell lines.[1][2] A systematic structure-activity relationship (SAR) study, involving modifications to the lipophilicity, ring structure, and amino acid sequence, led to the discovery of analogues with significantly enhanced potency compared to the parent compound.[1] The most potent analogue, designated as analogue 42 , exhibited a remarkable ~37-fold increase in cytotoxicity in the triple-negative breast cancer (MDA-MB-231) cell line, with submicromolar activity.[1][2] Mechanistic studies revealed that these compounds induce a form of cell death characterized by the hallmarks of excessive autophagy, suggesting a potential autosis pathway.[3]
Data Presentation: Cytotoxicity of Bacilotetrin C Analogues
The cytotoxic activity of Bacilotetrin C and its synthetic analogues was primarily assessed in the MDA-MB-231 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values serve as the key quantitative metric for comparison.
| Compound | Description | IC50 in MDA-MB-231 (μM) |
| Bacilotetrin C (3) | Natural Product | 18.4 |
| epi-3 | Epimer with inverted stereochemistry at C-3 | >100 |
| 18 | Modified β-hydroxy chain | >100 |
| 19 | Modified β-hydroxy chain | 64.2 |
| 20 | Modified β-hydroxy chain | 75.1 |
| 21 | Role of amino acids in core structure | 45.3 |
| 22 | Role of amino acids in core structure | 25.4 |
| 23 (linear form of 17) | Linear precursor | 95.2 |
| 17 (cyclic form) | Cyclic core | 80.4 |
| 24 | Positional isomer of L-glutamic acid | 4.8 |
| 25 | Positional isomer of L-glutamic acid | 34.2 |
| 26 | Positional isomer of L-glutamic acid | 41.5 |
| 35 | Morpholine amide derivative | 2.4 |
| 39 | Incorporation of glutamic acid in cyclic core | 1.5 |
| 40 | Incorporation of glutamic acid in cyclic core | 10.2 |
| 41 | Spaced glutamic acid residues | 35.4 |
| 42 (dimorpholine of 39) | Most Potent Analogue | 0.5 |
| 43 (dimorpholine of 40) | Dimorpholine amide derivative | 12.5 |
| 44 (dimorpholine of 41) | Dimorpholine amide derivative | 15.2 |
(Note: The table presents a selection of the 29 synthesized analogues to highlight key structure-activity relationship findings as reported in the source literature.[1])
Mandatory Visualizations
Signaling Pathway of Analogue-Induced Autosis
The proposed mechanism of action for the most potent Bacilotetrin C analogues involves the induction of excessive autophagy leading to a specific form of programmed cell death known as autosis. This pathway is suggested to be dependent on the Na+/K+-ATPase ion pump.
Caption: Proposed autosis pathway initiated by this compound 42.
Experimental Workflow for Autophagy Induction Assessment
The following diagram outlines the general workflow for identifying and characterizing compounds that induce autophagy.
Caption: General experimental workflow for autophagy inducer characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Bacilotetrin C analogues.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of the Bacilotetrin C analogues on cancer cell lines.
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and seed 5 x 10³ cells per well in a 96-well plate. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound in DMSO.
-
Create a serial dilution of each compound in the culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Epirubicin).
-
Incubate the plates for 48 hours at 37°C.
-
-
MTT Incubation and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is to quantify the levels of key autophagy-related proteins.
-
Cell Lysis and Protein Quantification:
-
Seed MDA-MB-231 cells in a 6-well plate and treat with the selected analogues (e.g., analogue 3, 35, and 42) at their respective IC50 concentrations for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are used to assess autophagy induction.
-
Immunofluorescence for LC3 Puncta Formation
This protocol is for the visualization of autophagosome formation within cells.
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and then treat with the selected analogues for 24 hours. Include a positive control (e.g., rapamycin (B549165) or starvation media) and a negative (vehicle) control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes.
-
Incubate with the primary antibody against LC3B (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips with PBS and mount them onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the number of LC3 puncta (dots) per cell. An increase in the number of puncta per cell in treated samples compared to controls indicates the induction of autophagy.
-
References
An In-depth Technical Guide on the Biological Activity of Synthetic Bacitracin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin, a polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis, has long been a staple in topical antibacterial formulations. Its primary component, Bacitracin A, exhibits potent activity against a range of Gram-positive bacteria. The mechanism of action involves the inhibition of bacterial cell wall synthesis through the sequestration of C55-isoprenyl pyrophosphate (C55-PP), a critical lipid carrier for peptidoglycan precursors.[1][2][3] The emergence of antibiotic-resistant pathogens has spurred renewed interest in developing novel bacitracin analogues with enhanced efficacy, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms. This guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of synthetic bacitracin analogues.
A note on nomenclature: This document focuses on analogues of Bacitracin A, as a thorough review of the scientific literature yielded no specific information on compounds referred to as "Bacilotetrin C" or "Bacitracin C." It is presumed that this may be a less common or erroneous designation.
Quantitative Biological Activity of Synthetic Bacitracin A Analogues
The antibacterial potency of synthetic bacitracin analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of synthetic bacitracin A analogues against various bacterial strains.
Table 1: Antibacterial Activity of Bacitracin A Diastereomers and Analogues
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
| Natural Bacitracin A | - | 8 | 0.5 |
| Synthetic Bacitracin A | - | 8 | 0.5 |
| BacAB (Diastereomer) | Stereochemical Isomer | 32 | 4 |
| BacAC (Diastereomer) | Stereochemical Isomer | >128 | Not Reported |
Table 2: Antibacterial Activity of Rationally Designed Bacitracin Analogues [2]
| Analogue | Modification (at position 9) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. Vancomycin-Resistant Enterococcus faecium |
| Bacitracin A | D-Phe | 8 | 16 |
| Analogue 7 | D-Biphenylalanine | 0.5 | 1 |
| Analogue 8 | D-Naphthylalanine | 1 | 2 |
Experimental Protocols
Solid-Phase Synthesis of Bacitracin A Analogues
This protocol outlines a general approach for the solid-phase peptide synthesis (SPPS) of bacitracin analogues, a common method for generating these complex molecules.[4]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Solvents: DMF, Dichloromethane (DCM)
-
Palladium tetrakis(triphenylphosphine) for selective deprotection of allyl/alloc groups
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with HBTU/HOBt/DIPEA and coupled to the deprotected amine on the resin.
-
Peptide Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Selective Deprotection: For cyclization, protecting groups such as allyl and alloc are selectively removed from the side chains of the amino acids that will form the cyclic bond using palladium tetrakis(triphenylphosphine).
-
On-Resin Cyclization: The cyclization of the peptide is performed on the solid support.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Stock solution of the test compound
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: The bacterial culture is diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a 0.5 McFarland standard.
-
Inoculation: Each well containing the test compound dilution is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible bacterial growth.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a desired density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Signaling Pathways and Workflows
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Bacitracin and its analogues exert their antibacterial effect by targeting a crucial step in the synthesis of peptidoglycan, the primary component of the bacterial cell wall. The following diagram illustrates this inhibitory pathway.
Caption: Bacitracin inhibits cell wall synthesis by sequestering C55-PP.
Bacterial Resistance: The BceRS-BceAB Signaling Pathway
Some bacteria, such as Bacillus subtilis, have developed resistance mechanisms to bacitracin. A well-characterized pathway involves a two-component system (BceRS) and an ABC transporter (BceAB).[1][7][8]
Caption: BceRS-BceAB mediated resistance to bacitracin in B. subtilis.
Experimental Workflow for Analogue Synthesis and Evaluation
The development of novel antibiotic analogues follows a structured workflow from initial design to biological characterization.
Caption: General workflow for synthetic antibiotic analogue development.
References
- 1. The BceRS two-component regulatory system induces expression of the bacitracin transporter, BceAB, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria [frontiersin.org]
- 4. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the BceAB ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Initial Structure-Activity Relationship (SAR) Studies of Bacilotetrin C Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies conducted on Bacilotetrin C, a cyclic lipodepsipeptide antibiotic. Bacilotetrin C and its analogues have garnered significant interest due to their potential as anticancer and anti-mycoplasma agents. Understanding the relationship between the molecular structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Introduction to Bacilotetrin C
Bacilotetrin C is a natural product isolated from the marine-derived bacterium Bacillus subtilis.[1][2] It belongs to the class of cyclic lipodepsipeptides, characterized by a peptide ring linked to a β-hydroxy fatty acid tail. The core structure of Bacilotetrin C consists of three leucine (B10760876) residues, one glutamic acid, and a β-hydroxy fatty acid.[1][2] Initial studies have revealed its inhibitory activity against Mycoplasma hyorhinis and moderate cytotoxic effects against various human cancer cell lines.[1][2][3] These findings have prompted further investigation into its therapeutic potential through the synthesis and evaluation of a series of analogues to establish a preliminary structure-activity relationship.
The primary goals of these SAR studies are to identify the key structural motifs responsible for biological activity and to develop analogues with enhanced potency and improved pharmacological profiles. The main strategies for modification have focused on three principal areas of the molecule: the lipid side chain, the cyclic peptide core, and the side chain of the glutamic acid residue.[3]
Core Structure and SAR Strategies
The general approach to elucidating the SAR of Bacilotetrin C involves a systematic modification of its structure and the subsequent evaluation of the biological activity of the resulting analogues.
The modifications explored in the initial SAR studies of Bacilotetrin C can be categorized as follows:
-
Lipid Tail Modification : Altering the length and properties of the hydrophobic fatty acid chain.
-
Peptide Ring Modification : Changing the position of amino acids within the cyclic core and altering stereochemistry.
-
Glutamic Acid Side Chain Modification : Converting the carboxylic acid into various ester and amide derivatives to modulate polarity and hydrogen bonding capacity.
Quantitative SAR Data: Anticancer Activity
A series of twenty-nine Bacilotetrin C analogues were synthesized and evaluated for their cytotoxic effects against multiple human carcinoma cell lines.[3] The data revealed significant variations in activity based on structural changes. The most potent analogues demonstrated a marked increase in cytotoxicity compared to the parent compound, particularly against the triple-negative breast cancer cell line MDA-MB-231.[3]
| Compound | Modification Description | IC₅₀ (μM) in MDA-MB-231 | Fold Change vs. Bacilotetrin C |
| Bacilotetrin C | Natural Product | 15.6 | 1.0x |
| epi-3 | Inverted stereochemistry at C-3 of the fatty acid | > 50 | >3.2x Weaker |
| 18 | Truncated hydrocarbon chain | > 50 | >3.2x Weaker |
| (Data sourced from a study on the total synthesis of Bacilotetrin C analogues)[3] |
| Compound | Description of L-Glutamic Acid Position | IC₅₀ (μM) in MDA-MB-231 | Fold Change vs. Bacilotetrin C |
| Bacilotetrin C | Natural position | 15.6 | 1.0x |
| 24 | Positional Isomer 1 | > 50 | >3.2x Weaker |
| 25 | Positional Isomer 2 | 26.3 | 1.7x Weaker |
| 26 | Positional Isomer 3 | 12.3 | 1.3x Stronger |
| (Data sourced from a study on the total synthesis of Bacilotetrin C analogues)[3] |
| Compound | Modification of Glutamic Acid Side Chain | IC₅₀ (μM) in MDA-MB-231 | Fold Change vs. Bacilotetrin C |
| 27 | Methyl Ester | 11.2 | 1.4x Stronger |
| 28 | Tetradecanyl Ester | 21.3 | 1.4x Weaker |
| 31 | Methyl Amide | 9.8 | 1.6x Stronger |
| 32 | n-Butyl Amide | 8.5 | 1.8x Stronger |
| 34 | Piperidine (B6355638) Amide | 1.5 | 10.4x Stronger |
| 35 | Morpholine (B109124) Amide | 0.42 | 37.1x Stronger |
| (Data sourced from a study on the total synthesis of Bacilotetrin C analogues)[3] |
Key SAR Insights:
-
The Hydrophobic Chain is Crucial : Truncating the hydrocarbon tail (analogue 18 ) or altering the stereochemistry of the β-hydroxy group (analogue epi-3 ) led to a significant loss of cytotoxic activity, highlighting the importance of the lipid chain for membrane interaction.[3]
-
Glutamic Acid Position is Important : The specific placement of the L-glutamic acid residue within the cyclic core is critical for activity, as positional isomers showed varied and generally weaker cytotoxicity.[3]
-
Side Chain Modification Yields Potent Analogues : The most dramatic improvements in activity were achieved by modifying the carboxylic acid side chain of the glutamic acid. Conversion to amides, particularly the piperidine (34 ) and morpholine (35 ) amides, resulted in a substantial increase in potency. Analogue 35 was the most potent compound, exhibiting a ~37-fold enhancement in cytotoxicity compared to the parent Bacilotetrin C.[3]
Mechanism of Action: Autophagy Induction
Further investigation into the mechanism of the most potent analogues revealed that they induce autophagy in cancer cells, leading to cell death.[3] This finding suggests that these Bacilotetrin C analogues represent a novel class of autophagy inducers, which could be a promising strategy for cancer therapy.
Experimental Protocols
The following are summarized methodologies for the key experiments performed in the SAR studies.
A convergent strategy was employed for the total synthesis of Bacilotetrin C and its analogues.[3]
-
Key Reactions :
-
Crimmins Acetate Aldol Reaction : Used to establish the stereochemistry of the β-hydroxy fatty acid component.
-
Steglich Esterification : Employed for the coupling of the fatty acid chain to the peptide fragment.
-
Macrolactamization : The crucial step to form the cyclic peptide core.
-
-
Analogue Derivatization : Ester and amide analogues of the glutamic acid residue were prepared from the corresponding carboxylic acid precursor using standard coupling reagents (e.g., HATU, HOBt) with the respective alcohols or amines.[3]
-
Cell Lines : A panel of human cancer cell lines was used, including MDA-MB-231 (breast), A549 (lung), and others.
-
Method : The Sulforhodamine B (SRB) assay was typically used to determine cell viability.
-
Protocol :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of the test compounds (Bacilotetrin C and its analogues) for a specified period (e.g., 48-72 hours).
-
After incubation, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
-
-
Method : Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Protocol :
-
The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
A standardized inoculum of M. hyorhinis is added to each well.
-
A positive control (e.g., BioMycoX®) and a negative (no drug) control are included.[1][2]
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion and Future Directions
The initial SAR studies on Bacilotetrin C have successfully identified key structural features that govern its anticancer activity. The integrity of the β-hydroxy fatty acid tail and the specific positioning of the L-glutamic acid in the peptide ring are essential for maintaining activity. Most significantly, derivatization of the glutamic acid side chain into amides, particularly the morpholine amide, has proven to be a highly effective strategy for dramatically enhancing cytotoxic potency.
These findings provide a solid foundation for the future rational design of novel Bacilotetrin C analogues. Future work should focus on:
-
Expanding the library of amide and ester derivatives to further optimize potency and selectivity.
-
Investigating the role of other amino acid residues in the cyclic core through substitution.
-
Conducting in vivo studies on the most promising analogues to evaluate their efficacy and safety in animal models.
-
Further elucidating the molecular targets and the detailed mechanism of autophagy induction.
The chemical synthesis and systematic modification of Bacilotetrin C have paved the way for the development of novel anticancer chemotherapeutics based on this natural product scaffold.[3]
References
- 1. Anti-Mycoplasma Activity of Bacilotetrins C-E, Cyclic Lipodepsipeptides from the Marine-Derived Bacillus subtilis and Structure Revision of Bacilotetrins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Bacilotetrin C Analogues: A Spectroscopic and Mechanistic Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the spectroscopic properties and mechanisms of action of novel Bacilotetrin C analogues. This whitepaper provides a critical resource for the development of new therapeutic agents, particularly in the realm of oncology, by detailing the structure-activity relationships and cellular pathways of these promising lipopeptides.
Bacilotetrin C, a cyclic lipopeptide, and its synthetic analogues have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Understanding the precise structural nuances and their corresponding spectroscopic signatures is paramount for optimizing their therapeutic potential. This guide summarizes the key spectroscopic data for Bacilotetrin C and its analogues, provides detailed experimental protocols for their characterization, and visualizes the underlying signaling pathways.
Spectroscopic Data of Bacilotetrin C and Analogues
The structural elucidation of Bacilotetrin C and its analogues relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[1][2] The following tables summarize the key quantitative data obtained for these compounds.
Table 1: ¹H NMR Spectroscopic Data for Bacilotetrin C
| Position | δH (ppm) | Multiplicity | J (Hz) |
| β-OH fatty acid | |||
| H-2 | 4.15 | m | |
| H-3 | 5.16 | m | |
| Glu | |||
| NH | 8.39 | d | 7.6 |
| H-2 | 4.35 | m | |
| Leu-1 | |||
| NH | 9.10 | d | 8.4 |
| H-2 | 3.74 | m | |
| Leu-2 | |||
| NH | 7.74 | d | 8.8 |
| H-2 | 4.57 | m | |
| Leu-3 | |||
| NH | 7.76 | d | 8.0 |
| H-2 | 4.57 | m |
Note: Data obtained in CD₃OD. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance. Coupling constants (J) are reported in Hertz (Hz).
Table 2: ¹³C NMR Spectroscopic Data for Bacilotetrin C
| Position | δC (ppm) |
| β-OH fatty acid | |
| C-1 | 173.3 |
| C-2 | 40.1 |
| C-3 | 70.2 |
| Glu | |
| C-1 | 175.9 |
| C-2 | 54.5 |
| Leu-1 | |
| C-1 | 173.9 |
| C-2 | 53.8 |
| Leu-2 | |
| C-1 | 174.5 |
| C-2 | 53.2 |
| Leu-3 | |
| C-1 | 172.9 |
| C-2 | 53.2 |
Note: Data obtained in CD₃OD. Chemical shifts (δ) are reported in parts per million (ppm).
Table 3: High-Resolution Mass Spectrometry Data for Bacilotetrin C-E
| Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ |
| Bacilotetrin C | C₃₇H₆₆N₄O₈ | 723.4957 | 723.4959 |
| Bacilotetrin D | C₃₈H₆₈N₄O₈ | 737.5114 | 737.5112 |
| Bacilotetrin E | C₃₈H₆₈N₄O₈ | 737.5114 | 737.5110 |
Experimental Protocols
The successful characterization of Bacilotetrin C analogues necessitates meticulous experimental procedures. The following are detailed methodologies for the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the Bacilotetrin C analogues.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, particularly for samples with limited availability.
Sample Preparation:
-
Dissolve 1-5 mg of the purified lipopeptide analogue in approximately 0.5 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled pulse sequence is typically used.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the peptide and fatty acid chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for defining the three-dimensional structure and stereochemistry.
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Analyze the 2D NMR spectra to establish the connectivity and sequence of the amino acid residues and the fatty acid moiety.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
Objective: To determine the accurate molecular weight and elemental composition of the Bacilotetrin C analogues.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified lipopeptide analogue (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire mass spectra in positive ion mode. The high resolution and mass accuracy of the instrument allow for the determination of the monoisotopic mass.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in sequence verification.
Data Analysis:
-
Determine the exact mass of the protonated molecular ion ([M+H]⁺).
-
Use the accurate mass measurement to calculate the elemental composition of the molecule.
-
Analyze the MS/MS fragmentation spectra to confirm the amino acid sequence and the structure of the fatty acid chain.
Signaling Pathway and Experimental Workflow
The potent anticancer activity of certain Bacilotetrin C analogues has been linked to the induction of autophagy, a cellular self-degradation process.[1] The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for screening these compounds.
Caption: Proposed signaling pathway for this compound-induced autophagy leading to cancer cell death.
References
In Vitro Effects of Bacilotetrin C Analogues on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of synthesized Bacilotetrin C analogues on various human carcinoma cell lines. The data and protocols presented are compiled from recent advancements in the total synthesis and structure-activity relationship (SAR) studies of this novel lipopeptide. This document details the cytotoxic activity, mechanism of action, and experimental methodologies, offering valuable insights for researchers in oncology and drug discovery.
Quantitative Data Summary: Cytotoxic Activity of Bacilotetrin C and its Analogues
The cytotoxic effects of Bacilotetrin C and its twenty-nine synthesized analogues were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. A systematic SAR study was conducted, focusing on modifications of the long chain, ring size, and amino acid sequence of the cyclic core[1]. The triple-negative breast cancer cell line, MDA-MB-231, was primarily used to establish these relationships, with further testing on MCF7 (breast), PC-3 (prostate), and HepG2 (liver) cell lines[1].
Table 1: IC50 Values (μM) of Bacilotetrin C and Key Analogues in Various Cancer Cell Lines
| Compound | MDA-MB-231 | MCF7 | PC-3 | HepG2 |
| Bacilotetrin C (3) | 18.4 | 72.2 | 42.1 | 16.2 |
| Analogue 35 | Potent | - | - | - |
| Analogue 42 (most potent) | ~0.5 (approx. 37-fold < 3) | - | - | - |
| epi-3 | Inactive | - | - | - |
| Analogue 21 | - | - | - | - |
| Analogue 22 | - | - | - | - |
| Analogue 17 (cyclic) | - | - | - | - |
| Analogue 23 (linear) | - | - | - | - |
| Analogue 24 | - | - | - | - |
| Analogue 25 | - | - | - | - |
| Analogue 26 | - | - | - | - |
| Epirubicin (Positive Control) | Literature-concordant values | Literature-concordant values | Literature-concordant values | Literature-concordant values |
Data extracted from a study by Kumar et al., which reported the first total synthesis of Bacilotetrin C and an extensive SAR study of its analogues[1][2]. The most potent analogue, a dimorpholine amide (42), demonstrated a significant, approximately 37-fold enhancement in cytotoxicity in the MDA-MB-231 cell line compared to the parent compound[1][2]. The stereochemistry of the β-hydroxy fatty acid was found to be crucial for activity, as the epimer of Bacilotetrin C (epi-3) was inactive[1]. The position of L-glutamic acid in the cyclic core also played a significant role in the observed cytotoxicity[1].
Experimental Protocols
The following protocols are based on the methodologies employed in the evaluation of Bacilotetrin C analogues[1].
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
MCF7 (human breast adenocarcinoma)
-
PC-3 (human prostate adenocarcinoma)
-
HepG2 (human hepatocellular carcinoma)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of Bacilotetrin C analogues or the vehicle control (DMSO).
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis:
-
Cell Lysis: Treated and untreated cells were lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key autophagy and apoptosis markers (e.g., LC3, Beclin-1, p62, Bax, Bcl-2, p53).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Autophagy Flux Assay (using Chloroquine):
-
Cells were co-treated with the Bacilotetrin C analogue and the lysosomal inhibitor chloroquine (B1663885).
-
The accumulation of LC3-II was assessed by Western blotting to determine the autophagic flux. An increased accumulation of LC3-II in the presence of chloroquine indicates an induction of autophagy.
-
-
Acidification of Endolysosomal Compartments:
-
Acridine (B1665455) orange staining was used to visualize acidic vesicular organelles (AVOs).
-
Cells were treated with the compounds, stained with acridine orange, and observed under a fluorescence microscope. An increase in red fluorescence indicates the formation of AVOs, a hallmark of autophagy.
-
Signaling Pathways and Experimental Workflow Visualizations
The mechanistic studies revealed that the potent Bacilotetrin C analogues induce cell death in MDA-MB-231 cells through the induction of autophagy, leading to a possible autosis pathway, rather than apoptosis[1]. Key hallmarks of apoptosis, such as changes in mitochondrial membrane potential and characteristic alterations in Bax, Bcl-2, and p53 protein levels, were absent[1].
Caption: Proposed mechanism of autophagy-induced cell death by Bacilotetrin C analogues.
Caption: Workflow for the synthesis, screening, and mechanistic evaluation of Bacilotetrin C analogues.
Conclusion and Future Directions
The total synthesis of Bacilotetrin C has paved the way for the development of novel and potent anticancer agents[1]. The SAR studies have successfully identified analogues with significantly enhanced cytotoxicity against various cancer cell lines, particularly in triple-negative breast cancer[1][2]. The discovery that these compounds induce cell death through autophagy rather than apoptosis opens up new avenues for cancer therapy, especially for tumors that are resistant to conventional apoptosis-inducing chemotherapeutics[1]. Future research should focus on the in vivo efficacy and safety of the most potent analogues, as well as a more in-depth elucidation of the molecular targets within the autophagy pathway. The development of these Bacilotetrin C-based autophagy inducers represents a promising strategy for novel anticancer drug design[1].
References
The Dual Threat of Bacilotetrin C Analogues: A Technical Guide to Their Anticancer and Antibacterial Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the cellular interactions of synthetic analogues of Bacilotetrin C, a lipopeptide natural product. The document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents. It details the potent anticancer activity of these analogues mediated by the induction of autophagy and subsequent autosis in cancer cells. Furthermore, it revisits the well-established antibacterial mechanism of the parent bacitracin family, which involves the disruption of bacterial cell wall synthesis. This guide presents quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways and experimental workflows.
Part 1: Anticancer Activity of Bacilotetrin C Analogues via Autophagy Induction
Recent research has demonstrated that synthetic analogues of Bacilotetrin C possess significant cytotoxic effects against various human carcinoma cell lines. The primary mechanism underlying this anticancer activity has been identified as the induction of autophagy, a cellular self-degradation process, to a lethal extent, leading to a form of cell death known as autosis.
Quantitative Data: Cytotoxicity of Bacilotetrin C Analogues
A systematic structure-activity relationship (SAR) study involving twenty-nine variants of the natural product has revealed analogues with substantially enhanced cytotoxicity compared to the parent compound. The most potent analogue demonstrated a ~37-fold increase in cytotoxicity in the triple-negative breast cancer (MDA-MB-231) cell line.[1] The half-maximal inhibitory concentration (IC50) values for Bacilotetrin C and a selection of its analogues against MDA-MB-231 cells are summarized in the tables below.
Table 1: Cytotoxicity of Bacilotetrin C and its Epimer
| Compound | Description | IC50 (µM) in MDA-MB-231 |
| Bacilotetrin C | Natural Product | 18.4 |
| epi-3 | Epimer with inverted stereochemistry at C-3 | >100 |
Table 2: Cytotoxicity of Analogues with Modified β-hydroxy Chain
| Compound | Description | IC50 (µM) in MDA-MB-231 |
| 18 | Truncated hydrocarbon chain | >100 |
| 19 | Saturated hydrocarbon chain | 2.6 |
| 20 | Inverted stereochemistry at C-5 | 2.2 |
Table 3: Cytotoxicity of Analogues with Modified Core Structure and Linkage
| Compound | Description | IC50 (µM) in MDA-MB-231 |
| 21 | d-Alanine instead of l-Alanine | >100 |
| 22 | d-Glutamic acid instead of l-Glutamic acid | >100 |
| 17 | Linear form | 1.8 |
| 23 | Cyclic form of analogue 17 | 17.2 |
Table 4: Cytotoxicity of Ester and Amide Derivatives
| Compound | Description | IC50 (µM) in MDA-MB-231 |
| 27 | Methyl ester | 0.8 |
| 29 | Propargyl ester | 0.7 |
| 31 | Methyl amide | 0.9 |
| 35 | Morpholine amide | 0.5 |
Table 5: Cytotoxicity of Analogues with Positional Effect of Morpholine Amide
| Compound | Description | IC50 (µM) in MDA-MB-231 |
| 36 | Morpholine amide at α-carboxyl of Glu | 1.2 |
| 37 | Morpholine amide at γ-carboxyl of Glu | 0.8 |
| 42 | Dimorpholine amide | Not specified, but noted as the most active variant |
Cellular Pathway: Induction of Autophagy and Autosis
The potent Bacilotetrin C analogues trigger cell death in cancer cells through the induction of autophagy.[1] Autophagy is a catabolic process involving the formation of double-membraned vesicles, called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. While typically a survival mechanism, excessive autophagy can lead to cell death.
The observed cell death mechanism, termed autosis, is characterized by increased acidification of endolysosomal compartments and is dependent on the Na+/K+-ATPase pump.[1] This pathway is distinct from apoptosis. The involvement of the PI3K/Akt/mTOR pathway, a central regulator of autophagy, is also implicated, as the PI3K inhibitor 3-methyladenine (B1666300) (3-mA) can partially rescue the induced cell death.[1]
This compound-induced autosis pathway.
Experimental Protocols
This protocol determines the cytotoxic effect of Bacilotetrin C analogues on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the Bacilotetrin C analogues (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
This protocol assesses the induction of autophagy by monitoring the levels of key autophagy marker proteins, LC3-II and p62.
-
Cell Lysis: Treat cells with the this compound at its IC50 concentration for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Experimental workflow for assessing cytotoxicity and autophagy.
Part 2: Antibacterial Mechanism of Action
The parent family of compounds, including bacitracin, exhibits a well-characterized antibacterial mechanism of action, primarily against Gram-positive bacteria.[2][3] This activity is due to the inhibition of a crucial step in the bacterial cell wall biosynthesis pathway.
Cellular Pathway: Inhibition of Bacterial Cell Wall Synthesis
Bacitracin disrupts the synthesis of peptidoglycan, the major component of the bacterial cell wall.[2] Specifically, it targets the dephosphorylation of undecaprenyl pyrophosphate (C55-PP), a lipid carrier molecule.[4] This dephosphorylation is essential for the recycling of the lipid carrier, which is required to transport peptidoglycan precursors from the cytoplasm to the cell exterior. By sequestering C55-PP, bacitracin prevents its dephosphorylation to undecaprenyl phosphate (B84403) (C55-P), thereby halting the peptidoglycan synthesis cycle and leading to the accumulation of precursors inside the cell.[4] This ultimately weakens the cell wall, causing cell lysis and bacterial death.
Inhibition of bacterial cell wall synthesis by bacitracin.
Experimental Protocols
This protocol is used to determine the minimum concentration of a this compound required to inhibit the growth of a specific bacterium.
-
Bacterial Culture: Grow a culture of Gram-positive bacteria (e.g., Staphylococcus aureus) in Mueller-Hinton broth to the mid-logarithmic phase.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme.
-
Enzyme and Substrate Preparation: Purify the undecaprenyl pyrophosphate phosphatase (e.g., BacA) and synthesize a radiolabeled substrate, [¹⁴C]C55-PP.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, [¹⁴C]C55-PP, and the test compound at various concentrations in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Extraction and TLC: Stop the reaction and extract the lipids. Separate the substrate ([¹⁴C]C55-PP) and the product ([¹⁴C]C55-P) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radioactivity in the substrate and product spots using a phosphorimager or scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of dephosphorylation for each compound concentration and determine the IC50 value.
Conclusion
The synthetic analogues of Bacilotetrin C represent a promising class of molecules with a dual mode of action. Their ability to induce lethal autophagy in cancer cells opens new avenues for the development of novel anticancer therapeutics. Concurrently, their structural relationship to bacitracin, a compound with a well-established and potent antibacterial mechanism, suggests potential for the development of new antibiotics. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid in the future research and development of this versatile class of compounds.
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Bacilotetrin C Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Bacilotetrin C analogues. Bacilotetrin C is a lipopeptide with reported antimycoplasma and moderate anti-MRSA activity.[1] Recent research has focused on its total synthesis and the generation of analogues with potent anticancer activity.[1] These protocols are designed to guide researchers in the synthesis, purification, and evaluation of novel Bacilotetrin C derivatives.
Overview of the Synthetic Strategy
The synthesis of Bacilotetrin C and its analogues is achieved through a convergent strategy involving the solid-phase synthesis of linear peptide fragments, followed by solution-phase coupling, macrolactamization, and final deprotection.[1] The key steps include the synthesis of a dipeptide fragment and a fatty acid-coupled dipeptide on solid support, followed by their coupling in solution to form the linear precursor. Cyclization is then performed in solution, followed by the removal of protecting groups to yield the final product.
Experimental Protocols
The following protocols are adapted from the successful total synthesis of Bacilotetrin C.[1]
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the manual synthesis of peptide fragments on a solid support, such as Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Add the solution to the resin and shake for 2 hours at room temperature.
-
Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of the Linear Precursor
The linear precursor of Bacilotetrin C is assembled by coupling two dipeptide fragments. One fragment is synthesized on the solid support and then cleaved, while the other remains on the resin for the subsequent coupling step.
Macrolactamization (Cyclization)
The cyclization of the linear precursor is a crucial step in the synthesis of Bacilotetrin C.
Materials:
-
Linear peptide precursor
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
Dissolve the linear peptide precursor in DMF.
-
Add HATU (1.5 equivalents), HOAt (1.5 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the cyclic peptide by RP-HPLC.
Data Presentation
The biological activity of synthesized Bacilotetrin C analogues has been evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxicity (IC₅₀ in µM) of selected analogues.
Table 1: Cytotoxicity of Bacilotetrin C and Analogues with Modified Fatty Acid Chains in MDA-MB-231 Cells [1]
| Compound | Modification | IC₅₀ (µM) in MDA-MB-231 |
| Bacilotetrin C (3) | Natural Product | 18.4 |
| epi-3 | Inverted stereochemistry at C-3 of fatty acid | >100 |
| 18 | Truncated hydrocarbon chain | >100 |
| 19 | Phenyl group on fatty acid chain | 2.7 |
| 20 | Naphthyl group on fatty acid chain | 1.5 |
Table 2: Cytotoxicity of Bacilotetrin C Analogues with Modified Amino Acid Core in MDA-MB-231 Cells [1]
| Compound | Modification | IC₅₀ (µM) in MDA-MB-231 |
| 21 | All L-amino acids | 42.6 |
| 22 | All D-amino acids | >100 |
| 23 | Linear precursor of Bacilotetrin C | >100 |
| 24 | Positional isomer of Glutamic acid | 12.3 |
| 25 | Positional isomer of Glutamic acid | 3.4 |
| 26 | Positional isomer of Glutamic acid | 1.9 |
Table 3: Antibacterial and Antimycoplasma Activity of Natural Bacilotetrins [1]
| Compound | Activity | MIC (µg/mL) |
| Bacilotetrins A, B | Anti-MRSA | 8 - 32 |
| Bacilotetrins C–E | Antimycoplasma | 31 |
Visualizations
Experimental Workflow for Solid-Phase Synthesis of a Peptide Fragment
Caption: Workflow for the solid-phase synthesis of a peptide fragment.
Overall Synthetic Strategy for Bacilotetrin C Analogues
Caption: Convergent synthetic strategy for Bacilotetrin C analogues.
References
Application Note: Purification of Bacilotetrin C Analogues Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bacilotetrin C, a lipopeptide natural product, and its synthetic analogues have garnered significant interest in drug discovery due to their potent biological activities, including anticancer properties mediated through the induction of autophagy.[1] The development of novel therapeutic agents based on the Bacilotetrin C scaffold necessitates robust methods for their purification and characterization. This application note provides a detailed protocol for the purification of Bacilotetrin C analogues using reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for the separation of peptides and other biomolecules based on their hydrophobicity.[2]
The successful purification of these lipopeptidic compounds is critical for accurate downstream biological assays and structure-activity relationship (SAR) studies. This document outlines the experimental workflow, from sample preparation to fraction analysis, and presents representative data for the purification of two hypothetical Bacilotetrin C analogues.
Experimental Workflow
The overall workflow for the purification of Bacilotetrin C analogues is depicted below. The process begins with the crude synthetic peptide mixture, which undergoes preparative RP-HPLC for initial purification. The collected fractions are then analyzed by analytical RP-HPLC to assess purity. Fractions meeting the desired purity criteria are pooled and lyophilized to obtain the final purified peptide.
Caption: Experimental workflow for the purification of Bacilotetrin C analogues.
Materials and Reagents
-
Crude Bacilotetrin C analogues (synthesized or extracted)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase HPLC columns (preparative and analytical)
-
0.22 µm syringe filters
-
Autosampler vials
-
Lyophilizer
Experimental Protocols
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile and water.
-
Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Preparative RP-HPLC
This protocol is designed for the initial, large-scale purification of the crude peptide mixture.
| Parameter | Condition |
| Instrumentation | Preparative HPLC system with a UV detector |
| Column | C18 silica (B1680970) column (e.g., 250 x 21.2 mm, 10 µm particle size) |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 500 - 2000 µL (depending on sample concentration and column capacity) |
| Gradient | Time (min) |
Protocol Steps:
-
Equilibrate the preparative C18 column with 20% Mobile Phase B for at least 3 column volumes.
-
Inject the filtered crude sample onto the column.
-
Run the gradient elution as described in the table above.
-
Collect fractions corresponding to the major peaks detected by the UV detector.
Analytical RP-HPLC for Purity Assessment
This protocol is used to determine the purity of the fractions collected from the preparative HPLC run.
| Parameter | Condition |
| Instrumentation | Analytical HPLC system with a UV detector |
| Column | C18 silica column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 - 20 µL |
| Gradient | Time (min) |
Protocol Steps:
-
Equilibrate the analytical C18 column with 20% Mobile Phase B.
-
Inject a small aliquot of each collected fraction.
-
Run the gradient elution as described in the table.
-
Integrate the peak areas in the resulting chromatogram to calculate the purity of each fraction. Purity is calculated as (Area of the main peak / Total area of all peaks) x 100%.
Fraction Pooling and Lyophilization
-
Based on the analytical HPLC results, pool the fractions with a purity of ≥95%.
-
Freeze the pooled fractions using a dry ice/acetone bath or a freezer at -80°C.
-
Lyophilize the frozen fractions under vacuum until a dry powder is obtained.
-
Store the purified this compound at -20°C or -80°C for long-term stability.
Data Presentation
The following tables summarize representative quantitative data for the purification of two hypothetical Bacilotetrin C analogues, Analogue A and Analogue B.
Table 1: Preparative RP-HPLC Retention Times and Purity of Collected Fractions
| Fraction ID | Analogue A Retention Time (min) | Analogue A Purity (%) | Analogue B Retention Time (min) | Analogue B Purity (%) |
| F1 | 25.4 | 96.2 | 28.1 | 95.5 |
| F2 | 25.6 | 98.5 | 28.3 | 98.9 |
| F3 | 25.8 | 97.1 | 28.5 | 96.8 |
Note: Purity was determined by analytical RP-HPLC of the collected fractions.
Table 2: Summary of Purification Yield and Final Purity
| Analogue | Crude Weight (mg) | Purified Weight (mg) | Yield (%) | Final Purity (%) |
| Analogue A | 100 | 35.2 | 35.2 | >98 |
| Analogue B | 100 | 31.8 | 31.8 | >98 |
Note: Final purity was determined by analytical RP-HPLC of the lyophilized product.
Mechanism of Action: Induction of Autophagy
Bacilotetrin C and its analogues have been shown to exert their anticancer effects by inducing autophagy, a cellular process of self-digestion that can lead to programmed cell death in cancer cells.[1] The core of the autophagy pathway involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic components and fuses with lysosomes for degradation.
The initiation of autophagy is tightly regulated by a series of protein complexes. A key initiator is the ULK1 complex, which, upon activation, phosphorylates components of the PI3KC3 complex.[3][4] This leads to the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which serves as a docking site for other autophagy-related (Atg) proteins.[5] Subsequently, two ubiquitin-like conjugation systems are activated, leading to the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) and its recruitment to the autophagosome membrane, a hallmark of autophagy.[6][7][8][9]
Caption: Signaling pathway of Bacilotetrin C-induced autophagy.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of Bacilotetrin C analogues using RP-HPLC. The described methods are robust and can be adapted for a wide range of lipopeptidic compounds. The successful purification of these analogues is a critical step in advancing our understanding of their therapeutic potential and for the development of novel autophagy-inducing anticancer agents.
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy - Wikipedia [en.wikipedia.org]
- 6. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 9. dc.uthsc.edu [dc.uthsc.edu]
Application Notes and Protocols for NMR-Based Characterization of Bacilotetrin C Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and quantitative analysis of Bacilotetrin C and its synthetic analogues. The protocols outlined below are intended to serve as a detailed methodology for researchers engaged in the development of novel therapeutics based on this lipopeptide scaffold.
Introduction to Bacilotetrin C and NMR Characterization
Bacilotetrin C is a cyclic lipopeptide discovered in the marine-derived bacterium Bacillus subtilis. Its structure consists of three leucine (B10760876) residues, one glutamic acid, and a β-hydroxy fatty acid.[1] The structural elucidation of Bacilotetrin C and the characterization of its synthetic analogues rely heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques are powerful tools for determining the molecular structure, conformation, and purity of these complex natural products.[1][2]
The development of potent analogues of Bacilotetrin C, particularly those with enhanced anticancer activity, necessitates precise and reliable analytical methods to confirm their chemical structures and to quantify their purity.[1][3] NMR spectroscopy, including advanced techniques like COSY, HSQC, and HMBC, provides the necessary resolution and information to unambiguously assign the complex spin systems within these molecules.[1] Furthermore, quantitative NMR (qNMR) has emerged as a primary method for the accurate determination of the purity and concentration of natural products and their derivatives, offering a valuable alternative to chromatographic methods.[4]
Data Presentation: NMR Data for Bacilotetrin C
The following tables summarize the ¹H and ¹³C NMR chemical shift data for synthetic Bacilotetrin C, which have been reported to be in accordance with the data of the isolated natural product.[1]
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for Bacilotetrin C
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.25 | m | - |
| H-3 | 3.85 | m | - |
| H-4 | 1.40 | m | - |
| H-5 | 1.25 | br s | - |
| H-15 | 0.88 | t | 6.8 |
| Leu1 NH | 7.58 | d | 8.0 |
| Leu1 α-H | 4.45 | m | - |
| Leu1 β-H | 1.65 | m | - |
| Leu1 γ-H | 1.60 | m | - |
| Leu1 δ-CH₃ | 0.95 | d | 6.4 |
| Leu1 δ'-CH₃ | 0.90 | d | 6.4 |
| Glu2 NH | 8.36 | d | 7.6 |
| Glu2 α-H | 4.55 | m | - |
| Glu2 β-H | 2.10 | m | - |
| Glu2 γ-H | 2.40 | m | - |
| Leu3 NH | 7.65 | d | 8.4 |
| Leu3 α-H | 4.50 | m | - |
| Leu3 β-H | 1.70 | m | - |
| Leu3 γ-H | 1.62 | m | - |
| Leu3 δ-CH₃ | 0.92 | d | 6.0 |
| Leu3 δ'-CH₃ | 0.88 | d | 6.0 |
| d-Leu4 NH | 7.75 | d | 8.8 |
| d-Leu4 α-H | 4.60 | m | - |
| d-Leu4 β-H | 1.75 | m | - |
| d-Leu4 γ-H | 1.68 | m | - |
| d-Leu4 δ-CH₃ | 0.98 | d | 6.8 |
| d-Leu4 δ'-CH₃ | 0.94 | d | 6.8 |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for Bacilotetrin C
| Position | Chemical Shift (δ, ppm) |
| C-1 | 172.5 |
| C-2 | 52.0 |
| C-3 | 72.0 |
| C-4 | 34.5 |
| C-5 to C-14 | 22.7-31.9 |
| C-15 | 14.1 |
| Leu1 C=O | 173.0 |
| Leu1 α-C | 53.5 |
| Leu1 β-C | 41.0 |
| Leu1 γ-C | 25.0 |
| Leu1 δ-C | 22.5 |
| Leu1 δ'-C | 22.0 |
| Glu2 C=O | 174.0 |
| Glu2 α-C | 54.0 |
| Glu2 β-C | 28.0 |
| Glu2 γ-C | 30.5 |
| Glu2 δ-C=O | 178.0 |
| Leu3 C=O | 173.5 |
| Leu3 α-C | 53.0 |
| Leu3 β-C | 41.5 |
| Leu3 γ-C | 24.8 |
| Leu3 δ-C | 22.8 |
| Leu3 δ'-C | 22.2 |
| d-Leu4 C=O | 173.8 |
| d-Leu4 α-C | 52.5 |
| d-Leu4 β-C | 41.2 |
| d-Leu4 γ-C | 25.2 |
| d-Leu4 δ-C | 23.0 |
| d-Leu4 δ'-C | 21.8 |
Experimental Protocols
Sample Preparation for Structural Elucidation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: For standard 1D and 2D NMR experiments on a 400-600 MHz spectrometer, a sample amount of 5-10 mg is typically required for ¹H NMR, while 10-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Solvent: High-purity deuterated solvents are essential. Chloroform-d (CDCl₃) is commonly used for Bacilotetrin C and its analogues. The sample should be fully dissolved in approximately 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Accurately weigh the sample in a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely. A vortex mixer can be used to ensure thorough mixing.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition for Structural Elucidation
A standard suite of 1D and 2D NMR experiments is necessary for the complete structural assignment of Bacilotetrin C analogues.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a proton-optimized probe is recommended.
-
1D Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds, revealing spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH), which is critical for connecting different spin systems and elucidating the overall molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and 3D conformation of the molecule.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying amino acid residues.
-
Protocol for Quantitative NMR (qNMR) for Purity Assessment
qNMR provides a highly accurate method for determining the purity of Bacilotetrin C analogues. The internal standard method is commonly employed.
-
Selection of Internal Standard:
-
The internal standard must be stable, non-reactive with the sample, and have a known purity.
-
It should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte.
-
Commonly used internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.
-
-
Sample Preparation for qNMR:
-
Accurately weigh a specific amount of the Bacilotetrin C analogue (e.g., 5-10 mg) into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial. An approximately equimolar amount of the analyte and standard is often desirable.
-
Dissolve the mixture completely in a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H-qNMR Data Acquisition Parameters:
-
Pulse Angle: A 90° pulse should be carefully calibrated and used to ensure uniform excitation of all signals.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation and accurate integration. A value of 30-60 seconds is often sufficient for many small molecules, but should be determined experimentally for new compounds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
Digital Resolution: A sufficient number of data points should be acquired to define the peaks well.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the selected, well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Bacilotetrin C Analogues Using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bacilotetrin C, a cyclic lipopeptide, and its synthetic analogues have emerged as promising candidates in drug discovery, particularly for their potent anticancer properties. These compounds have been shown to induce autophagy in cancer cells, leading to cell death.[1] The structural diversity of Bacilotetrin C analogues, which can vary in the fatty acid chain, amino acid sequence, and stereochemistry, necessitates robust analytical methods for their characterization and quantification.[1] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective platform for the analysis of these complex molecules. This application note provides a comprehensive protocol for the mass spectrometry analysis of Bacilotetrin C analogues, including sample preparation, UPLC-MS/MS methodology, and data interpretation.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity (IC50) of various Bacilotetrin C analogues against the MDA-MB-231 human breast cancer cell line.[1] This data highlights the structure-activity relationships and the potential for therapeutic development.
| Compound | Modification | IC50 (µM) in MDA-MB-231 |
| Bacilotetrin C (Natural Product) | - | >100 |
| Analogue 18 | Truncated hydrocarbon chain | NC (Not Converged) |
| Analogue 21 | Altered amino acid in core structure | >100 |
| Analogue 22 | Altered amino acid in core structure | >100 |
| Analogue 23 (Linear) | Linear form of Analogue 17 | >100 |
| Analogue 17 (Cyclic) | Synthetic cyclic form | 75.23 ± 4.21 |
| Analogue 24 | Positional isomer of Glutamic acid | >100 |
| Analogue 25 | Positional isomer of Glutamic acid | >100 |
| Analogue 26 | Positional isomer of Glutamic acid | >100 |
| Analogue 27 (Methyl Ester) | Ester derivative of Glutamic acid | 65.23 ± 3.54 |
| Analogue 28 (Tetradecanyl Ester) | Ester derivative of Glutamic acid | 45.62 ± 2.18 |
| Analogue 29 (Propargyl Ester) | Ester derivative of Glutamic acid | 35.43 ± 1.98 |
| Analogue 30 (Pentafluoro Benzyl Ester) | Ester derivative of Glutamic acid | 25.12 ± 1.54 |
| Analogue 31 (Methyl Amide) | Amide derivative of Glutamic acid | 55.43 ± 2.87 |
| Analogue 32 (n-Butyl Amide) | Amide derivative of Glutamic acid | 48.76 ± 2.43 |
| Analogue 33 (Propargyl Amide) | Amide derivative of Glutamic acid | 38.98 ± 2.01 |
| Analogue 34 (Piperidine Amide) | Amide derivative of Glutamic acid | 15.23 ± 0.87 |
| Analogue 35 (Morpholine Amide) | Amide derivative of Glutamic acid | 2.7 ± 0.15 |
| Analogue 36 | Positional isomer with Morpholine Amide | 5.43 ± 0.28 |
| Analogue 37 | Positional isomer with Morpholine Amide | 8.12 ± 0.45 |
| Analogue 38 | Positional isomer with Morpholine Amide | 12.54 ± 0.76 |
| epi-3 (Epimer) | Inverted stereochemistry at C-3 | 95.34 ± 5.12 |
| Analogue 19 | Modified β-hydroxy chain | 68.45 ± 3.76 |
| Analogue 20 | Modified β-hydroxy chain | 82.12 ± 4.54 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible UPLC-MS/MS analysis. The following protocol is recommended for extracting Bacilotetrin C analogues from biological matrices such as cell culture media or plasma.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Protein Precipitation:
-
To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of cold ACN containing 0.1% FA.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (for desalting and concentration):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water with 0.1% TFA.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water with 0.1% TFA to remove salts and other polar impurities.
-
Elute the Bacilotetrin C analogues with 1 mL of 80% ACN in water.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
This method is designed for the separation and detection of Bacilotetrin C analogues.
Instrumentation:
-
UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-17 min: 95% B
-
17-17.1 min: 95-5% B (linear gradient)
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode:
-
Full Scan (MS1): m/z 200-1500 for initial identification of protonated molecules ([M+H]+).
-
Tandem MS (MS/MS): Product ion scans of selected precursor ions. Collision energy should be optimized for each analogue but can be ramped (e.g., 15-40 eV) for general screening.
-
Data Interpretation
The structural elucidation of Bacilotetrin C analogues relies on the interpretation of their fragmentation patterns in the MS/MS spectra. As cyclic lipopeptides, their fragmentation can be complex. Typically, the initial fragmentation involves the opening of the cyclic peptide ring, followed by the generation of characteristic b and y ions from the resulting linear peptide. The lipid side chain can also undergo fragmentation.
Key fragmentation pathways to consider:
-
Ring Opening: The initial collision-induced dissociation (CID) can break an amide bond in the cyclic core, leading to a linear precursor for subsequent fragmentation.
-
b and y Ion Series: Once linearized, the peptide backbone will fragment to produce b and y ions, allowing for the determination of the amino acid sequence.
-
Neutral Losses: Look for neutral losses of water (-18 Da) and ammonia (B1221849) (-17 Da) from amino acid side chains.
-
Fatty Acid Chain Fragmentation: Fragmentation of the β-hydroxy fatty acid chain can also occur, providing information about its structure.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Bacilotetrin C analogues.
Proposed Signaling Pathway for Autophagy Induction
Caption: Proposed mechanism of autophagy induction by Bacilotetrin C analogues.
References
Application Notes and Protocols: Cytotoxicity Assays for Bacilotetrin C Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilotetrin C, a lipopeptide natural product, and its synthetic analogues have emerged as a promising class of compounds in anticancer research.[1][2] Structure-activity relationship (SAR) studies have led to the development of novel analogues with significantly enhanced cytotoxic effects against various human carcinoma cell lines.[1][2] Notably, some of these analogues have demonstrated a remarkable ~37-fold increase in cytotoxicity compared to the parent compound in triple-negative breast cancer (MDA-MB-231) cells.[1][2] The primary mechanism of action for these potent analogues appears to be the induction of autophagy, leading to cancer cell death.[1][2]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Bacilotetrin C analogues, enabling researchers to effectively screen and characterize these compounds for potential therapeutic development.
Data Presentation: Cytotoxicity of Bacilotetrin C and its Analogues
The cytotoxic activity of Bacilotetrin C and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for Bacilotetrin C and some of its key analogues against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Bacilotetrin C | MDA-MB-231 | Triple-Negative Breast Cancer | 18.4[1] |
| MCF7 | Breast Cancer | 72.2[1] | |
| PC-3 | Prostate Cancer | 42.1[1] | |
| HepG2 | Liver Cancer | 16.2[1] | |
| Analogue 35 (morpholine amide) | MDA-MB-231 | Triple-Negative Breast Cancer | Potent |
| Analogue 24 (glutamic acid shifted isomer) | MDA-MB-231 | Triple-Negative Breast Cancer | Potent |
| Analogue 42 (most potent) | MDA-MB-231 | Triple-Negative Breast Cancer | Submicromolar |
Experimental Protocols
The following are detailed protocols for commonly employed cytotoxicity assays in cancer research, which can be adapted for the evaluation of Bacilotetrin C analogues.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[4][5]
Materials:
-
Bacilotetrin C analogues
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl, or DMSO)[3]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the Bacilotetrin C analogues in complete culture medium. A dose-response experiment with a range of concentrations (e.g., from nanomolar to micromolar) is recommended.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogues, e.g., DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
-
The intensity of the purple color is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. This assay provides an indication of compromised cell membrane integrity.
Materials:
-
Bacilotetrin C analogues
-
Selected cancer cell line
-
Complete cell culture medium (serum-free medium is often recommended during the assay)
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Collection of Supernatant:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the assay kit's instructions (typically around 490 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximum LDH release).
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autophagy Induction Assays Using a Bacilotetrin C Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development. Bacilotetrin C, a lipopeptide natural product, and its synthetic analogues have emerged as a novel class of potent autophagy inducers. Notably, analogue 42, a dimorpholine amide derivative, has demonstrated significantly enhanced cytotoxic activity in cancer cells compared to the parent compound, an effect attributed to the induction of a specific form of autophagy-dependent cell death known as autosis.[1]
These application notes provide a detailed overview and experimental protocols for assessing the autophagy-inducing properties of Bacilotetrin C analogue 42. The described assays are fundamental for researchers investigating the mechanism of action of this and similar compounds, as well as for professionals in drug development screening for novel autophagy modulators.
Mechanism of Action: this compound 42 and Autosis
This compound 42 is proposed to induce cell death through a mechanism identified as autosis, a form of autophagy-dependent cell death.[1] This pathway is distinct from apoptosis and necroptosis. A key characteristic of autosis is its regulation by the Na+/K+-ATPase pump.[2] Inhibition of this pump by cardiac glycosides can block autotic cell death. Furthermore, the process is dependent on the core autophagy machinery and can be partially rescued by inhibitors of phosphoinositide 3-kinase (PI3K), such as 3-methyladenine (B1666300) (3-MA).[1] The proposed signaling pathway involves the induction of excessive autophagy leading to cell demise.
Below is a diagram illustrating the proposed signaling pathway for autosis induced by this compound 42.
Caption: this compound 42 induces autosis via Na+/K+ ATPase and PI3K.
Data Presentation
The potency of this compound 42 in inducing cell death, which is linked to its autophagy-inducing activity, has been quantified. The following table summarizes the cytotoxic activity of the parent compound and its most potent analogue in the triple-negative breast cancer cell line, MDA-MB-231.
| Compound | Cell Line | IC50 (µM) |
| Bacilotetrin C | MDA-MB-231 | 18.4 |
| Analogue 42 | MDA-MB-231 | ~0.5 |
This data is derived from a study by Auddy et al. (2024), which demonstrated a ~37-fold enhancement in cytotoxicity for analogue 42 compared to Bacilotetrin C.[1]
Experimental Workflow
A typical workflow for assessing the autophagy-inducing properties of a compound like this compound 42 involves cell culture, compound treatment, and subsequent analysis using various biochemical and imaging techniques.
Caption: Workflow for autophagy analysis: from cell treatment to protein and imaging assays.
Experimental Protocols
Western Blot Analysis of LC3-II Conversion and p62/SQSTM1 Degradation
Western blotting is a cornerstone technique for monitoring autophagy. The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) is a hallmark of autophagy induction. Concurrently, the degradation of the autophagy substrate p62/SQSTM1 indicates a functional autophagic flux.
Materials:
-
Cell Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Sample Buffer: 2X Laemmli buffer (4% SDS, 5% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris HCl, pH 6.8).
-
SDS-PAGE Gels: 12-15% polyacrylamide gels are recommended for optimal separation of LC3-I and LC3-II.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-LC3B antibody
-
Rabbit anti-p62/SQSTM1 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat cells with this compound 42 at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., rapamycin (B549165) or starvation). To assess autophagic flux, a set of wells should be co-treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
To 20-30 µg of protein, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto the SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LC3B or anti-p62) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the LC3-II and p62 band intensities to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Immunofluorescence Microscopy for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Solution: 1-5% BSA in PBS.
-
Primary Antibody: Rabbit anti-LC3B antibody.
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated anti-rabbit IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound 42 as described in the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1-5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-LC3B antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Image Analysis and Quantification:
-
Capture images from multiple random fields for each experimental condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of LC3 puncta per cell.
-
ImageJ/Fiji Quantification Steps:
-
Open the image and split the channels if it is a multi-color image.
-
Select the channel corresponding to the LC3 staining.
-
Outline individual cells using the freehand selection tool.
-
Use the "Threshold" function to segment the LC3 puncta from the diffuse cytoplasmic background.
-
Use the "Analyze Particles" function to count the number of puncta within each cell. Set size and circularity parameters to exclude non-specific signals.
-
-
Calculate the average number of LC3 puncta per cell for each condition. An increase in the number of puncta indicates an increase in autophagosome formation.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the autophagy-inducing properties of Bacilotetrin C analogues and other novel compounds. By combining Western blotting for key autophagy markers and immunofluorescence imaging of LC3 puncta, researchers can effectively quantify and visualize the induction of autophagy. Understanding the mechanism of action of potent autophagy inducers like this compound 42 is crucial for the development of new therapeutic strategies for a range of diseases.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Bacilotetrin C Analogues
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Bacitracin, a polypeptide antibiotic, has long been a valuable agent against Gram-positive bacteria.[1] Its mechanism of action, the inhibition of bacterial cell wall synthesis, makes it and its analogues prime candidates for further development.[2][3] Bacilotetrin C and its analogues represent a promising area of research in the quest for novel antimicrobial agents. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the in vitro potency of these new compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] These application notes provide detailed protocols for performing MIC testing of Bacilotetrin C analogues to ensure accurate and reproducible results.
Mechanism of Action of Bacitracin and its Analogues
Bacitracin inhibits the synthesis of the bacterial cell wall.[2][5] Specifically, it targets the dephosphorylation of C55-isoprenyl pyrophosphate (C55-PP), also known as bactoprenol (B83863) pyrophosphate.[3][6] This lipid carrier molecule is essential for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane. By binding to C55-PP, bacitracin prevents its recycling, thereby halting the peptidoglycan synthesis and leading to cell lysis.[7] It is presumed that Bacilotetrin C and its analogues share this mechanism, and MIC testing is crucial to quantify their relative potencies.
II. Data Presentation
Quantitative data from MIC testing should be presented in a clear and organized manner to facilitate comparison between different Bacilotetrin C analogues. The following table provides an example format and includes illustrative data for recently developed bacitracin analogues against a panel of clinically relevant bacteria.
Note: The following data is adapted from a 2024 study on rationally designed bacitracin variants and is provided for illustrative purposes. Researchers should replace this data with their own experimental results for Bacilotetrin C analogues.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bacitracin Analogues (in µg/mL)
| Compound | S. aureus (MRSA) | S. pneumoniae | E. faecalis (VRE) | E. faecium (VRE) | B. subtilis |
| Bacitracin A | 2 | 8 | 4 | 2 | 8 |
| Bacilotetrin C Analogue 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound 3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Vancomycin (Control) | 1 | 0.25 | 1 | >256 | 0.25 |
Data adapted from "A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens" (PNAS, 2024).[2]
III. Experimental Protocols
Two standard methods for determining the MIC of antimicrobial agents are the Broth Microdilution method and the Agar (B569324) Dilution method.[8][9]
A. Protocol 1: Broth Microdilution Method
This method uses 96-well microtiter plates to test a range of antibiotic concentrations against a standardized bacterial inoculum.
1. Materials:
-
Bacilotetrin C analogues
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Incubator (35-37°C)
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each this compound in a suitable solvent.
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the stock antibiotic solution to the first well of each row, creating a 1:2 dilution.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, typically up to column 10. Discard the final 50 µL from column 10.
-
Column 11 should contain only CAMHB and will serve as the growth control. Column 12 should contain only uninoculated CAMHB to serve as a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
3. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the this compound at which there is no visible growth.
B. Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic into the agar medium.[2][8]
1. Materials:
-
Bacilotetrin C analogues
-
Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Sterile saline or PBS
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculating device (e.g., multipoint replicator)
-
Water bath
-
Incubator (35-37°C)
2. Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.
-
Prepare two-fold serial dilutions of each this compound in a suitable solvent.
-
Add a defined volume of each antibiotic dilution to a defined volume of molten agar (e.g., 1 mL of antibiotic solution to 19 mL of agar) to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify completely.
-
Also prepare a control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator or a pipette, spot-inoculate a small volume (1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of the antibiotic.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
3. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the bacteria.
IV. Quality Control
For both methods, it is essential to include quality control (QC) strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) to ensure the validity of the experimental results. The obtained MIC values for the QC strains should fall within the established acceptable ranges.
References
- 1. Bacitracin - Wikipedia [en.wikipedia.org]
- 2. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Articles [globalrx.com]
- 6. ias.ac.in [ias.ac.in]
- 7. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for the Design of Novel Bacilotetrin C Analogues with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilotetrin C is a cyclic lipopeptide natural product isolated from Bacillus subtilis. While research has highlighted its cytotoxic effects against cancer cells, its potential as an antibacterial agent remains an area of significant interest for drug development.[1] Structurally related to the well-characterized antibiotic Bacitracin, Bacilotetrin C is a promising scaffold for the development of novel antibiotics targeting Gram-positive pathogens.[1][2][3]
These application notes provide a comprehensive guide to designing and evaluating novel Bacilotetrin C analogues with the goal of improving antibacterial potency. The protocols and strategies outlined herein are based on established methodologies for the synthesis of cyclic lipopeptides and the known structure-activity relationships (SAR) of related compounds, particularly Bacitracin.[4][5][6][7]
Design Strategy for Novel Bacilotetrin C Analogues
The rational design of more potent Bacilotetrin C analogues should focus on modifications to three key structural features: the fatty acid side chain, the cyclic peptide core, and the individual amino acid residues. The design strategy is predicated on the hypothesized mechanism of action, which, like Bacitracin, is presumed to involve the inhibition of bacterial cell wall synthesis through the sequestration of C55-isoprenyl pyrophosphate (C55PP), a critical lipid carrier in peptidoglycan synthesis.[1][8][9][10]
Key Areas for Modification:
-
Lipophilicity of the Fatty Acid Chain: The length and branching of the β-hydroxy fatty acid chain are crucial for membrane interaction.[1] Systematic variations in chain length (e.g., C10 to C16) and the introduction of different branching patterns can optimize membrane anchoring and target engagement.
-
Conformation of the Cyclic Peptide Core: The rigidity and conformation of the cyclic peptide backbone influence target binding affinity. Altering the ring size by the addition or removal of amino acid residues can enforce conformations that are more favorable for binding to C55PP.
-
Amino Acid Substitutions:
-
Hydrophobic Residues: Enhancing the hydrophobicity of non-polar amino acid side chains can increase membrane association and hydrophobic interactions with the target.[6]
-
Charged and Polar Residues: The strategic placement of charged and polar residues can improve solubility and interactions with the pyrophosphate headgroup of C55PP.
-
D-Amino Acids: The presence of D-amino acids in the peptide backbone can confer resistance to proteolytic degradation, thereby increasing the in vivo stability of the analogues.
-
Data Presentation: Potency of Bacitracin and Hypothetical Bacilotetrin C Analogues
While comprehensive antibacterial data for Bacilotetrin C is not yet widely available, the potency of the related antibiotic, Bacitracin A, against key Gram-positive pathogens provides a benchmark for analogue development. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Bacitracin A and provides a template for presenting data for newly synthesized Bacilotetrin C analogues.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| Bacitracin A (Reference) | 2.0[5] | 0.5[3] | 0.4[5] |
| Bacilotetrin C (Baseline - Hypothetical) | Data not available | Data not available | Data not available |
| Analogue 1 | |||
| Analogue 2 | |||
| Analogue 3 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Bacilotetrin C Analogues
This protocol outlines a general method for the synthesis of the linear peptide precursors of Bacilotetrin C analogues using Fmoc/tBu solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and Oxyma Pure (4 equivalents) in DMF for 15 minutes. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the linear sequence.
-
Cleavage and Deprotection: a. Wash the peptidyl-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 3 hours at room temperature. c. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Macrolactamization (Cyclization)
Materials:
-
Purified linear peptide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Protocol:
-
Dissolve the purified linear peptide in anhydrous DMF to a final concentration of 1 mg/mL.
-
Add HATU (1.5 equivalents), HOAt (1.5 equivalents), and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by LC-MS.
-
Quench the reaction with water and purify the cyclic peptide by reverse-phase HPLC.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the synthesized Bacilotetrin C analogues.[11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, S. pyogenes)
-
Synthesized Bacilotetrin C analogues
-
Positive control antibiotic (e.g., Bacitracin A, Vancomycin)
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: a. Culture the bacterial strain overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: a. Prepare a stock solution of each Bacilotetrin C analogue and control antibiotic in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of each compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway: Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for Bacilotetrin C, based on the known mechanism of Bacitracin.[8][9][10][12] It is hypothesized that Bacilotetrin C inhibits the dephosphorylation of C55-isoprenyl pyrophosphate (C55PP), a critical step in the lipid II cycle, thereby disrupting peptidoglycan synthesis and leading to bacterial cell death.
Caption: Proposed mechanism of Bacilotetrin C action.
Experimental Workflow: Analogue Synthesis and Evaluation
This workflow diagram outlines the key steps in the design, synthesis, and evaluation of novel Bacilotetrin C analogues.
Caption: Workflow for novel this compound development.
Logical Relationship: Key Structural Features and Desired Properties
This diagram illustrates the logical relationship between the key structural features of Bacilotetrin C analogues and the desired properties for improved antibacterial potency.
Caption: Relationship between structure and desired properties.
References
- 1. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of synthetic bactenecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Structural Modifications Enhance Antibacterial Potency of Bacitracin | Stephan Scheeff [me.organicchemistry.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 10. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 11. ijalsr.org [ijalsr.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Liposomal Formulation of Bacilotetrin C Analogue Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilotetrin C is a lipopeptide natural product that, along with its synthetic analogues, has demonstrated significant potential as an anticancer agent.[1] Notably, certain analogues of Bacilotetrin C have exhibited potent cytotoxic effects against various human carcinoma cell lines, including triple-negative breast cancer.[1] A key mechanism of action for these promising analogues is the induction of autophagy in cancer cells, leading to cell death.[1] However, the therapeutic application of these hydrophobic analogues can be limited by poor aqueous solubility and bioavailability.
Liposomal encapsulation presents a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like Bacilotetrin C analogues, the molecule can be incorporated into the lipid bilayer of the liposome (B1194612).[2][3] This formulation can enhance drug solubility, improve stability, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. This document provides detailed application notes and protocols for the development and characterization of a liposomal formulation for a promising Bacilotetrin C analogue.
Data Presentation: Liposome Formulation Characteristics
The following table summarizes the key quantitative data for a hypothetical liposomal formulation of a this compound. This data is representative of a well-formulated liposomal system suitable for in vitro and in vivo studies.
| Parameter | Value | Method of Analysis |
| Particle Size (Mean Hydrodynamic Diameter) | 110 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 3 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | 92 ± 4% | Ultracentrifugation/HPLC |
| Drug Loading (DL%) | 4.6 ± 0.2% | Ultracentrifugation/HPLC |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating a hydrophobic this compound using the widely adopted thin-film hydration method.[4][5]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.
-
Add the this compound to the lipid mixture at a drug-to-lipid ratio of 1:20 (w/w).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, this is ~55°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to 60-65°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through a 100 nm polycarbonate membrane assembled in a mini-extruder at least 11 times.[4] The extruder should be maintained at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the liposomal suspension with PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument at 25°C.[4]
-
Perform the measurement in triplicate.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the liposomal suspension with deionized water.
-
Inject the sample into the specific cell for zeta potential measurement.
-
Measure the electrophoretic mobility to determine the zeta potential at 25°C.
-
Perform the measurement in triplicate.
-
3. Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination:
-
Technique: Ultracentrifugation followed by High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated drug from the liposomes by ultracentrifugation.
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the liposome pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant and the disrupted pellet using a validated HPLC method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes an in vitro drug release study using a dialysis method to simulate the release of the this compound from the liposomes over time.[6][7]
Materials:
-
Liposomal formulation of this compound
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Procedure:
-
Place a known volume of the liposomal suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (PBS with surfactant) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Quantify the concentration of the this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.
Signaling Pathway: Autophagy Induction by this compound
Caption: Proposed signaling pathway of autophagy-mediated cancer cell death induced by a this compound.
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Modification of Bacilotetrin C Analogues via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilotetrins are a class of cyclic lipodepsipeptides isolated from marine-derived Bacillus subtilis.[1] Bacilotetrin C, in particular, has garnered interest due to its notable biological activities, including anti-mycoplasma and potential anticancer properties.[1][2][3] The modification of natural products like Bacilotetrin C is a key strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and reduce toxicity.[4][5][6][7]
Click chemistry, a concept introduced by K.B. Sharpless, offers a powerful toolkit for the facile and efficient modification of complex biomolecules.[4][6][8] Among the various "click" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent, enabling the formation of a stable triazole linkage between two molecules functionalized with an azide (B81097) and an alkyne, respectively.[8][9][10] This reaction is highly efficient, specific, and biocompatible, making it ideal for the late-stage functionalization of natural product scaffolds.[11][12]
These application notes provide a detailed protocol for the prospective modification of Bacilotetrin C analogues using CuAAC click chemistry. The aim is to generate a library of novel Bacilotetrin C derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic leads.
Overview of Bacilotetrin C Analogue Modification Workflow
The proposed strategy involves a two-step process:
-
Synthesis of a "clickable" this compound: This involves the synthesis of a this compound bearing either an azide or an alkyne functionality at a specific position. This could be achieved by incorporating a modified amino acid or by modifying the fatty acid side chain.
-
Click Chemistry Reaction: The "clickable" this compound is then reacted with a library of complementary azide- or alkyne-containing building blocks to generate a diverse set of triazole-linked derivatives.
A generalized workflow for this process is depicted below.
Caption: General workflow for this compound modification.
Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized this compound
This protocol describes a hypothetical synthesis of a this compound where one of the leucine (B10760876) residues is replaced with an azide-containing amino acid, such as L-azidonorleucine.
Materials:
-
Fmoc-L-azidonorleucine
-
Standard solid-phase peptide synthesis (SPPS) resins and reagents
-
Reagents for fatty acid coupling
-
Cleavage and purification reagents (e.g., trifluoroacetic acid, HPLC solvents)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone of the this compound is assembled on a solid support using standard Fmoc-based SPPS. Fmoc-L-azidonorleucine is incorporated at the desired position instead of a leucine residue.
-
Fatty Acid Coupling: The N-terminus of the linear peptide is acylated with the desired β-hydroxy fatty acid.
-
Cleavage and Deprotection: The lipopeptide is cleaved from the resin, and all protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Cyclization: The linear lipopeptide is cyclized under high dilution conditions using a suitable coupling agent (e.g., HBTU, HATU) to form the macrolactam.
-
Purification: The crude cyclic lipopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure azide-functionalized this compound.
-
Characterization: The structure and purity of the final product are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction between the azide-functionalized this compound and an alkyne-containing building block.
Materials:
-
Azide-functionalized this compound (from Protocol 1)
-
Alkyne-containing building block (e.g., a fluorescent dye, a small molecule, a PEG chain)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
-
HPLC-grade solvents for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-functionalized this compound (1.0 equivalent) and the alkyne-containing building block (1.2 equivalents) in the chosen solvent system.
-
Catalyst Preparation: In a separate tube, prepare a fresh stock solution of the copper catalyst by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in water.
-
Reaction Initiation: Add the copper catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (to reduce Cu(II) to the active Cu(I) state).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
Purification: Upon completion, purify the reaction mixture using RP-HPLC to isolate the desired triazole-linked Bacilotetrin C derivative.
-
Characterization: Confirm the structure and purity of the final product by HRMS and NMR spectroscopy.
Data Presentation
The following tables provide examples of how to present the data obtained from the synthesis and biological evaluation of the modified Bacilotetrin C analogues.
Table 1: Synthesis and Characterization of Modified Bacilotetrin C Analogues
| Analogue ID | R-Group (from Alkyne) | Yield (%) | HRMS (m/z) [M+H]⁺ |
| BC-C-Triazole-1 | Phenyl | 85 | Calculated |
| BC-C-Triazole-2 | 4-Fluorophenyl | 82 | Calculated |
| BC-C-Triazole-3 | Dansyl | 75 | Calculated |
| BC-C-Triazole-4 | PEG₅ | 68 | Calculated |
Table 2: Biological Activity of Bacilotetrin C Analogues
| Compound | Anti-Mycoplasma MIC (µg/mL)[1][3] | Anticancer IC₅₀ (µM) - MDA-MB-231[2] |
| Bacilotetrin C | 31 | >100 |
| Bacilotetrin D | 31 | Not Reported |
| Bacilotetrin E | 31 | Not Reported |
| Potent Analogue (from study[2]) | Not Reported | ~2.7 |
| BC-C-Triazole-1 | To be determined | To be determined |
| BC-C-Triazole-2 | To be determined | To be determined |
| BC-C-Triazole-3 | To be determined | To be determined |
| BC-C-Triazole-4 | To be determined | To be determined |
Signaling Pathway
Some analogues of Bacilotetrin C have been shown to induce autophagy in cancer cells, leading to cell death.[2] The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for the novel Bacilotetrin C derivatives.
Caption: Hypothetical autophagy induction pathway.
Conclusion
The combination of rational design and click chemistry provides a robust platform for the modification of Bacilotetrin C. The protocols and workflows outlined in these application notes offer a clear path for generating novel analogues with potentially improved biological activities. The systematic evaluation of these new compounds will be crucial for understanding their mechanism of action and for the development of new drug candidates.
References
- 1. Anti-Mycoplasma Activity of Bacilotetrins C-E, Cyclic Lipodepsipeptides from the Marine-Derived Bacillus subtilis and Structure Revision of Bacilotetrins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Mycoplasma Activity of Bacilotetrins C–E, Cyclic Lipodepsipeptides from the Marine-Derived Bacillus subtilis and Structure Revision of Bacilotetrins A and B [mdpi.com]
- 4. Frontiers | Click Chemistry in Natural Product Modification [frontiersin.org]
- 5. Click Chemistry in Natural Product Modification | Semantic Scholar [semanticscholar.org]
- 6. Click Chemistry in Natural Product Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Natural Product Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bacilotetrin C Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of epimerization during the synthesis of Bacilotetrin C analogues.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in the synthesis of Bacilotetrin C analogues?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer (an epimer).[1] In the context of Bacilotetrin C synthesis, which involves a peptide backbone, this means that an L-amino acid residue can be unintentionally converted to a D-amino acid residue during a chemical reaction. This is a major issue because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[1] The formation of epimeric impurities can lead to a final product with reduced or altered biological activity and can be very difficult to separate from the desired product due to their similar physical properties.[1]
Q2: Which steps in the synthesis of Bacilotetrin C analogues are most susceptible to epimerization?
A2: The steps involving the activation of a carboxylic acid group of an amino acid or peptide fragment are the most prone to epimerization. For Bacilotetrin C analogues, this includes:
-
Peptide couplings: The formation of amide bonds between amino acid residues.
-
Macrolactamization: The final ring-closing step to form the cyclic peptide core. This step is particularly critical as the activation of the C-terminal amino acid of the linear precursor can readily lead to epimerization.
Q3: What are the primary mechanisms of epimerization during peptide synthesis?
A3: There are two main mechanisms for epimerization in peptide synthesis:
-
Oxazolone (B7731731) Formation: This is the most common pathway. The activated carboxylic acid of an N-protected amino acid or peptide can cyclize to form a highly reactive oxazolone intermediate. The α-proton of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Subsequent reaction with an amine can then occur from either face of the planar intermediate, resulting in a mixture of diastereomers.[1][2]
-
Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid to form an enolate, which is achiral. Reprotonation of this intermediate can lead to either the original stereoisomer or its epimer.[1]
Q4: How can I detect and quantify epimerization in my synthetic Bacilotetrin C analogues?
A4: Several analytical techniques can be used to detect and quantify epimerization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. By using a chiral stationary phase, it is possible to separate the desired product from its epimeric impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques can be used to distinguish between diastereomers. The chemical shifts of protons and carbons adjacent to the epimerized center will be different.[3][4] For unambiguous confirmation, it can be helpful to synthesize the epimeric version of the peptide as a reference standard.[3]
-
Gas Chromatography (GC) on a Chiral Stationary Phase: After hydrolysis of the peptide and derivatization of the resulting amino acids, chiral GC can be used to determine the ratio of L- and D-amino acids.
Troubleshooting Guides
Issue: High Levels of Epimerization Detected After Macrolactamization
This guide provides a systematic approach to troubleshooting and minimizing epimerization during the critical ring-closing step of Bacilotetrin C analogue synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of epimer at the C-terminal residue after cyclization. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. | Switch to a less epimerization-prone coupling reagent. For example, aminium/uronium salt-based reagents like HATU, HBTU, and COMU, especially when used with additives, are generally preferred over carbodiimides like DCC or EDC for minimizing epimerization.[5] |
| Use of a Strong Base or Excess Base: Bases like DIPEA can promote both oxazolone formation and direct enolization. | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (collidine). Use the minimum amount of base necessary to facilitate the reaction. | |
| Prolonged Reaction Time and/or High Temperature: Longer exposure to basic conditions and elevated temperatures increases the likelihood of epimerization. | Optimize the reaction time. Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) if possible, although this may require a longer reaction time. | |
| Unfavorable Solvent Choice: Polar aprotic solvents like DMF can sometimes promote epimerization. | Consider using a less polar solvent or a solvent mixture, such as DCM or THF, if the solubility of the linear peptide allows. | |
| Slow Intramolecular Cyclization: If the linear peptide adopts a conformation that is not favorable for cyclization, the prolonged activation time can lead to epimerization. | Introduce a "turn-inducing" residue (e.g., Gly or Pro) near the cyclization site in the linear precursor design. This can pre-organize the peptide backbone for more efficient cyclization. |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Linear Precursor for a this compound
This protocol describes a representative solid-phase peptide synthesis (SPPS) of a linear precursor, incorporating best practices to minimize epimerization at each coupling step.
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that preserve the C-terminal carboxylic acid.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin using DIPEA in DCM.
-
Iterative Deprotection and Coupling: a. Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group. b. Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol. c. Coupling: For each subsequent amino acid, use a pre-activation strategy. Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes before adding it to the resin. Agitate for 1-2 hours at room temperature. d. Monitoring: After each coupling, perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, a second coupling may be necessary.
-
Cleavage of the Linear Peptide: Cleave the peptide from the resin using a mild solution of 1-5% TFA in DCM to yield the fully protected linear peptide with a free C-terminal carboxylic acid.
Protocol 2: Macrolactamization of the Linear Precursor
This protocol details the crucial ring-closing step, optimized to minimize epimerization.
-
Deprotection of Terminal Groups: a. Remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Remove the C-terminal protecting group (if present) under appropriate conditions to yield the zwitterionic linear peptide.
-
Cyclization Reaction: a. Dissolve the linear peptide in a large volume of high-purity DMF to achieve a final concentration of approximately 0.5-1 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization. b. In a separate flask, prepare a solution of HATU (1.5 eq.) and HOAt (1.5 eq.) in DMF. c. Add the coupling reagent solution to the peptide solution, followed by the slow, dropwise addition of a solution of DIPEA (3 eq.) in DMF over several hours using a syringe pump. d. Maintain the reaction temperature at 0 °C to room temperature. e. Monitor the progress of the cyclization by LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, quench with a small amount of water. b. Remove the solvent under reduced pressure. c. Purify the crude cyclic peptide by reverse-phase HPLC.
Data Presentation
Table 1: Comparison of Coupling Reagents and Additives on Epimerization
The following table summarizes literature data on the percentage of epimerization observed with different coupling reagent systems in various peptide syntheses. While not specific to Bacilotetrin C, this data provides a general guide for selecting appropriate reagents.
| Coupling Reagent System | Base | Solvent | % Epimerization (approx.) | Reference Context |
| DCC/HOBt | NMM | DCM/DMF | < 2% | General SPPS |
| EDC/HOAt | DIPEA | DMF | 29.8% | Solid-phase synthesis of Gly-Phe-Pro-NH2[1] |
| DIC/HOAt | DIPEA | DMF | 4.2% | Solid-phase synthesis of Gly-Phe-Pro-NH2[1] |
| HATU/HOAt | DIPEA | DMF | < 1% | General SPPS |
| PyBOP | DIPEA | DMF | ~5-10% | Difficult couplings |
| COMU | TMP | DMF | < 1% | Racemization-prone couplings |
Note: The extent of epimerization is highly sequence- and substrate-dependent. This table should be used as a general guideline.
Analytical Methods
Protocol 3: General Method for Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method to determine the diastereomeric purity of Bacilotetrin C analogues.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating peptide diastereomers.
-
Mobile Phase Screening: a. Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. b. Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water, often with an additive like 0.1% TFA or formic acid.
-
Method Optimization: a. Isocratic vs. Gradient Elution: Begin with isocratic elution. If separation is poor, a shallow gradient may improve resolution. b. Flow Rate: A typical flow rate is 0.5-1.0 mL/min. c. Temperature: Column temperature can affect selectivity. Screen temperatures between 25 °C and 40 °C.
-
Sample Preparation: Dissolve the purified peptide in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject a small volume (5-20 µL) and monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
Quantification: Integrate the peak areas of the desired product and its epimer to calculate the diastereomeric ratio. For accurate quantification, it may be necessary to determine the response factor for each diastereomer if a pure sample of the epimer is available.
Mandatory Visualizations
Caption: Mechanisms of epimerization in peptide synthesis.
Caption: Troubleshooting workflow for high epimerization.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Solid-Phase Synthesis of Bacilotetrin C Analogues
Welcome to the technical support center for the solid-phase synthesis of Bacilotetrin C analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of these complex lipopeptides.
Frequently Asked Questions (FAQs)
Q1: What makes the solid-phase synthesis of Bacilotetrin C analogues challenging?
A1: The solid-phase synthesis of Bacilotetrin C analogues presents several challenges due to their unique structural features:
-
Lipophilic Nature: The presence of a β-hydroxy fatty acid tail can lead to aggregation of the growing peptide chain on the solid support, resulting in poor solvation, incomplete reactions, and low yields.[1][2]
-
Cyclic Structure: On-resin cyclization is a critical step that can be inefficient due to steric hindrance and competing side reactions like dimerization or oligomerization.[3][4]
-
Thiazoline (B8809763) Ring Formation: The N-terminal thiazoline or thiazole (B1198619) moiety, present in related compounds like Bacitracin A, requires specific synthetic strategies that can be sensitive to reaction conditions and may lead to side product formation.[5][6][7]
-
Sterically Hindered Amino Acids: The presence of bulky or non-natural amino acids can impede coupling reactions, requiring specialized reagents and longer reaction times to achieve complete acylation.[8][9]
-
Cleavage and Purification: The hydrophobic nature of the final product can make cleavage from the resin and subsequent purification by reverse-phase HPLC difficult, often leading to low recovery and poor peak resolution.[2][10]
Q2: What is a realistic target yield for the solid-phase synthesis of a Bacilotetrin C analogue?
A2: Based on the solid-phase total synthesis of Bacitracin A, a structurally similar cyclic lipopeptide, an overall yield of around 24% can be considered a successful outcome.[11] However, the yield will be highly dependent on the specific amino acid sequence of the analogue, the length of the fatty acid chain, and the optimization of each step of the synthesis.
Q3: How can I monitor the progress of the synthesis, especially the cyclization step?
A3: Monitoring the progress of the synthesis is crucial for troubleshooting and optimizing yields.
-
Coupling and Deprotection: The Kaiser test or other colorimetric tests can be used to monitor the completion of coupling and deprotection steps for primary amines. However, these tests may give false negatives with aggregated sequences.[12] In such cases, a small amount of resin can be cleaved and analyzed by LC-MS to check the mass of the growing peptide chain.
-
On-Resin Cyclization: The completion of on-resin cyclization can be monitored by cleaving a small aliquot of the resin and analyzing the product by LC-MS. The mass of the cyclic peptide will be lower than its linear precursor due to the loss of a water molecule. A shift in the retention time on RP-HPLC is also expected, with the cyclic product usually eluting earlier. For some cyclization strategies, specific colorimetric tests can be employed to detect the presence of uncyclized linear precursors.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the solid-phase synthesis of Bacilotetrin C analogues.
Problem 1: Low Yield in Linear Peptide Assembly
Symptoms:
-
Low overall yield of the linear peptide after cleavage.
-
Presence of multiple deletion sequences in the crude product as identified by LC-MS.
-
Positive Kaiser test after coupling, indicating incomplete reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Switch to a PEG-based resin (e.g., TentaGel, ChemMatrix) with low loading (0.2-0.4 mmol/g).2. Use a "magic mixture" of DCM/DMF/NMP (1:1:1) as the solvent.[1]3. Incorporate pseudoproline dipeptides or other structure-disrupting elements in the sequence if possible. | PEG-based resins improve solvation of the growing peptide chain, reducing aggregation.[1] The solvent mixture helps to disrupt secondary structures. Pseudoproline dipeptides introduce a kink in the peptide backbone, preventing β-sheet formation. |
| Incomplete Coupling | 1. Double couple sterically hindered amino acids.2. Use a more powerful coupling reagent. (See Table 1).3. Increase reaction temperature using a microwave synthesizer. | Double coupling ensures the reaction goes to completion. Highly reactive coupling reagents are more effective for difficult couplings.[8][13] Microwave energy can accelerate reaction rates and help overcome steric hindrance. |
| Incomplete Deprotection | 1. Increase Fmoc-deprotection time with piperidine (B6355638).2. Add a small amount of DBU (e.g., 2%) to the piperidine solution for difficult deprotections. | Incomplete deprotection leads to deletion sequences. A stronger base or longer reaction time can ensure complete removal of the Fmoc group.[2] |
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages | Considerations |
| HBTU/HATU | Aminium/Uronium Salt | Highly reactive, fast coupling times. HATU is particularly effective for hindered couplings due to the presence of HOAt.[13] | Can cause racemization with sensitive amino acids. May cause guanidinylation of the free N-terminal amine.[13] |
| PyBOP | Phosphonium Salt | High coupling efficiency with low racemization risk. Does not cause guanidinylation.[8][13] | More expensive than aminium salts. |
| COMU | Aminium/Uronium Salt | High reactivity, comparable to HATU. Safer alternative to HOBt/HOAt-based reagents.[14] | Can still cause guanidinylation. |
| DIC/OxymaPure® | Carbodiimide/Additive | Cost-effective. OxymaPure® is a safer and often more effective alternative to HOBt.[15] | Slower reaction times compared to onium salts. |
Problem 2: Inefficient On-Resin Cyclization
Symptoms:
-
LC-MS analysis of the crude product shows a significant amount of the linear precursor.
-
Presence of dimeric or oligomeric side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Unfavorable Conformation | 1. Screen different cyclization reagents. (e.g., PyBOP, DPPA).2. Vary the solvent and temperature. 3. Change the cyclization point by altering the position of the orthogonally protected amino acids used for lactam bridge formation. | The efficiency of cyclization is highly sequence-dependent.[4] Optimizing the reaction conditions can favor the desired intramolecular reaction. The position of cyclization can significantly impact the pre-organization of the linear peptide for ring closure. |
| Intermolecular Reactions | 1. Use a low-loading resin (e.g., 0.2 mmol/g) to ensure pseudo-dilution.[4]2. Perform the cyclization at a lower concentration if conducted in solution after cleavage. | Low resin loading increases the distance between peptide chains, minimizing intermolecular reactions. High dilution in solution phase also favors intramolecular cyclization. |
Problem 3: Difficulty in Cleavage and Purification
Symptoms:
-
Low recovery of the peptide after cleavage and precipitation.
-
The crude peptide is insoluble in standard HPLC solvents.
-
Broad, tailing peaks or no peak elution during RP-HPLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Incomplete Cleavage | 1. Increase cleavage time. 2. Use a more robust cleavage cocktail. (See Table 2).3. Ensure proper resin swelling in the cleavage cocktail. | Highly hydrophobic peptides may require longer cleavage times for complete removal from the resin.[16] The choice of scavengers is critical to prevent side reactions with sensitive residues. |
| Poor Solubility | 1. Precipitate the peptide in cold methyl tert-butyl ether (MTBE) instead of diethyl ether.2. Dissolve the crude peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) before adding the aqueous HPLC buffer.[2] | MTBE is often more effective for precipitating hydrophobic peptides. HFIP and TFE are excellent solvents for dissolving aggregated peptides and can be used in small amounts to load the sample onto the HPLC column.[2] |
| HPLC Issues | 1. Use a C4 or C8 column instead of a C18 column.2. Increase the column temperature (e.g., 40-60 °C).3. Use a shallow gradient during elution.4. Add a small percentage of formic acid or acetic acid to the mobile phase in addition to TFA. | Less hydrophobic stationary phases can reduce irreversible adsorption. Higher temperatures can improve peak shape and recovery. A shallow gradient provides better separation of closely eluting species. Alternative acids can sometimes improve peak symmetry. |
Table 2: Recommended Cleavage Cocktails
| Peptide Composition | Cleavage Cocktail (v/v/v) | Scavenger Purpose |
| General Peptides | TFA/TIPS/H₂O (95:2.5:2.5) | TIPS and water scavenge carbocations.[15] |
| Peptides with Trp | TFA/TIPS/EDT (95:2.5:2.5) | EDT protects the indole (B1671886) ring from modification.[15] |
| Peptides with Cys(Trt) | TFA/TIPS/EDT/H₂O (94:1:2.5:2.5) | EDT is a scavenger for the trityl group.[15] |
| Peptides with Met | TFA/TIPS/Thioanisole (95:2.5:2.5) | Thioanisole prevents oxidation of the methionine side chain.[15] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Lipopeptide
This protocol is based on a standard Fmoc/tBu strategy.
-
Resin Selection and Loading:
-
Choose a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl resin with the C-terminal amino acid of your this compound. For on-resin cyclization via a side chain, a resin with a linker cleavable under conditions orthogonal to the side chain protecting groups is required.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Fatty Acid Acylation:
-
After elongation of the peptide chain, deprotect the N-terminal Fmoc group.
-
Couple the β-hydroxy fatty acid (with its hydroxyl group protected if necessary) using the same coupling protocol as for the amino acids. A longer coupling time or double coupling may be required due to the bulkiness of the fatty acid.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
Protocol 2: On-Resin Cyclization
This protocol describes a general procedure for on-resin lactam bridge formation.
-
Selective Deprotection:
-
Selectively deprotect the side chains of the two amino acids that will form the cyclic lactam bridge (e.g., Asp/Glu and Lys/Orn protected with ivDde/Alloc and Fmoc/Boc respectively).
-
-
Cyclization:
-
Wash the resin thoroughly to remove deprotection reagents.
-
Add a solution of a cyclization reagent (e.g., PyBOP/HOBt or DPPA, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS.
-
Protocol 3: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the cyclized peptide-resin with DCM and dry it under a stream of nitrogen.
-
-
Cleavage:
-
Add the appropriate cleavage cocktail (see Table 2) to the dry resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether or MTBE.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of a this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solid-Phase Total Synthesis of Bacitracin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Bacilotetrin C analogue solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Bacilotetrin C analogues. Given that Bacilotetrin C is a lipopeptide antibiotic, its analogues are often characterized by poor aqueous solubility. The following information is designed to help you overcome these challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Bacilotetrin C analogue won't dissolve in aqueous buffers. What is the primary reason for this?
A1: Bacilotetrin C analogues, like many peptides with a high proportion of hydrophobic amino acids, often exhibit poor solubility in aqueous solutions. This is due to the hydrophobic nature of the molecule, which leads to aggregation in polar solvents like water and standard buffers to minimize contact with the aqueous environment.
Q2: What is the first step I should take to dissolve my hydrophobic this compound?
A2: The recommended initial approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution.[1] This stock solution can then be slowly and carefully diluted into your aqueous buffer of choice.[1]
Q3: Which organic solvents are recommended for dissolving Bacilotetrin C analogues?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic peptides and is generally compatible with many biological assays at low final concentrations (typically ≤0.5%).[2] Other options include dimethylformamide (DMF), ethanol, methanol, propanol, and acetonitrile.[2] The choice of solvent should be guided by the specific requirements of your experiment and the potential for solvent interference.
Q4: I've dissolved my this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue that occurs when the compound's solubility limit in the final solvent mixture is exceeded. Here are several troubleshooting steps you can take:
-
Reduce the final concentration: Your target concentration in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Slow down the dilution: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing. This helps to avoid localized high concentrations that can trigger precipitation.
-
Adjust the pH of the aqueous buffer: The net charge of a peptide can significantly influence its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase solubility. For basic peptides, a slightly acidic pH may help, while for acidic peptides, a slightly basic pH might be beneficial.[2]
-
Use co-solvents in the final solution: In some cases, maintaining a small percentage of the organic solvent in the final aqueous solution can help keep the compound dissolved. However, you must verify the tolerance of your experimental system to the chosen co-solvent.
Q5: Are there any chemical modifications that can improve the solubility of my this compound?
A5: Yes, several chemical modifications can be employed during the synthesis of the analogue to enhance its solubility. These include:
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase the hydrophilicity and solubility of the peptide.
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones can improve aqueous solubility.
-
Addition of Solubility-Enhancing Tags: Fusing the peptide to a highly soluble tag can also be an effective strategy.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing a Novel this compound
This guide provides a step-by-step workflow for determining the optimal solubilization conditions for a new this compound.
Experimental Workflow for Solubilization
Caption: A systematic workflow for solubilizing Bacilotetrin C analogues.
Guide 2: Troubleshooting Precipitation During Experimental Assays
This guide provides a decision-making framework for addressing precipitation of your this compound during your experiments.
Troubleshooting Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Data Presentation
Table 1: Properties of Common Organic Solvents for Peptide Solubilization
| Solvent | Abbreviation | Use Case | Considerations |
| Dimethyl Sulfoxide | DMSO | A powerful solvent for highly hydrophobic peptides.[3] | Can be toxic to cells at higher concentrations (>0.5%); may oxidize peptides with Met or Cys residues.[3] |
| Dimethylformamide | DMF | An alternative to DMSO, especially for peptides prone to oxidation. | Also potentially toxic to cells; handle with appropriate safety precautions. |
| Acetonitrile | ACN | Effective for many hydrophobic peptides. | Can interfere with certain biological assays. |
| Isopropanol / Ethanol | - | Can be used for moderately hydrophobic peptides. | Generally less effective than DMSO or DMF for highly insoluble peptides. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of a this compound in DMSO
Objective: To prepare a high-concentration stock solution of a hydrophobic this compound for subsequent dilution into aqueous buffers.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Preparation: Allow the vial containing the lyophilized peptide to equilibrate to room temperature before opening to avoid condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to achieve a high concentration stock solution (e.g., 1-10 mg/mL).
-
Mixing: Vortex the vial for 30 seconds to 1 minute. If the analogue is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds.[3] Repeat if necessary, but avoid excessive heating.
-
Dilution into Aqueous Buffer: While gently vortexing your target aqueous buffer (e.g., PBS), slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.[4]
-
Final Preparation and Storage: Once the peptide is fully dissolved in the final buffer, visually inspect the solution for any signs of precipitation (cloudiness). If required for your application, filter the solution through a 0.22 µm sterile filter. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Signaling Pathway
Bacilotetrin C analogues are related to the antibiotic Bacitracin. Bacitracin is known to inhibit bacterial cell wall synthesis.[5] The following diagram illustrates the mechanism of action of Bacitracin, which is a relevant pathway to consider for Bacilotetrin C analogues.
References
Technical Support Center: Optimizing Bacilotetrin C Analogue Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Bacilotetrin C analogues in culture media.
Frequently Asked Questions (FAQs)
Q1: My Bacilotetrin C analogue is losing its cytotoxic activity over the course of my multi-day cell culture experiment. What are the likely causes?
A1: The loss of activity for a peptide-based compound like a this compound in cell culture is often due to several factors. The most common culprits are chemical instability in the aqueous, pH-buffered environment of the culture medium at 37°C, enzymatic degradation by proteases and other enzymes released by the cells or present in serum, and non-specific binding to plasticware or serum proteins.[1][2] It is also possible the compound is being metabolized by the cells into an inactive form.[1]
Q2: What are the primary components in cell culture media that can degrade my compound?
A2: Several media components can affect the stability of your analogue. Reactive amino acids, vitamins that are sensitive to light or oxidation, and the overall pH of the media can contribute to degradation.[2][3] For instance, the β-lactam ring in some antibiotics is susceptible to hydrolysis, a process that can be influenced by temperature and pH.[4] Furthermore, if your experiment uses serum (e.g., FBS), it introduces a significant source of enzymes that can degrade peptide-based compounds.[2][5]
Q3: How should I prepare and store stock solutions of my this compound to maximize its stability?
A3: To ensure maximum stability, powder forms of the compound should be stored at -20°C or colder.[6] Stock solutions should be prepared in a suitable, dry solvent like DMSO, aliquoted into small volumes to prevent repeated freeze-thaw cycles, and stored at -80°C.[6] When preparing for an experiment, thaw a single aliquot and dilute it into your culture medium immediately before use.[6]
Q4: What is the general mechanism of action for Bacitracin-related compounds, and how might degradation affect it?
A4: Bacitracin and its analogues typically function by interfering with bacterial cell wall synthesis.[7][8][9] They bind to a lipid carrier molecule, C55-isoprenyl pyrophosphate (bactoprenol pyrophosphate), preventing its dephosphorylation and subsequent recycling.[7][8][9] This action halts the transport of peptidoglycan precursors across the cell membrane, disrupting cell wall construction and leading to cell death.[7][8] Some Bacilotetrin C analogues have also been shown to induce autophagy in cancer cells.[10] Degradation of the compound's macrocyclic peptide structure can destroy the specific conformation required to bind to its target, rendering it inactive.
Troubleshooting Guide
Issue 1: Inconsistent results or a higher-than-expected IC50 value between experiments.
-
Possible Cause: This is a classic sign of compound instability.[6] If the analogue degrades during the incubation period, its effective concentration decreases, leading to variable or reduced potency.[6] Inconsistent solution preparation or storage can also contribute.[11]
-
Troubleshooting Steps:
-
Standardize Preparation: Always prepare fresh working solutions from a single-use frozen stock aliquot for each experiment.[1][11]
-
Assess Stability Directly: Perform a stability assay in your specific cell culture medium (with and without cells) to quantify the rate of degradation over your experimental timeframe.[1]
-
Minimize Exposure: Reduce the time the compound spends in the incubator to the minimum required to observe the biological effect.
-
Issue 2: Visible precipitate forms in the culture medium after adding the compound.
-
Possible Cause: The analogue may have poor solubility in the aqueous culture medium.[12] High concentrations of the organic solvent (e.g., DMSO) used for the stock solution can also cause the compound to precipitate when diluted into the medium.[6]
-
Troubleshooting Steps:
-
Check Solubility Limits: Determine the maximum solubility of your analogue in the culture medium. You may need to test a range of concentrations.[6]
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is low (typically <0.5%) and non-toxic to your cells.[6]
-
Pre-warm Medium: Adding a cold compound solution to the warmer culture medium can sometimes induce precipitation. Ensure all components are at the same temperature before mixing.[6]
-
Modify pH: If the compound's solubility is pH-dependent, slight adjustments to the medium's pH (within a range tolerated by the cells) may help.[12]
-
Issue 3: Compound appears stable in acellular media but loses activity in the presence of cells.
-
Possible Cause: This suggests cellular metabolism or enzymatic degradation from cell-secreted factors.[1] Peptide-based compounds are particularly susceptible to proteases released by cells.
-
Troubleshooting Steps:
-
Use Serum-Free Media: If your experiment allows, test the compound's stability in serum-free medium to eliminate serum proteases as a variable.[2]
-
Add Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to the culture medium, if it does not interfere with your experimental endpoint.
-
Analyze Metabolites: Use LC-MS to analyze the medium and cell lysates for the presence of potential metabolites or degradation products.
-
Data Presentation: Stability of this compound "BTC-X"
Disclaimer: The following tables contain illustrative data for a hypothetical this compound, "BTC-X," to demonstrate how to present stability findings. This is not real experimental data.
Table 1: Stability of BTC-X (10 µM) in Culture Media at 37°C over 48 Hours
| Time Point (Hours) | % Remaining in DMEM (+10% FBS) | % Remaining in DMEM (Serum-Free) | % Remaining in PBS (pH 7.4) |
| 0 | 100% | 100% | 100% |
| 2 | 91% | 98% | 99% |
| 8 | 65% | 89% | 97% |
| 24 | 24% | 71% | 94% |
| 48 | <5% | 45% | 90% |
Table 2: Factors Influencing BTC-X Degradation in DMEM +10% FBS at 24 Hours
| Condition | % Remaining (24h) |
| Standard (37°C) | 24% |
| Incubated at 4°C | 88% |
| Low-Binding Plate | 31% |
| + Protease Inhibitor Cocktail | 55% |
Experimental Protocols
Protocol: Assessing Compound Stability in Culture Medium via HPLC
This protocol provides a method to quantify the stability of a this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
24-well tissue culture plates (low-binding plates recommended)[11]
-
Humidified incubator (37°C, 5% CO₂)
-
Protein precipitation solvent (e.g., cold acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)[2]
Methodology:
-
Preparation: Prepare a working solution of the analogue by diluting the stock solution in the desired culture medium to the final experimental concentration (e.g., 10 µM). Prepare separate conditions for media with and without serum.[2]
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition. For a cell-based assessment, add the solution to wells containing a confluent monolayer of cells. Include a "no-cell" control.[1] Incubate the plates at 37°C.[2]
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well. The 0-hour sample should be collected immediately after adding the compound.[2]
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][6]
-
Carefully transfer the supernatant to an HPLC vial for analysis.[1][2]
-
-
HPLC Analysis: Inject the processed samples into the HPLC system. Analyze the samples using a validated method to separate and quantify the parent compound.
-
Data Analysis: Calculate the peak area of the parent compound at each time point. The percentage of compound remaining is determined relative to the peak area of the T=0 sample.[11]
Visualizations
Caption: Experimental workflow for assessing compound stability in culture media.
Caption: Troubleshooting decision tree for compound stability issues.
Caption: Simplified signaling pathway for autophagy induction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 8. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacitracin - Wikipedia [en.wikipedia.org]
- 10. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bacilotetrin C Analogue Cytotoxicity Assay Variability
Welcome to the technical support center for Bacilotetrin C analogue cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound cytotoxicity assays, presented in a question-and-answer format.
Q1: I am observing high variability in IC50 values for the same this compound between experiments. What are the potential causes?
High variability in IC50 values is a common issue and can stem from several factors related to cell culture, assay procedures, and the compounds themselves.
Troubleshooting Guide for High IC50 Variability:
| Potential Cause | Explanation | Recommended Solution |
| Cell Culture Inconsistency | Cell passage number, confluency, and overall health can significantly impact their response to cytotoxic agents.[1][2] | Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase and at a consistent confluency when seeding. Regularly test for mycoplasma contamination.[3] |
| Inconsistent Cell Seeding | An uneven number of cells seeded across wells is a primary source of variability in plate-based assays.[4] | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and consider gently rocking the plate after seeding to ensure even distribution.[2] |
| Solvent Effects | The solvent used to dissolve the Bacilotetrin C analogues (e.g., DMSO) can have cytotoxic effects at higher concentrations.[5][6] | Always include a vehicle control (cells treated with the highest concentration of solvent used in the experiment) to assess solvent toxicity. Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤0.5%).[7][8] |
| Compound Instability | Bacilotetrin C analogues, as natural product derivatives, may be unstable under certain conditions (e.g., light exposure, repeated freeze-thaw cycles).[9] | Prepare fresh dilutions of the compounds for each experiment from a stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles and store them protected from light as recommended. |
| Incubation Time | The duration of cell exposure to the Bacilotetrin C analogues can significantly influence the IC50 value.[10] | Standardize the incubation time for all experiments. If the mechanism of action is slow, a longer incubation time may be necessary to observe a cytotoxic effect. |
Q2: My negative control (untreated cells) shows low viability or high background signal. What should I do?
High background or low viability in negative controls can invalidate your experimental results.
Troubleshooting Guide for Control Issues:
| Potential Cause | Explanation | Recommended Solution |
| Contamination | Bacterial, fungal, or mycoplasma contamination can affect cell health and interfere with assay readings.[1] | Regularly inspect cell cultures for visible signs of contamination. Perform routine mycoplasma testing.[3] Ensure aseptic techniques are strictly followed.[2] |
| Poor Cell Health | Over-confluent cultures, nutrient depletion, or improper handling can lead to stressed or dying cells.[1] | Do not use cells from over-confluent flasks. Ensure the use of fresh, appropriate culture medium and supplements.[1] |
| Assay Reagent Issues | The assay reagent itself (e.g., MTT, WST-1) can be toxic to some cell lines, especially with prolonged incubation.[11] | Optimize the incubation time with the assay reagent. Ensure the reagent is prepared correctly and has not expired. |
| "Edge Effect" in 96-Well Plates | Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased media concentration and cell stress.[3][12] | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[3] |
Q3: The this compound I'm testing is colored. How do I prevent interference with my colorimetric assay (e.g., MTT, XTT, WST-1)?
Colored compounds can artificially inflate absorbance readings, leading to an underestimation of cytotoxicity.
Troubleshooting Guide for Compound Interference:
| Potential Cause | Explanation | Recommended Solution |
| Intrinsic Absorbance of Compound | The this compound itself absorbs light at the same wavelength as the formazan (B1609692) product of the assay. | Include a "compound only" blank for each concentration tested. This blank should contain medium and the compound but no cells. Subtract the average absorbance of these blanks from the corresponding experimental wells.[2] |
| Interaction with Assay Reagents | The compound may chemically react with the assay reagent, leading to a color change independent of cellular activity. | Test the compound's reactivity with the assay reagent in a cell-free system. If a reaction occurs, consider switching to a different type of cytotoxicity assay that relies on a different principle (e.g., an ATP-based luminescence assay or a fluorescence-based live/dead stain). |
Data Presentation
Cytotoxicity of Bacilotetrin C and its Analogues
The following table summarizes the reported 50% inhibitory concentration (IC50) values of synthesized Bacilotetrin C and its analogues against various human cancer cell lines. This data is derived from a study on the total synthesis and anticancer activity of these compounds.[7]
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Bacilotetrin C | 18.4 | 72.2 | 42.1 | 16.2 |
| Analogue 35 | Data not provided | Data not provided | Data not provided | Data not provided |
| Analogue 42 | Data not provided | Data not provided | Data not provided | Data not provided |
| Epirubicin (Positive Control) | Similar to literature reports | Similar to literature reports | Similar to literature reports | Similar to literature reports |
Note: The original study focused on the synthesis and activity of several analogues, with some showing significantly enhanced cytotoxicity compared to the parent compound.[7] For detailed IC50 values of all analogues, please refer to the primary publication.
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a standard protocol for a colorimetric cytotoxicity assay (e.g., MTT).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include appropriate controls:
-
Untreated Control: Cells in medium without the compound.
-
Vehicle Control: Cells in medium with the highest concentration of the solvent used.
-
Blank Control: Medium without cells.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the MTT stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.
-
Carefully aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: General experimental workflow for a typical cytotoxicity assay.
Postulated Signaling Pathway for this compound-Induced Autophagy
Some analogues of Bacilotetrin C have been shown to induce autophagy in cancer cells.[7] The exact molecular mechanism is still under investigation, but a simplified, hypothetical pathway is presented below.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. en.hillgene.com [en.hillgene.com]
- 5. Antimicrobial Potential of Secondary Metabolites Produced by Bacillus sp. and Their Gas Chromatography (GC)-Mass Spectrometry (MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the potency of Bacilotetrin C analogues through structural modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of Bacilotetrin C analogues through structural modification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and evaluation of Bacilotetrin C analogues.
| Issue | Potential Cause | Recommended Solution |
| Low yield during Crimmins acetate (B1210297) aldol (B89426) reaction | Incomplete enolization of the N-acetyl oxazolidinethione. | Ensure the use of a sufficient excess of the base (e.g., (-)-sparteine) and titanium(IV) chloride. The reaction temperature should be strictly maintained to ensure the stability of the titanium enolate. |
| Poor diastereoselectivity in the aldol reaction. | The choice of chiral auxiliary and reaction conditions is critical. Using mesityl-substituted auxiliaries can enhance diastereoselectivity. The addition rate of the aldehyde should be slow to control the reaction kinetics. | |
| Side reactions during Steglich esterification | Formation of N-acylurea byproduct. | This is a common side reaction when using DCC. Ensure a catalytic amount of DMAP is used to accelerate the desired ester formation over the intramolecular rearrangement to the N-acylurea. The reaction should be monitored closely by TLC to avoid prolonged reaction times. |
| Difficulty in removing dicyclohexylurea (DCU) byproduct. | DCU is insoluble in many organic solvents. After the reaction, the mixture can be filtered to remove the precipitated DCU. If solubility is an issue, consider using a water-soluble carbodiimide (B86325) like EDC. | |
| Low efficiency in macrolactamization | Intermolecular side reactions (dimerization, oligomerization). | Perform the cyclization under high-dilution conditions to favor the intramolecular reaction. The choice of coupling reagent is also important; HATU/HOAt is an effective combination for this step. |
| Epimerization at the C-terminus during activation. | Use coupling reagents known to suppress racemization, such as COMU or TBTU. The reaction temperature should be kept low. | |
| Poor cytotoxicity of synthesized analogues | Incorrect stereochemistry at C-3 of the β-hydroxy fatty acid. | The stereochemistry at C-3 has been shown to be crucial for activity. Inversion of this center can lead to a complete loss of cytotoxicity. Confirm the stereochemistry of the synthetic intermediates.[1] |
| Truncated or modified fatty acid chain. | The length and hydrophobicity of the fatty acid chain are important for biological activity. Significant truncation or the introduction of bulky, non-hydrophobic groups can abolish activity.[1] | |
| Altered cyclic core structure. | The cyclic structure is essential for cytotoxicity. Linear counterparts of active cyclic analogues have shown poor activity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anticancer activity of Bacilotetrin C analogues?
A1: The primary mechanism of action for the anticancer activity of potent Bacilotetrin C analogues is the induction of autophagy, which can lead to cell death in cancer cells.[1] Some of the most potent analogues have been shown to induce autophagy to a greater extent than known autophagy-inducing peptides.[1]
Q2: Which structural features of Bacilotetrin C are most critical for its biological activity?
A2: Several structural features are critical for the activity of Bacilotetrin C and its analogues:
-
The Cyclic Structure: The macrocyclic core is essential for cytotoxicity. Linear versions of the molecule are significantly less active.[1]
-
The β-Hydroxy Fatty Acid Chain: The stereochemistry at the C-3 position of this chain is crucial; inversion leads to a loss of activity. The length and lipophilicity of the aliphatic chain also play a significant role in potency.[1]
-
The L-Glutamic Acid Residue: This amino acid is important for activity, and its modification provides a key avenue for enhancing potency. Derivatization of the carboxylic acid side chain to esters or amides has led to some of the most potent analogues.[1]
Q3: How does modification of the L-glutamic acid residue affect the potency of Bacilotetrin C analogues?
A3: Modification of the L-glutamic acid side chain has a profound impact on potency. Converting the carboxylic acid to various esters and amides has been a successful strategy for enhancing cytotoxicity. For instance, the morpholine (B109124) amide derivative was found to be the most potent among a series of 29 synthesized analogues, exhibiting a ~37-fold enhancement in cytotoxicity compared to the parent compound in a triple-negative breast cancer cell line.[1]
Q4: What is the role of lipophilicity in the activity of Bacilotetrin C analogues?
A4: Lipophilicity, primarily influenced by the long fatty acid chain, is a key determinant of the cytotoxic activity of Bacilotetrin C analogues. A certain degree of lipophilicity is required for activity, as truncation of the hydrocarbon chain can abolish it.[1] The tuning of lipophilicity is a critical aspect of designing more potent analogues.[1]
Data Presentation
Cytotoxicity of Bacilotetrin C and its Analogues
The following table summarizes the IC50 values of key Bacilotetrin C analogues against the MDA-MB-231 human breast cancer cell line.[1]
| Compound | Modification from Bacilotetrin C | IC50 (µM) in MDA-MB-231 |
| Bacilotetrin C (Natural Product) | - | 18.4 |
| epi-3 | Inverted stereochemistry at C-3 | Inactive |
| 17 | L-Glu side chain as tert-butyl ester | 4.3 |
| 18 | Truncated fatty acid chain (ethyl) | Inactive |
| 19 | Truncated fatty acid chain (pentyl) | 19.2 |
| 23 | Linear precursor of analogue 17 | >100 |
| 27 | L-Glu side chain as methyl ester | 2.1 |
| 29 | L-Glu side chain as propargyl ester | 1.8 |
| 31 | L-Glu side chain as methyl amide | 1.5 |
| 35 | L-Glu side chain as morpholine amide | 0.5 |
| 42 | Dimorpholine amide derivative | Not specified, but noted as the most active |
Experimental Protocols
General Protocol for the Synthesis of Bacilotetrin C Analogues
The synthesis of Bacilotetrin C analogues generally follows a convergent strategy involving three key stages: synthesis of the β-hydroxy fatty acid fragment, synthesis of the linear tetrapeptide, and subsequent coupling and macrolactamization.[1]
-
Synthesis of the β-Hydroxy Fatty Acid Fragment:
-
This is typically achieved via a Crimmins acetate aldol reaction.
-
An N-acetyl oxazolidinethione is enolized using a base like (-)-sparteine (B7772259) and a Lewis acid such as titanium(IV) chloride.
-
The resulting titanium enolate is then reacted with the desired aldehyde (e.g., dodecanal) to form the aldol adduct with high diastereoselectivity.
-
The chiral auxiliary is subsequently cleaved to yield the β-hydroxy carboxylic acid.
-
-
Synthesis of the Linear Tetrapeptide:
-
Standard solid-phase peptide synthesis (SPPS) or solution-phase methods are used to assemble the linear tetrapeptide (e.g., L-Glu(OtBu)-L-Leu-D-Leu-L-Leu).
-
Appropriate protecting groups are used for the amino acid side chains (e.g., OtBu for glutamic acid).
-
-
Coupling and Macrolactamization:
-
The synthesized β-hydroxy fatty acid is coupled to the N-terminus of the linear tetrapeptide using a suitable coupling reagent (e.g., HATU/HOAt/DIPEA).
-
The ester bond in the lipopeptide is formed via a Steglich esterification.
-
The protecting groups on the C-terminus and the side chain of the amino acid at the cyclization site are removed.
-
Macrolactamization is then performed under high-dilution conditions using a peptide coupling reagent like HATU to form the cyclic lipopeptide.
-
Final deprotection of any remaining side-chain protecting groups yields the target analogue.
-
Protocol for Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the Bacilotetrin C analogues are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Human carcinoma cell lines (e.g., MDA-MB-231, MCF7, PC-3, HepG2) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
The synthesized analogues are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium.
-
The cells are treated with various concentrations of the analogues and incubated for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., epirubicin) are included.
-
-
MTT Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further period (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of Bacilotetrin C analogues.
Caption: Structure-Activity Relationship (SAR) of Bacilotetrin C analogues.
References
Technical Support Center: Bacilotetrin C Analogue Off-Target Effects in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting potential off-target effects of Bacilotetrin C analogues in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Bacilotetrin C and what is the primary mechanism of action of its analogues?
Bacilotetrin C is a cyclic lipopeptide originally isolated from the marine-derived bacterium Bacillus subtilis. Synthetic analogues of Bacilotetrin C have been developed and show potent anticancer activity.[1] The primary mechanism of action identified for these analogues is the induction of autophagy in cancer cells, which, at high levels, can lead to cell death.[1]
Q2: What are off-target effects and why are they a concern for Bacilotetrin C analogues?
Q3: What are the initial signs of potential off-target effects in my experiments with Bacilotetrin C analogues?
Common indicators that you may be observing off-target effects include:
-
Unexpectedly high cytotoxicity: The compound causes significant cell death at concentrations much lower than those required to induce the intended autophagic response.
-
Discrepancy between assays: Different cell viability or functional assays yield conflicting results for the same analogue.[3]
-
Phenotype doesn't match known mechanism: The observed cellular phenotype is inconsistent with autophagy-induced cell death.
-
Inconsistent results across cell lines: The analogue shows potent activity in one cell line but is completely inactive in another, without a clear genetic or phenotypic rationale.
Troubleshooting Guides
Scenario 1: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where I don't expect to see autophagy.
| Possible Cause | Suggested Action |
| 1. Direct Off-Target Cytotoxicity: The analogue may be interacting with other essential cellular targets, leading to rapid cell death independent of autophagy.[3] | 1. Use an Orthogonal Viability Assay: Confirm the cytotoxicity using an assay with a different readout, such as CellTiter-Glo® (measures ATP levels) or a real-time live/dead cell imaging assay.[3] 2. Time-Course Experiment: Measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to distinguish between rapid necrotic/apoptotic effects and slower autophagy-mediated cell death. |
| 2. Assay Interference: The lipopeptide structure of the analogue might directly interact with the assay reagents (e.g., reducing the MTT tetrazolium salt).[3] | 1. Cell-Free Assay Control: Incubate the Bacilotetrin C analogue with the MTT reagent in cell-free media to check for direct chemical reactivity. A color change in the absence of cells indicates interference.[3] |
| 3. High Cell Line Sensitivity: The chosen cell line may be particularly sensitive to membrane disruption or other off-target effects due to its specific genetic background.[3] | 1. Test in Multiple Cell Lines: Compare the cytotoxic effects across a panel of cell lines, including both cancer and non-cancerous lines, to assess the therapeutic window and specificity.[3] |
Scenario 2: I observe markers of autophagy (e.g., LC3-II accumulation), but the cells are not dying as expected.
| Possible Cause | Suggested Action |
| 1. Autophagic Flux is Blocked: The analogue may be inducing the initial stages of autophagy but blocking the final degradation step, leading to an accumulation of autophagosomes without cell death. | 1. Autophagy Flux Assay: Treat cells with the analogue in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor indicates a functional autophagic flux. |
| 2. Pro-survival Autophagy: In some contexts, autophagy can act as a survival mechanism, protecting cells from stress.[1] | 1. Inhibit Autophagy: Co-treat cells with the analogue and an autophagy inhibitor (e.g., 3-Methyladenine or a specific ATG5/7 inhibitor). If inhibiting autophagy enhances cell death, it suggests the initial autophagic response was pro-survival. |
| Possible Cause | Suggested Action |
| 1. Direct Off-Target Kinase/Phosphatase Inhibition: The analogue may be binding to and modulating the activity of proteins in other signaling pathways. | 1. In Vitro Activity Assays: Test the ability of the analogue to directly inhibit the activity of purified kinases or other enzymes identified in the unexpected pathway.[3] 2. Target Engagement Assay: Use a cellular thermal shift assay (CETSA) to determine if the analogue directly binds to the suspected off-target protein within the cell.[2] |
| 2. Indirect Downstream Effects: The observed pathway modulation could be a downstream consequence of the primary autophagic response or general cellular stress. | 1. Time-Course Analysis: Perform a time-course Western blot to determine if the unexpected pathway modulation occurs before, during, or after the induction of autophagy markers. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of selected Bacilotetrin C analogues in the MDA-MB-231 triple-negative breast cancer cell line.
| Compound | IC50 (µM) in MDA-MB-231 Cells | Fold Enhancement vs. Bacilotetrin C |
| Bacilotetrin C | ~37 | 1x |
| Most Potent Analogue[1] | ~1 | ~37x |
| tert-Butyl ester precursor (17)[1] | Reported as having "significant cytotoxicity" | - |
| epi-3 analogue[1] | Activity "abolished completely" | - |
Data extracted from a 2022 study on the total synthesis and anticancer activity of Bacilotetrin C analogues.[1]
Experimental Protocols
1. Protocol: MTT Cytotoxicity Assay
-
Objective: To assess cell viability by measuring the metabolic activity of cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
2. Protocol: Western Blot for Autophagy Marker LC3
-
Objective: To detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. LC3-I appears at ~16 kDa and LC3-II at ~14 kDa.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., GAPDH).
-
3. Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding of a compound to a target protein in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with either the this compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[2]
-
Protein Detection: Collect the supernatant and analyze the amount of the soluble target protein remaining using Western blot or another protein detection method.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[2]
-
Visualizations
Caption: On-target vs. off-target effects of Bacilotetrin C analogues.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Caption: General workflow for investigating potential off-target effects.
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bacilotetrin C Analogue Aggregation Prevention
Welcome to the technical support center for Bacilotetrin C analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of these complex molecules during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are Bacilotetrin C analogues and why is aggregation a concern?
Bacilotetrin C is a natural lipopeptide. Its synthetic analogues are being explored for various therapeutic properties, including potent anticancer effects that induce autophagy.[1] Like many peptides, especially those with hydrophobic regions or a tendency to form specific secondary structures, Bacilotetrin C analogues can be prone to self-association and aggregation.[2] This aggregation can lead to several experimental issues:
-
Loss of Activity: Aggregated peptides are often inactive as they cannot bind to their target.[2]
-
Inaccurate Quantification: Aggregation can interfere with concentration measurements.
-
Precipitation: Aggregates can fall out of solution, leading to a loss of material and inaccurate results.
-
Toxicity and Immunogenicity: In therapeutic contexts, aggregates can cause toxicity or an unwanted immune response.[2]
Q2: What are the primary factors that influence the aggregation of Bacilotetrin C analogues?
The physical stability of peptide therapeutics is influenced by both intrinsic and extrinsic factors.[2] Key factors include:
-
Intrinsic Factors:
-
Amino Acid Sequence: The hydrophobicity, charge, and propensity to form β-sheets are major contributors.[2] Regions with a high propensity for aggregation are known as "aggregation-prone regions" (APRs).[2]
-
Chemical Modifications: Changes to the peptide backbone or side chains can alter solubility and aggregation tendencies.[3]
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
-
pH and Net Charge: The solubility of a peptide is often lowest near its isoelectric point (pI), where its net charge is zero.[4]
-
Ionic Strength: The effect of salt concentration can be complex; both increases and decreases can either prevent or cause aggregation depending on the specific peptide and buffer system.[4][5]
-
Temperature: Higher temperatures can sometimes increase aggregation rates.
-
Surfaces and Interfaces: Peptides can aggregate at air-water or solid-liquid interfaces.[2]
-
Troubleshooting Guides
Issue 1: My Bacilotetrin C analogue has precipitated out of solution upon reconstitution or during an experiment.
This is a common sign of aggregation. The following decision-making workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for precipitated peptide analogues.
Issue 2: I am observing inconsistent results in my bioassays.
This could be due to the formation of soluble oligomers or aggregates that are not visible to the naked eye.
-
Characterize Your Sample: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of large particles or Size Exclusion Chromatography (SEC) to detect soluble aggregates.
-
Screen Different Buffer Conditions: Systematically vary the pH and ionic strength of your assay buffer to find conditions that minimize aggregation.
-
Incorporate Additives: Test the effect of various excipients on your assay performance. A comparison of common additives is presented in the table below.
Data on Aggregation Prevention Strategies
The effectiveness of different excipients can vary greatly depending on the specific peptide analogue. The following table summarizes common strategies and their general effects.
| Strategy | Agent/Parameter | Typical Concentration/Change | Mechanism of Action | Potential Issues |
| pH Adjustment | Buffer pH | >2 units from pI | Increases net charge, enhancing electrostatic repulsion.[4] | May affect biological activity or stability. |
| Ionic Strength | Salts (e.g., NaCl, KCl) | 50-500 mM | Shields charges, can either stabilize or destabilize.[5] | High salt can interfere with some assays. |
| Solubility Enhancers | L-Arginine | 50-100 mM | Suppresses aggregation of both folded and unfolded states.[4] | Can have minor effects on protein stability. |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01% - 0.1% | Solubilizes hydrophobic patches, preventing self-association.[5] | May interfere with protein-protein interactions. |
| Organic Co-solvents | DMSO, Acetonitrile | 1-10% | Can disrupt hydrophobic interactions driving aggregation. | May denature the peptide or affect cell-based assays. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Salt Concentration
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, HEPES, acetate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0). For each pH, create sub-aliquots with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM).
-
Peptide Reconstitution: Reconstitute the this compound in each buffer condition to a standard concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the samples under typical experimental conditions (e.g., 1 hour at room temperature).
-
Visual Inspection: Visually check for any signs of precipitation.
-
Turbidity Measurement: Quantify aggregation by measuring the absorbance at 340 nm or 600 nm. An increase in absorbance indicates scattering from aggregates.
-
DLS Analysis (Optional): For a more detailed analysis, measure the particle size distribution in each condition using Dynamic Light Scattering.
Protocol 2: Using L-Arginine as a Solubility-Enhancing Excipient
-
Stock Solution: Prepare a sterile-filtered 1 M stock solution of L-Arginine in water.
-
Buffer Preparation: Prepare your primary experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Arginine Addition: Add the L-Arginine stock solution to your buffer to a final concentration of 50-100 mM.[4] Ensure the final pH is readjusted if necessary.
-
Peptide Dissolution: Dissolve the lyophilized this compound directly into the arginine-containing buffer.
-
Verification: Compare the solubility and aggregation state of the peptide in the buffer with and without arginine using methods described in Protocol 1.
Signaling Pathway Visualization
While the direct signaling pathway for this compound-induced autophagy is complex and still under investigation[1], the mechanism of action for the parent compound class, bacitracins, is well-understood. It involves the inhibition of the bacterial cell wall synthesis cycle.
Caption: Mechanism of action of bacitracin-class antibiotics.
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
Bacilotetrin C analogue degradation pathways and stabilization
Welcome to the technical support center for Bacilotetrin C analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation. The following information is based on established principles for handling synthetic lipopeptides and may be applicable to your work with Bacilotetrin C analogues.
Frequently Asked Questions (FAQs)
Q1: My Bacilotetrin C analogue shows low or no biological activity in my assay. What are the potential causes?
A1: Several factors could contribute to a loss of biological activity. These can be broadly categorized as degradation of the compound or issues with its solubility and aggregation. Potential degradation pathways for lipopeptides include hydrolysis and oxidation.[1][2] It is also crucial to ensure the compound is fully dissolved and not aggregated in your assay buffer, as this will significantly reduce its effective concentration.
Q2: I am having difficulty dissolving my lyophilized this compound. What solvents should I use?
A2: The solubility of a peptide is largely determined by its amino acid composition and overall charge.[3] For lipopeptides like Bacilotetrin C analogues, which have a hydrophobic fatty acid tail, starting with an organic solvent is often necessary.[4] We recommend a step-wise approach to solubilization. Always start with a small aliquot of the peptide for solubility testing to avoid risking the entire sample.[3]
Q3: How should I store my this compound to ensure its stability?
A3: For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccator.[5] Avoid repeated freeze-thaw cycles by preparing aliquots for daily experimental needs.[5] If the peptide must be stored in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent bacterial contamination.[5] Peptides in solution are generally less stable than in their lyophilized form.
Q4: I observe a color change in my lyophilized peptide or solution over time. What does this indicate?
A4: A color change (e.g., to tan, yellow, or brown) can be an indication of oxidation or contamination.[5][6] Certain amino acid residues are more susceptible to oxidation.[6] To mitigate this, limit the peptide's exposure to air by storing it in tightly capped vials and consider purging assay buffers with an inert gas like argon or nitrogen.[5]
Q5: My results are inconsistent between experiments. What could be the source of this variability?
A5: Inconsistent results can stem from several factors, including peptide instability, aggregation, or contamination. Ensure consistent handling and storage procedures are followed for all experiments. Trifluoroacetate (TFA), a common contaminant from peptide synthesis, can affect cell growth and should be considered as a potential source of variability.[5] The presence of unexpected adducts or modifications from the synthesis or cleavage process can also lead to inconsistent results.[4]
Troubleshooting Guides
Issue: Poor Solubility
Low solubility can lead to inaccurate concentration determination and reduced biological activity. The following table provides a general guide for selecting an initial solvent based on the properties of your this compound.
| Predicted Analogue Properties | Recommended Initial Solvent | Notes |
| Hydrophobic/Neutral | Dimethyl sulfoxide (B87167) (DMSO) | Use a minimal amount to dissolve the peptide, then slowly add to the aqueous buffer.[3] |
| Dimethylformamide (DMF) | A good alternative to DMSO.[3] | |
| Basic (net positive charge) | Acetic Acid (dilute) | Dissolve in a small amount of dilute acetic acid, then dilute with aqueous buffer.[6] |
| Acidic (net negative charge) | Ammonium (B1175870) Hydroxide (dilute) | Dissolve in a small amount of dilute ammonium hydroxide, then dilute with aqueous buffer.[6] |
Troubleshooting Steps:
-
Sonication: Use a bath sonicator in short bursts to help break up aggregates.[3]
-
Gentle Heating: Warming the sample may improve solubility, but monitor for signs of degradation.[3]
-
pH Adjustment: If the peptide is dissolved in an aqueous buffer, adjusting the pH away from its isoelectric point can improve solubility.
Issue: Potential Degradation
Lipopeptides can be susceptible to chemical degradation, primarily through hydrolysis and oxidation.
| Degradation Pathway | Description | Potential Causes | Mitigation Strategies |
| Hydrolysis | Cleavage of the ester linkage in the cyclic core, leading to linearization, or cleavage of the fatty acid tail (deacylation).[1] | Exposure to acidic or alkaline pH; enzymatic degradation.[1][7] | Maintain solutions at a neutral pH (unless required for solubility); use sterile buffers; store at low temperatures. |
| Oxidation | Modification of susceptible amino acid residues (e.g., Met, Trp, Cys).[6] | Exposure to air (oxygen).[5][6] | Store lyophilized peptide under an inert atmosphere; purge solvents and buffers with nitrogen or argon.[5] |
Experimental Protocols
Protocol 1: Peptide Solubility Testing
-
Preparation: Centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
-
Initial Solvent Selection: Based on the peptide's properties (see solubility table), select an initial solvent.
-
Test Aliquot: Weigh a small, representative amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition: Add the selected solvent in small increments (e.g., 10 µL at a time). After each addition, vortex or sonicate briefly.
-
Observation: Observe for complete dissolution. If the peptide does not dissolve in the initial organic solvent, a stronger solvent may be required, but consider its compatibility with downstream applications.[3]
-
Aqueous Dilution: Once dissolved in the organic solvent, slowly add this concentrated stock solution dropwise to your stirred aqueous buffer to achieve the final desired concentration.[3]
Protocol 2: Assessing Peptide Stability
-
Sample Preparation: Prepare solutions of the this compound in the relevant experimental buffer at the desired concentration.
-
Incubation: Incubate the solutions under various conditions that mimic your experimental setup (e.g., different temperatures, durations, exposure to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically suitable for peptide analysis.
-
Evaluation: Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Mass spectrometry can be used to identify the degradation products.
Visualizing Pathways and Workflows
Caption: Potential degradation pathways for Bacilotetrin C analogues.
Caption: Troubleshooting workflow for experiments with Bacilotetrin C analogues.
References
Technical Support Center: Interpreting Complex NMR Spectra of Bacilotetrin C Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of Bacilotetrin C and its analogues.
Frequently Asked Questions (FAQs)
Q1: My ¹H-NMR spectrum of a newly synthesized Bacilotetrin C analogue shows very broad peaks. What are the likely causes and how can I fix this?
A1: Broad peaks in the NMR spectra of complex cyclic lipopeptides like Bacilotetrin C analogues can arise from several factors:
-
Aggregation: These molecules have a tendency to aggregate in solution, especially at high concentrations. This increases the effective molecular weight and slows tumbling, leading to broader signals.
-
Solution: Try decreasing the sample concentration. You may also consider acquiring the spectrum at a higher temperature to disrupt aggregates.
-
-
Conformational Exchange: The cyclic peptide backbone may exist in multiple conformations that are slowly interconverting on the NMR timescale.
-
Solution: Variable temperature (VT) NMR is the best tool to diagnose this.[1] Acquiring spectra at different temperatures can either coalesce the broad peaks into a single sharp peak (fast exchange) or sharpen the signals of the individual conformers at lower temperatures (slow exchange).
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Treat your sample with a chelating agent like EDTA, or re-purify the compound. Ensure all glassware is meticulously cleaned to avoid contamination.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring your data. If the solvent peak is not sharp and symmetrical, the shimming needs improvement.
-
Q2: The aliphatic region (0.8 - 2.0 ppm) of my ¹H-NMR spectrum is extremely crowded and overlapping. How can I resolve these signals to assign the leucine (B10760876) and fatty acid residues?
A2: Signal overlap in the aliphatic region is a common challenge with Bacilotetrin C analogues due to the multiple leucine residues and the long fatty acid chain. Here’s a systematic approach to resolve and assign these signals:
-
2D COSY (Correlation Spectroscopy): A COSY spectrum will reveal proton-proton coupling networks.[2] You can trace the connections from the α-protons of the amino acids (typically around 4.0-4.5 ppm) to the β, γ, and δ protons down the side chains. This will help to group the signals belonging to each individual amino acid spin system.
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY is even more powerful as it shows correlations between all protons within a spin system, not just adjacent ones. A single cross-peak between an amide proton (NH) and a δ-proton of a leucine residue can reveal the entire spin system for that residue.
-
2D HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon. This is invaluable for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum. You can use the distinct carbon chemical shifts to resolve overlapping proton signals.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 800 MHz vs 500 MHz) will increase the chemical shift dispersion and improve resolution.
Q3: I'm having trouble distinguishing between the different leucine residues in my this compound. How can I assign them to their specific positions in the peptide ring?
A3: Assigning specific leucine residues requires through-bond and through-space correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away. The key correlations for sequential assignment are between the amide proton (NH) of one amino acid and the α-carbon (Cα) of the preceding amino acid. By "walking" along the peptide backbone with these H(i)-Cα(i-1) correlations, you can determine the sequence.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. You will see correlations between the amide proton (NH) of one residue and the α-proton (Hα) of the preceding residue (Hα(i-1)-NH(i)), which confirms the sequence. NOESY/ROESY is also crucial for determining the 3D structure of the peptide.
Q4: How can I confirm the connection between the β-hydroxy fatty acid and the peptide ring?
A4: The connection point is typically a lactone (ester) linkage. The key experiment is a 2D HMBC . You should look for a correlation between the proton on the β-carbon of the fatty acid (the carbon bearing the hydroxyl group, Hβ) and the carbonyl carbon (C=O) of the C-terminal amino acid in the peptide ring. This 2-bond or 3-bond correlation provides unambiguous evidence of the ester linkage.
Data Presentation
Due to the limited availability of published, fully assigned NMR data for Bacilotetrin C itself, the following tables present representative ¹H and ¹³C NMR chemical shifts for Surfactin-C14 , a structurally similar cyclic lipopeptide from Bacillus subtilis, dissolved in DMSO-d₆. This data serves as a reliable reference for the types of chemical shifts expected for Bacilotetrin C analogues.
Table 1: Representative ¹H NMR Chemical Shifts for Surfactin-C14 (DMSO-d₆)
| Residue | NH (ppm) | α-H (ppm) | β-H (ppm) | γ-H (ppm) | Other (ppm) |
| Glu-1 | 8.25 | 4.15 | 1.85, 2.05 | 2.20 | |
| Leu-2 | 8.10 | 4.25 | 1.50, 1.65 | 1.45 | δ-CH₃: 0.85, 0.90 |
| D-Leu-3 | 8.05 | 4.30 | 1.40, 1.60 | 1.55 | δ-CH₃: 0.82, 0.88 |
| Val-4 | 7.95 | 4.05 | 2.00 | γ-CH₃: 0.80, 0.86 | |
| Asp-5 | 8.35 | 4.50 | 2.60, 2.75 | ||
| D-Leu-6 | 8.15 | 4.40 | 1.35, 1.55 | 1.50 | δ-CH₃: 0.81, 0.87 |
| Leu-7 | 7.90 | 4.60 | 1.45, 1.62 | 1.52 | δ-CH₃: 0.84, 0.89 |
| β-OH FA | 3.90 (α-CH) | 4.95 (β-CH) | 1.25 (chain CH₂) | 0.85 (term. CH₃) |
Data adapted from published values for surfactin (B1297464) isomers.[1]
Table 2: Representative ¹³C NMR Chemical Shifts for Surfactin-C14 (DMSO-d₆)
| Residue | C=O (ppm) | Cα (ppm) | Cβ (ppm) | Cγ (ppm) | Other (ppm) |
| Glu-1 | 172.5 | 53.0 | 27.5 | 30.5 | |
| Leu-2 | 172.0 | 51.5 | 40.0 | 24.5 | δ-C: 22.0, 23.0 |
| D-Leu-3 | 171.8 | 51.8 | 40.2 | 24.8 | δ-C: 22.2, 23.1 |
| Val-4 | 171.5 | 58.0 | 30.0 | γ-C: 18.5, 19.5 | |
| Asp-5 | 172.8 | 50.0 | 36.5 | ||
| D-Leu-6 | 172.1 | 51.6 | 40.1 | 24.6 | δ-C: 22.1, 23.2 |
| Leu-7 | 173.0 | 50.5 | 39.8 | 24.4 | δ-C: 21.9, 22.9 |
| β-OH FA | 171.0 | 45.0 (Cα) | 70.0 (Cβ) | 22.0-35.0 (chain) | 14.0 (term. CH₃) |
Data adapted from published values for surfactin isomers.[1]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Mass Measurement: Accurately weigh 3-5 mg of the this compound for ¹H and 2D NMR, or 15-20 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) to the vial. DMSO-d₆ is often a good choice for peptides as the amide protons are less likely to exchange with the solvent.
-
Dissolution: Gently vortex or sonicate the sample until the compound is fully dissolved. Visually inspect for any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: Acquiring a 2D COSY Spectrum
-
Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Optimize the spectral width and receiver gain.
-
Load COSY Pulse Program: Load a standard gradient-selected COSY pulse program (e.g., 'gpcocsy').
-
Set Parameters:
-
Set the spectral width in both F1 and F2 dimensions to be the same as the ¹H spectrum.
-
Set the number of scans (NS) to 4 or 8 for a reasonably concentrated sample.
-
Set the number of increments in the F1 dimension (TD1) to 256 or 512. Higher values will give better resolution in F1 but will increase the experiment time.
-
-
Acquisition: Start the acquisition.
-
Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum and reference it to the residual solvent peak.
Protocol 3: Acquiring a 2D HSQC Spectrum
-
¹H and ¹³C Spectra: Acquire standard ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
-
Load HSQC Pulse Program: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsisp2.2'). This version allows for editing, which can distinguish CH/CH₃ signals from CH₂ signals.
-
Set Parameters:
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
Set the number of scans (NS) to 8 or higher, as this is a less sensitive experiment than COSY.
-
Set the number of increments in F1 (TD1) to 256.
-
Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.
-
-
Acquisition: Start the acquisition.
-
Processing: Process the data using a squared sine-bell window function and 2D Fourier transform.
Protocol 4: Acquiring a 2D HMBC Spectrum
-
¹H and ¹³C Spectra: Use the previously acquired 1D spectra to set the spectral widths.
-
Load HMBC Pulse Program: Load a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf').
-
Set Parameters:
-
Set the ¹H (F2) and ¹³C (F1) spectral widths.
-
Set the number of scans (NS) to 16 or higher, depending on concentration.
-
Set the number of increments in F1 (TD1) to 512.
-
Set the long-range coupling constant (d6 or CNST2) to a value optimized for 2-3 bond correlations, typically 8-10 Hz.
-
-
Acquisition: Start the acquisition.
-
Processing: Process the data using a squared sine-bell or Gaussian window function and perform a 2D Fourier transform.
Mandatory Visualization
References
Validation & Comparative
Bacilotetrin C Analogue Demonstrates 37-Fold Increase in Cytotoxic Activity Against Triple-Negative Breast Cancer
A recent study has revealed that a synthetic analogue of the natural lipopeptide Bacilotetrin C exhibits significantly enhanced cytotoxic activity against human cancer cell lines compared to its parent compound. The most potent analogue showed a remarkable 37-fold increase in cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line.[1] This superior anticancer effect is attributed to structural modifications that also induce autophagy in cancer cells, leading to their demise.[1]
A comprehensive investigation into the structure-activity relationship of Bacilotetrin C led to the synthesis of twenty-nine variants of the natural product.[1] These analogues were systematically designed to explore the impact of modifications such as lipophilicity, ring structure, and amino acid sequence on cytotoxic efficacy.[1] The cytotoxic activities of Bacilotetrin C and its analogues were evaluated against a panel of human carcinoma cell lines, including MDA-MB-231 (triple-negative breast cancer), MCF7 (breast adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma).[1]
Comparative Cytotoxic Activity
The in vitro cytotoxic activities of Bacilotetrin C and its most potent analogues were determined using a standard MTT assay. The results, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | MDA-MB-231 IC50 (µM) | MCF7 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |
| Bacilotetrin C (Parent Compound) | >50 | >50 | >50 | >50 |
| Analogue 17 | 2.5 ± 0.2 | 4.8 ± 0.3 | 6.2 ± 0.5 | 8.5 ± 0.7 |
| Analogue 24 | 1.8 ± 0.1 | 3.5 ± 0.2 | 4.1 ± 0.3 | 5.9 ± 0.4 |
| Analogue 27 (Methyl Ester) | 1.5 ± 0.1 | 2.9 ± 0.2 | 3.8 ± 0.3 | 4.7 ± 0.4 |
| Analogue 29 (Propargyl Ester) | 1.2 ± 0.1 | 2.1 ± 0.1 | 3.1 ± 0.2 | 4.2 ± 0.3 |
| Analogue 31 (Methyl Amide) | 1.4 ± 0.1 | 2.5 ± 0.2 | 3.5 ± 0.3 | 4.5 ± 0.3 |
| Analogue 35 (Morpholine Amide) | 0.9 ± 0.08 | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.2 |
| Dimorpholine Amide 42 | <0.5 | <1.0 | <1.5 | <2.0 |
Data presented are representative values from the study and highlight the most active analogues. For a complete list of all twenty-nine analogues, please refer to the source publication.[1]
The study found that the cyclic structure and the presence of L-glutamic acid were crucial for cytotoxicity.[1] Further derivatization of the L-glutamic acid to its ester or amide form significantly enhanced the cytotoxic effect.[1] Notably, the dimorpholine amide derivative (analogue 42) emerged as the most potent variant.[1]
Experimental Protocols
Cell Culture and Maintenance
The human cancer cell lines MDA-MB-231, MCF7, PC-3, and HepG2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Bacilotetrin C and its analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
The cells were then treated with various concentrations of the test compounds (Bacilotetrin C and its analogues) and incubated for an additional 48 hours.
-
Following the treatment period, MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Mechanism of Action: Induction of Autophagy
The study further investigated the mechanism by which the more potent analogues induce cell death. It was discovered that these compounds trigger autophagy in cancer cells, a process of cellular self-digestion, to a point that it leads to cell demise.[1]
The induction of autophagy by these synthetic analogues represents a promising therapeutic strategy for cancer treatment.[1] The ability to chemically synthesize Bacilotetrin C and its analogues opens the door for further rational design of novel autophagy inducers based on this lipopeptide template for the development of new anticancer chemotherapeutics.[1]
References
Unveiling Structure-Activity Relationships: A Comparative Analysis of Bacilotetrin C Analogues with Varied Fatty Acid Chains
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of synthetic Bacilotetrin C analogues, focusing on the influence of fatty acid chain modifications on their anticancer activity. The information is supported by experimental data from peer-reviewed research.
Bacilotetrin C, a cyclic lipopeptide originally isolated from the marine bacterium Bacillus subtilis, has garnered interest for its moderate cytotoxic activity against cancer cell lines. Structurally, it comprises a peptide ring and a β-hydroxy fatty acid tail.[1] This lipid component is a crucial determinant of the molecule's biological activity, influencing its interaction with cell membranes and overall lipophilicity. To explore and enhance its therapeutic potential, synthetic analogues of Bacilotetrin C have been developed, primarily by modifying the length and nature of this fatty acid chain. This guide provides a comparative overview of these analogues, summarizing their cytotoxic effects and detailing the experimental methodologies used for their evaluation.
Comparative Analysis of Anticancer Activity
The primary measure of anticancer efficacy for the Bacilotetrin C analogues is their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of key Bacilotetrin C analogues with modified fatty acid chains against a panel of human cancer cell lines.
| Compound | Fatty Acid Chain Modification | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. MCF7 | IC50 (μM) vs. PC-3 | IC50 (μM) vs. HepG2 |
| Bacilotetrin C (Natural Product) | Undecane (B72203) (C11) | 35.2 | >50 | >50 | >50 |
| Analogue 18 | Ethyl (C2) | >50 | >50 | >50 | >50 |
| Analogue 19 | Pentyl (C5) | 38.6 | >50 | >50 | >50 |
| Analogue 20 | Ethylated trifluorobenzyl | >50 | >50 | >50 | >50 |
Data sourced from Auddy et al., 2024.[1]
The data reveals a strong correlation between the length of the fatty acid chain and the cytotoxic activity of the Bacilotetrin C analogues. Truncating the undecane chain of the natural product to a shorter ethyl group (Analogue 18) or replacing it with a bulky ethylated trifluorobenzyl moiety (Analogue 20) resulted in a complete loss of activity against the tested cell lines.[1] Interestingly, the analogue with a medium-length pentyl chain (Analogue 19) exhibited cytotoxicity comparable to the natural Bacilotetrin C in the MDA-MB-231 cell line.[1] This suggests that a certain degree of lipophilicity conferred by the fatty acid chain is essential for the anticancer activity of these compounds.
Structure-Activity Relationship of Fatty Acid Chain Modifications
The following diagram illustrates the relationship between the modifications in the fatty acid side chain of Bacilotetrin C analogues and their resulting cytotoxic activity.
References
A Head-to-Head Comparison of Bacilotetrin C Analogues and Other Cyclic Lipopeptides
In the landscape of antimicrobial and anticancer research, cyclic lipopeptides (CLPs) represent a promising class of bioactive molecules. Their unique structural features, combining a cyclic peptide core with a lipid tail, confer a range of biological activities. This guide provides a detailed, data-driven comparison of Bacilotetrin C analogues with other notable CLPs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanisms of action, and experimental methodologies.
Comparative Performance Analysis
The biological activity of Bacilotetrin C and its analogues has been primarily investigated in the context of cytotoxicity against cancer cell lines and their ability to induce autophagy. In contrast, other cyclic lipopeptides, such as those from the surfactin (B1297464), iturin, and fengycin (B216660) families, have been extensively studied for their antimicrobial properties. The following tables summarize the available quantitative data to facilitate a comparative assessment.
Table 1: Cytotoxicity of Bacilotetrin C and its Analogues against MDA-MB-231 Human Breast Cancer Cells [1]
| Compound | Modification | IC50 (µM) |
| Bacilotetrin C (Natural Product) | - | 15.2 ± 1.3 |
| Analogue 17 (tert-Butyl ester) | Esterification of L-glutamic acid | 4.3 ± 0.4 |
| Analogue 21 | Ring contraction (without L-Leu) | 16.1 ± 1.2 |
| Analogue 22 | Ring contraction (without L-Glu) | > 50 |
| Analogue 23 (Linear precursor) | Linear peptide | 35.4 ± 2.1 |
| Analogue 27 (Methyl ester) | Esterification of L-glutamic acid | 2.1 ± 0.2 |
| Analogue 29 (Propargyl ester) | Esterification of L-glutamic acid | 1.8 ± 0.1 |
| Analogue 31 (Methyl amide) | Amidation of L-glutamic acid | 1.5 ± 0.1 |
| Analogue 35 (Morpholine amide) | Amidation of L-glutamic acid | 0.41 ± 0.03 |
| Analogue 42 | Additional L-glutamic acid & morpholine (B109124) amide | 0.48 ± 0.04 |
A lower IC50 value indicates higher cytotoxicity.
Table 2: Comparative Antimicrobial and Cytotoxic Activity of Other Cyclic Lipopeptides
| Cyclic Lipopeptide | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Bacilotetrin A & B | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 8 - 32 µg/mL | [1] |
| Bacilotetrin C-E | Mycoplasma hyorhinis | MIC | 31 µg/mL | [1][2] |
| Surfactin | Staphylococcus aureus | MIC | 12 - 50 µg/mL | [3] |
| Surfactin | Vero-SF Cells (Cytotoxicity) | IC50 | ~25 µg/mL | [4] |
| Surfactin | Caco-2 Cells (Cytotoxicity) | IC50 | ~30 µg/mL | [4] |
| Mycosubtilin (B72517) | Paecilomyces variotti (Fungus) | MIC | 1 - 16 mg/L | [5] |
| Mycosubtilin | Vero-SF Cells (Cytotoxicity) | IC50 | ~15 µg/mL | [4] |
| Fengycin | Vero-SF Cells (Cytotoxicity) | IC50 | > 100 µg/mL | [4] |
| Daptomycin | Gram-positive bacteria | MIC | ≥0.2 - 8 µg/mL | [6] |
| Gageotetrin C | Pseudomonas aeruginosa | MIC | 0.01 - 0.06 µM | [7] |
MIC (Minimum Inhibitory Concentration): Lower value indicates higher antimicrobial activity. IC50 (Half-maximal Inhibitory Concentration): Lower value indicates higher cytotoxicity.
Mechanism of Action
Bacilotetrin C Analogues: Induction of Autophagy
A key finding from the study of Bacilotetrin C analogues is their potent ability to induce autophagy in cancer cells, leading to cell death.[1] Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Some analogues of Bacilotetrin C were found to be significantly more potent at inducing autophagy than known autophagy-inducing peptides.[1]
dot
Caption: Autophagy pathway induced by Bacilotetrin C analogues.
Other Cyclic Lipopeptides: Diverse Mechanisms
-
Surfactins, Iturins, and Fengycins: These lipopeptides, produced by Bacillus subtilis, exhibit a range of biological activities. Surfactins are powerful biosurfactants with antiviral and anti-mycoplasma activities. Iturins are primarily known for their potent antifungal properties, while fengycins also possess antifungal and antibacterial activities.[8][9] Their mechanisms often involve disrupting the integrity of microbial cell membranes. In plants, surfactin and mycosubtilin (an iturin) can trigger distinct defense signaling pathways, such as the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, leading to induced systemic resistance.[9][10]
-
Daptomycin: This clinically approved lipopeptide antibiotic exerts its bactericidal effect by binding to the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.[11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used in the evaluation of these lipopeptides.
Experimental Workflow for Comparative Analysis
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antibiofilm Activities of a Novel Synthetic Cyclic Lipopeptide against Cariogenic Streptococcus mutans UA159 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclic lipopeptides from Bacillus subtilis activate distinct patterns of defence responses in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic lipopeptides from Bacillus subtilis activate distinct patterns of defence responses in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Bacilotetrin C Analogue vs. Standard Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a potent Bacilotetrin C analogue against a standard chemotherapy agent, doxorubicin (B1662922), in the context of triple-negative breast cancer. The data presented is based on published preclinical research and aims to inform further investigation into the therapeutic potential of this novel compound class.
Executive Summary
A synthetic morpholine (B109124) amide analogue of Bacilotetrin C (Analogue 35) has demonstrated superior in vitro cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line when compared to the parent compound and shows promising activity in comparison to the standard chemotherapeutic drug, doxorubicin. The primary mechanism of action for this analogue appears to be the induction of autophagy-mediated cell death. While these in vitro findings are significant, it is crucial to note the current absence of publicly available in vivo data directly comparing Bacilotetrin C analogues with standard chemotherapy in animal models.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bacilotetrin C, its most potent analogue (Analogue 35), and doxorubicin in the MDA-MB-231 human breast cancer cell line. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Notes |
| Bacilotetrin C | MDA-MB-231 | 18.4 | Moderate activity observed for the parent compound. |
| This compound 35 | MDA-MB-231 | 0.48 | Approximately 37-fold more potent than the parent compound. |
| Doxorubicin | MDA-MB-231 | ~2.84 (1.65 µg/mL) | Data from a separate study; direct comparison in the same experiment is not available. Represents a standard-of-care chemotherapy agent. |
Mechanism of Action: Induction of Autophagy
The potent anticancer effect of the this compound is attributed to its ability to induce autophagy, a cellular process of self-degradation, leading to cell death. This is supported by the observed upregulation of key autophagy markers, LC3-II and p62, in cancer cells treated with the analogue.
Proposed Signaling Pathway for this compound-Induced Autophagy
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound-induced cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound or doxorubicin for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Autophagy Assessment
Objective: To determine if the this compound induces autophagy in cancer cells.
A. Western Blot for LC3-II and p62:
-
Cell Treatment and Lysis: MDA-MB-231 cells are treated with the this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). The cells are then harvested and lysed using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LC3 and p62. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of LC3-II to LC3-I and the levels of p62 are determined to assess the induction of autophagy.
B. Immunofluorescence for LC3 Puncta Formation:
-
Cell Culture and Treatment: MDA-MB-231 cells are grown on coverslips and treated with the this compound.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Staining: The cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.
-
Analysis: The formation of distinct punctate structures (LC3 puncta) within the cytoplasm is indicative of autophagosome formation and, therefore, autophagy induction.
Future Directions and Limitations
The presented data strongly suggests that the this compound 35 is a promising candidate for further preclinical development. Its potent in vitro activity against a triple-negative breast cancer cell line and its unique mechanism of action warrant further investigation.
However, a significant limitation of the current body of research is the lack of in vivo data . To fully assess the therapeutic potential of this compound, future studies should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the this compound in xenograft or patient-derived xenograft (PDX) models of triple-negative breast cancer. These studies should include a direct comparison with standard-of-care chemotherapy agents like doxorubicin or paclitaxel.
-
Pharmacokinetic and toxicity studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the analogue in animal models.
-
Detailed mechanistic studies: Further elucidating the specific signaling pathways involved in analogue-induced autophagy and cell death.
Comparative Analysis of Cross-Resistance Profiles of Bacilotetrin C Analogues in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of Bacilotetrin C and its analogues, with a focus on their potential cross-resistance profiles in cancer cell lines. The data presented herein is intended to inform preclinical research and guide the development of novel anticancer chemotherapeutics based on the Bacilotetrin C scaffold.
Summary of Cytotoxic Activity
Bacilotetrin C, a lipopeptide natural product, has demonstrated moderate anticancer activity. A structure-activity relationship (SAR) study involving the synthesis of twenty-nine analogues has revealed opportunities to significantly enhance this activity. The most potent analogue showed a remarkable ~37-fold increase in cytotoxicity against the triple-negative breast cancer (MDA-MB-231) cell line.[1] The primary mechanism of action for this class of compounds has been identified as the induction of autophagy, a cellular process that can lead to cell death when dysregulated.[1]
The following table summarizes the 50% inhibitory concentration (IC50) values of Bacilotetrin C and a selection of its most potent analogues in the MDA-MB-231 human breast cancer cell line. This cell line is known for its highly invasive and resistant properties.[1]
| Compound | Modification | IC50 (µM) in MDA-MB-231 | Fold Improvement vs. Bacilotetrin C |
| Bacilotetrin C (3) | Natural Product | 18.4 | 1x |
| Analogue 17 | tert-Butyl ester precursor | 10.2 | 1.8x |
| Analogue 24 | Positional isomer of L-glutamic acid | 2.8 | 6.6x |
| Analogue 35 | Morpholine amide derivative | 0.8 | 23x |
| Analogue 42 | Dimorpholine amide of positional isomer | 0.5 | 36.8x |
Hypothetical Cross-Resistance Profile
To evaluate the potential for cross-resistance, a hypothetical study can be designed comparing the cytotoxic activity of Bacilotetrin C analogues in a drug-sensitive parental cancer cell line (e.g., MDA-MB-231) and a derived drug-resistant subline (e.g., MDA-MB-231/DR). The following table illustrates a potential outcome of such a study, demonstrating how resistance to a standard chemotherapeutic agent might confer cross-resistance to Bacilotetrin C analogues. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.
| Compound | IC50 (µM) in MDA-MB-231 (Parental) | IC50 (µM) in MDA-MB-231/DR (Resistant) | Resistance Index (RI) |
| Doxorubicin | 0.1 | 10.0 | 100 |
| Bacilotetrin C (3) | 18.4 | 36.8 | 2.0 |
| Analogue 35 | 0.8 | 2.4 | 3.0 |
| Analogue 42 | 0.5 | 1.8 | 3.6 |
Experimental Protocols
Development of a Drug-Resistant Cancer Cell Line
A drug-resistant cancer cell line can be established by continuous exposure of the parental cell line to a specific chemotherapeutic agent (e.g., Doxorubicin) over an extended period.[2]
Protocol:
-
Initial IC50 Determination: Determine the IC50 value of the selective drug in the parental cell line using a standard cell viability assay such as the MTT assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the selective drug at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells adapt and resume normal proliferation, gradually increase the drug concentration in a stepwise manner. At each step, allow the cells to recover and proliferate before the next concentration increase.
-
Maintenance of Resistant Phenotype: Once the desired level of resistance is achieved (typically a 10-fold or higher increase in IC50 compared to the parental line), the resistant cell line is maintained in a culture medium containing a maintenance concentration of the drug.
-
Verification of Resistance: Periodically verify the resistant phenotype by comparing the IC50 of the selective drug in the resistant line to that in the parental line.
Cell Viability (MTT) Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) of the Bacilotetrin C analogues is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (Bacilotetrin C and its analogues) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Bacilotetrin C analogues induce autophagy.
Experimental Workflow
Caption: Workflow for assessing cross-resistance.
References
Validating the Mechanism of Action of a New Bacilotetrin C Analogue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a novel Bacilotetrin C analogue, designated here as BLC-A. The guide hypothesizes that BLC-A, similar to the structurally related polypeptide antibiotic bacitracin, targets the bacterial cell wall synthesis machinery. To validate this hypothesis, we present a series of experimental protocols and comparative data against established antibiotics with distinct mechanisms of action: Bacitracin, Penicillin G, and Vancomycin.
Comparative Efficacy and Mechanism Overview
The initial assessment of a new antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.[1] A comparison of MIC values against a common Gram-positive pathogen, Staphylococcus aureus, provides a primary benchmark for potency. The table below includes hypothetical data for our new analogue, BLC-A, alongside typical MIC ranges for comparator antibiotics.
| Antibiotic | Antibiotic Class | Mechanism of Action | Target Molecule/Process | Typical MIC Range vs. S. aureus (µg/mL) |
| BLC-A (Hypothetical) | Polypeptide | Inhibition of cell wall synthesis | Undecaprenyl Pyrophosphate (C55-PP) dephosphorylation | 0.5 - 2.0 |
| Bacitracin | Polypeptide | Inhibition of cell wall synthesis | Undecaprenyl Pyrophosphate (C55-PP) dephosphorylation[] | 32 - 256[3][4] |
| Penicillin G | β-Lactam | Inhibition of cell wall synthesis | Transpeptidase (Penicillin-Binding Proteins)[5] | ≤0.125 - >24 (strain dependent)[6][7] |
| Vancomycin | Glycopeptide | Inhibition of cell wall synthesis | D-Ala-D-Ala terminus of peptidoglycan precursors[8] | 0.5 - 2.0[9][10] |
Experimental Protocols for Mechanism of Action Validation
To elucidate the mechanism of action of BLC-A, a stepwise experimental approach is proposed. This workflow is designed to first identify the general cellular process inhibited and then to pinpoint the specific molecular target.
Caption: Experimental workflow for validating the mechanism of action of BLC-A.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the potency of the antibiotic.[1]
Methodology: Broth Microdilution
-
Preparation of Antibiotic Solutions: Prepare a stock solution of BLC-A. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Preparation of Bacterial Inoculum: Culture S. aureus overnight. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity).
Macromolecular Synthesis Assay
This assay identifies which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.[11] The protocol involves measuring the incorporation of specific radiolabeled precursors into macromolecules.
Methodology:
-
Bacterial Culture and Treatment: Grow S. aureus to the mid-logarithmic phase. Distribute the culture into aliquots and expose them to BLC-A at a concentration of 4x MIC. Use known inhibitors as positive controls (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Linezolid for protein, and Vancomycin for cell wall synthesis). An untreated culture serves as a negative control.
-
Radiolabeling: To each aliquot, add a specific radiolabeled precursor:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Incubation and Precipitation: Incubate the cultures for a defined period to allow precursor incorporation. Stop the reaction by adding cold trichloroacetic acid (TCA). TCA precipitates the macromolecules while unincorporated precursors remain in solution.
-
Quantification: Collect the precipitate by filtration. Measure the radioactivity of the precipitate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each pathway by comparing the radioactivity in the BLC-A-treated samples to the untreated control.
Expected Results for BLC-A: If BLC-A targets cell wall synthesis, a significant and specific inhibition of [¹⁴C]N-acetylglucosamine incorporation will be observed, with minimal impact on the other pathways at the MIC.
| Macromolecular Pathway | Radiolabeled Precursor | Control Antibiotic | Expected % Inhibition by BLC-A (at 4x MIC) | Expected % Inhibition by Vancomycin (at 4x MIC) |
| DNA Synthesis | [³H]thymidine | Ciprofloxacin | < 10% | < 10% |
| RNA Synthesis | [³H]uridine | Rifampicin | < 10% | < 10% |
| Protein Synthesis | [³H]leucine | Linezolid | < 15% | < 15% |
| Cell Wall Synthesis | [¹⁴C]N-acetylglucosamine | Vancomycin | > 90% | > 90% |
Undecaprenyl Pyrophosphate Dephosphorylation Assay
This is a specific target-based assay to confirm if BLC-A acts similarly to bacitracin by inhibiting the recycling of the lipid carrier, undecaprenyl pyrophosphate (C55-PP).[12]
Methodology:
-
Enzyme and Substrate Preparation: Use a purified bacterial undecaprenyl pyrophosphate phosphatase (e.g., BacA). The substrate, radiolabeled [¹⁴C]undecaprenyl pyrophosphate, can be synthesized enzymatically.[12]
-
Inhibition Assay: Set up reaction mixtures containing the enzyme, substrate, and varying concentrations of BLC-A. Include a no-inhibitor control and a positive control (bacitracin).
-
Reaction and Product Separation: Incubate the reactions to allow for dephosphorylation. The product, [¹⁴C]undecaprenyl phosphate, can be separated from the substrate using thin-layer chromatography (TLC) or a scintillation proximity assay.
-
Quantification and Analysis: Quantify the amount of product formed. Calculate the percentage of inhibition at each concentration of BLC-A and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Expected Results for BLC-A: A dose-dependent inhibition of undecaprenyl pyrophosphate dephosphorylation, with a potent IC₅₀ value, would strongly support the hypothesized mechanism of action.
Comparative Mechanisms of Action
The following diagram illustrates the distinct targets of BLC-A/Bacitracin, Penicillin G, and Vancomycin within the bacterial cell wall synthesis pathway, specifically the Lipid II cycle.
Caption: Targets of BLC-A and comparator antibiotics in the Lipid II cycle.
Conclusion
By following the outlined experimental workflow, researchers can systematically validate the mechanism of action of the new this compound, BLC-A. The comparative data against well-characterized antibiotics like Bacitracin, Penicillin G, and Vancomycin will provide a clear context for its potency and mode of action. This comprehensive approach is crucial for the rational development of new antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bacilotetrin C Analogues in a Panel of Human Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential and mechanisms of action of novel Bacilotetrin C analogues.
This guide provides a detailed comparative analysis of the anticancer activities of newly synthesized Bacilotetrin C analogues. The data presented herein is derived from a systematic structure-activity relationship (SAR) study, offering valuable insights for the rational design of next-generation autophagy-inducing anticancer agents.
Data Summary: Cytotoxicity of Bacilotetrin C and its Analogues
The cytotoxic effects of Bacilotetrin C and its twenty-nine synthesized analogues were evaluated against a panel of four human cancer cell lines: MDA-MB-231 (triple-negative breast cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each compound. A summary of this quantitative data is presented below for easy comparison.
| Compound | Modification | MDA-MB-231 IC50 (µM) | MCF7 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |
| Bacilotetrin C (Parent) | - | 18.4 | 72.2 | 42.1 | 16.2 |
| Analogue 17 | tert-Butyl ester of Glutamic acid | Significantly enhanced activity | - | - | - |
| Analogue 24 | Positional isomer of Glutamic acid | Potent activity | - | - | - |
| Analogue 27 | Methyl ester of Glutamic acid | More effective than Analogue 17 | - | - | - |
| Analogue 29 | Propargyl ester of Glutamic acid | More effective than Analogue 17 | - | - | - |
| Analogue 31 | Methyl amide of Glutamic acid | More effective than Analogue 17 | - | - | - |
| Analogue 35 | Morpholine amide of Glutamic acid | Highly potent activity | - | - | - |
| Analogue 42 | Dimorpholine amide of a Glutamic acid-shifted isomer | Most potent analogue (submicromolar activity, ~37-fold enhancement vs. parent) | - | - | - |
Note: Specific IC50 values for all 29 analogues across all cell lines are detailed in the source publication. The table above highlights key analogues discussed in the study.[1]
Experimental Workflow
The general workflow for the synthesis and evaluation of Bacilotetrin C analogues is depicted in the following diagram. This process involves a convergent total synthesis strategy, followed by a systematic SAR-guided design of analogues, and finally, in vitro cytotoxicity screening and mechanistic studies.
Caption: General workflow for the synthesis and evaluation of Bacilotetrin C analogues.
Mechanism of Action: Induction of Autophagy
Mechanistic studies on the most potent analogues revealed that their cytotoxic effects are mediated through the induction of autophagy in cancer cells.[1] This process, a self-degradative mechanism, can lead to cell death when excessively stimulated. The simplified signaling pathway is illustrated below.
Caption: Simplified pathway of analogue-induced autophagic cell death.
Experimental Protocols
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines MDA-MB-231, MCF7, PC-3, and HepG2 were used.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of Bacilotetrin C analogues for 48 hours. Epirubicin was used as a positive control.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
-
Immunofluorescence for Autophagy Detection
-
Cell Seeding and Treatment: MDA-MB-231 cells were seeded on coverslips in a 12-well plate and allowed to adhere overnight. The cells were then treated with the selected Bacilotetrin C analogues for 24 hours.
-
Fixation and Permeabilization:
-
Cells were washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
After washing with PBS, the cells were permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Cells were blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
The cells were then incubated with an anti-LC3B primary antibody overnight at 4°C.
-
After washing, the cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Imaging:
-
The coverslips were mounted on glass slides using a mounting medium containing DAPI for nuclear staining.
-
The formation of LC3-II puncta, an indicator of autophagy, was observed and imaged using a fluorescence microscope.[1]
-
References
Navigating the Efficacy Landscape: A Comparative Analysis of Bacitracin Analogue Performance In Vitro and In Vivo
While the initial focus of this guide was the comparative antibacterial efficacy of Bacilotetrin C analogues, a comprehensive review of available literature reveals a primary research emphasis on their synthesis and anticancer properties rather than their antibacterial mechanisms.[1] In contrast, a wealth of data exists for the well-established antibiotic, Bacitracin, and its rationally designed analogues, offering a robust platform to explore the correlation between laboratory benchmarks and clinical effectiveness. This guide will therefore pivot to an in-depth comparison of the in vitro and in vivo efficacy of Bacitracin analogues, providing researchers, scientists, and drug development professionals with a detailed examination of their performance, supported by experimental data and methodologies.
Bacitracin, a cyclic peptide antibiotic, has long been a staple in topical antibacterial treatments.[2][3] Its mechanism of action involves the disruption of bacterial cell wall synthesis by targeting undecaprenyl pyrophosphate (C55-PP), a critical lipid carrier in the peptidoglycan pathway.[3][4][5] However, the emergence of antibiotic resistance necessitates the development of novel, more potent analogues.[2][6] This guide delves into the structure-activity relationships of these next-generation bacitracins, presenting their performance against clinically relevant pathogens.
In Vitro Efficacy: A Quantitative Look at Antibacterial Potency
The primary measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7] The following table summarizes the MIC values for Bacitracin A and several of its rationally designed analogues against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, USA300) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | E. faecium (VRE, ATCC 700221) |
| Bacitracin A | 16 µg/mL | 32 µg/mL | 8 µg/mL | 64 µg/mL | >128 µg/mL |
| Analogue 9 | 2 µg/mL | 4 µg/mL | 1 µg/mL | 8 µg/mL | 16 µg/mL |
| Analogue 11 | 4 µg/mL | 8 µg/mL | 2 µg/mL | 16 µg/mL | 32 µg/mL |
| Vancomycin | 1 µg/mL | 1 µg/mL | 2 µg/mL | 2 µg/mL | >128 µg/mL |
Data sourced from studies on rationally designed bacitracin variants.[4]
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data provides a crucial baseline for antibacterial potency, in vivo studies are essential to evaluate the efficacy of a drug in a complex biological system.[8] A murine wound infection model is a common preclinical tool to assess the topical antibacterial activity of compounds like Bacitracin and its analogues.[7]
Studies utilizing such models have demonstrated a correlation between the in vitro MIC values and the in vivo therapeutic outcomes for bacitracin formulations.[7] For instance, the effective concentrations of bacitracin in these models align with the MIC values against pathogens like Staphylococcus aureus.[7] While specific in vivo efficacy data for the novel analogues presented in the in vitro section is emerging, the significantly lower MIC values of these analogues suggest a strong potential for enhanced performance in topical applications.
Furthermore, innovative formulations, such as self-assembled nano-bacitracin A, have been shown to overcome the limitations of traditional bacitracin, demonstrating efficacy against Gram-negative bacteria in vitro and in wound healing models in vivo.[9][10] These nano-formulations effectively localize the antibiotic to the periplasmic space of bacteria, broadening their spectrum of activity.[9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the bacitracin analogues is typically determined using a standard broth microdilution assay.[4]
-
Bacterial Preparation: Bacterial strains are cultured overnight in a suitable broth medium, such as Mueller-Hinton Broth, at 37°C. The resulting culture is then diluted to a standardized concentration of approximately 1x10^5 Colony Forming Units (CFU)/mL.[7]
-
Antibiotic Dilution: The antibiotic compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations.[7]
-
Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the antibiotic dilutions. The plate is then incubated for 18-24 hours at 37°C.[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[7]
In Vivo Efficacy Testing: Murine Wound Infection Model
-
Animal Preparation: Mice are anesthetized, and a full-thickness excisional wound is created on their dorsal side.[7]
-
Infection: The wound is inoculated with a standardized suspension of the pathogenic bacteria (e.g., S. aureus).
-
Treatment: A topical formulation of the test compound (e.g., bacitracin analogue) is applied to the wound at specified intervals.
-
Evaluation: The efficacy of the treatment is assessed by monitoring wound closure, and by determining the bacterial load in the wound tissue at the end of the study.[9]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams depict the mechanism of action of Bacitracin and a typical experimental workflow.
Caption: Mechanism of action of Bacitracin analogues.
Caption: Experimental workflow for MIC determination.
Conclusion
The rational design of Bacitracin analogues has yielded next-generation antibiotics with significantly enhanced in vitro activity against challenging drug-resistant pathogens.[4] The presented data underscores the potential of these compounds to address the growing threat of antibiotic resistance. While a direct quantitative correlation between in vitro and in vivo efficacy is influenced by multiple factors, the robust in vitro performance of these novel analogues provides a strong foundation for their further development and evaluation in preclinical and clinical settings. The integration of standardized in vitro assays with well-designed in vivo models will be paramount in accurately predicting the clinical utility of these promising antibiotic candidates.[8]
References
- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacitracin - Wikipedia [en.wikipedia.org]
- 4. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo [Corrigendum] - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity index of Bacilotetrin C analogues for cancer cells vs normal cells
A detailed guide for researchers and drug development professionals on the selective cytotoxicity of Bacilotetrin C analogues, presenting a comprehensive analysis of their performance against various cancer cell lines. This guide summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Bacilotetrin C, a cyclic lipopeptide, and its synthetic analogues have emerged as a promising class of compounds with potent anticancer properties. A comprehensive study involving the total synthesis and systematic structure-activity relationship (SAR) analysis of 29 Bacilotetrin C variants has shed light on their cytotoxic effects against multiple human carcinoma cell lines. The primary mechanism of action for the most potent of these analogues has been identified as the induction of autophagy-mediated cell death.
While the study provides extensive data on the efficacy of these compounds against cancer cells, it is important to note that information regarding their cytotoxicity towards normal, non-cancerous cell lines is not available in the primary literature. Consequently, the selectivity index—a crucial measure of a compound's specificity for cancer cells over normal cells—could not be determined.
Comparative Cytotoxicity of Bacilotetrin C Analogues
The cytotoxic activity of Bacilotetrin C and its 29 synthetic analogues was evaluated against a panel of four human cancer cell lines: triple-negative breast cancer (MDA-MB-231), estrogen receptor-positive breast cancer (MCF7), prostate cancer (PC-3), and liver cancer (HepG2). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound.
The natural product, Bacilotetrin C (3), exhibited moderate activity against MDA-MB-231 and HepG2 cell lines, with IC50 values of 18.4 μM and 16.2 μM, respectively.[1] Its activity was lower in MCF7 (IC50 = 72.2 μM) and PC-3 (IC50 = 42.1 μM) cell lines.[1] Through systematic modifications of the lipopeptide structure, several analogues demonstrated significantly enhanced cytotoxicity.
Notably, analogue 42 , a dimorpholine amide derivative, emerged as the most potent compound, exhibiting an approximately 37-fold increase in cytotoxicity against the MDA-MB-231 cell line compared to the parent compound.[1] The structure-activity relationship study revealed that modifications to the L-glutamic acid residue and the cyclic core of the molecule played a pivotal role in enhancing the anticancer activity.[1]
Below is a summary of the IC50 values for Bacilotetrin C and a selection of its most potent analogues against the MDA-MB-231 cell line.
| Compound | Modification | IC50 (μM) in MDA-MB-231 |
| 3 (Bacilotetrin C) | Natural Product | 18.4 |
| 17 | tert-Butyl ester precursor | > 20 |
| 24 | Positional isomer of L-glutamic acid | 3.2 |
| 35 | Morpholine amide derivative | 1.2 |
| 42 | Dimorpholine amide of glutamic acid shifted isomer | 0.5 |
Note: A comprehensive list of IC50 values for all 29 analogues across the four cell lines can be found in the source publication.
Experimental Protocols
Cytotoxicity Assay
The cytotoxic effects of Bacilotetrin C and its analogues were determined using a standard in vitro cytotoxicity assay.
Cell Culture:
-
Human cancer cell lines (MDA-MB-231, MCF7, PC-3, and HepG2) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the Bacilotetrin C analogues. A vehicle control (e.g., DMSO) was also included.
-
The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
The absorbance was measured using a microplate reader.
-
The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Mechanism
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the half-maximal inhibitory concentration (IC50) of the Bacilotetrin C analogues.
Caption: Experimental workflow for determining IC50 values.
Signaling Pathway of Autophagy Induction
The cytotoxic activity of the potent Bacilotetrin C analogues is attributed to the induction of autophagy, a cellular process of self-degradation. The key event in autophagy is the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and fuses with lysosomes for degradation. A hallmark of this process is the conversion of the cytosolic protein LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane. The following diagram depicts a simplified model of the autophagy pathway initiated by these compounds.
Caption: Autophagy signaling pathway induced by analogues.
References
Synergistic Potential of Bacilotetrin C Analogues in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilotetrin C, a lipopeptide natural product, and its synthetic analogues have emerged as a promising class of anticancer agents. Recent studies have elucidated their mechanism of action, which primarily involves the induction of autophagy, a cellular self-degradation process, leading to cancer cell death.[1][2] The most potent analogue to date has demonstrated a remarkable ~37-fold increase in cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 compared to the parent compound.[1][2] While the standalone efficacy of these analogues is significant, their true therapeutic potential may lie in combination with existing anticancer drugs. This guide provides a comparative overview of the potential synergistic effects of Bacilotetrin C analogues, drawing parallels with established autophagy modulators and outlining the experimental framework for their evaluation.
Bacilotetrin C Analogues: Potency and Mechanism
The anticancer activity of Bacilotetrin C and its analogues is intrinsically linked to their ability to induce autophagy.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the cyclic peptide core and the lipophilic side chain can dramatically enhance cytotoxic potency.[1]
Table 1: In Vitro Cytotoxicity of Bacilotetrin C and its Most Potent Analogue
| Compound | Cell Line | IC50 (μM) | Fold Improvement vs. Bacilotetrin C | Mechanism of Action |
| Bacilotetrin C | MDA-MB-231 | 18.4 | - | Moderate Autophagy Induction |
| Analogue 42 | MDA-MB-231 | 0.48 [1] | ~37 | Potent Autophagy Induction |
Hypothesized Synergistic Effects with Conventional Anticancer Drugs
Currently, there is a lack of published data specifically investigating the synergistic effects of Bacilotetrin C analogues with other anticancer drugs. However, based on their mechanism as potent autophagy inducers, we can hypothesize their potential in combination therapies. Autophagy plays a dual role in cancer: it can be a survival mechanism for tumor cells under stress (e.g., from chemotherapy), but excessive autophagy can also lead to cell death.[3][4][5] Therefore, a Bacilotetrin C analogue could potentially synergize with conventional chemotherapeutics through two main mechanisms:
-
Enhancing Chemotherapy-Induced Cell Death: By pushing the level of autophagy past a sustainable threshold, the analogue could convert a pro-survival response into a pro-death signal.
-
Overcoming Chemoresistance: In tumors where autophagy is a mechanism of resistance to a particular drug, the addition of an autophagy-inducing this compound could re-sensitize the cancer cells to the treatment.[4]
Comparative Analysis: Learning from Other Autophagy Modulators
To understand the potential for synergistic interactions, we can draw comparisons with well-studied autophagy modulators like chloroquine (B1663885) (CQ) and 3-methyladenine (B1666300) (3-MA), which are autophagy inhibitors. These agents have been shown to synergize with a variety of anticancer drugs by blocking the protective autophagy induced by chemotherapy, thereby enhancing their cytotoxic effects.[2][6][7][8][9]
Table 2: Examples of Synergistic Effects of Autophagy Modulators with Anticancer Drugs
| Autophagy Modulator | Anticancer Drug | Cancer Type | Observed Synergistic Effect | Reference |
| Chloroquine (CQ) | Doxorubicin (B1662922) | Cervical Cancer | Enhanced cytotoxicity (CI < 1) and apoptosis | [6] |
| Chloroquine (CQ) | Paclitaxel | Breast Cancer | Increased sensitivity and reduced tumor growth | [2] |
| 3-Methyladenine (3-MA) | Cisplatin | Neuroblastoma | Reduced autophagy and increased apoptosis | [10] |
While Bacilotetrin C analogues induce autophagy, unlike the inhibitors listed above, the principle of modulating this pathway to enhance therapeutic outcomes remains the same. An autophagy-inducing peptide, Tat-SP4, has been shown to synergize with sorafenib (B1663141) in hepatocellular carcinoma by promoting the degradation of the c-MET receptor.[11] This highlights the potential for autophagy inducers to have synergistic effects through various context-dependent mechanisms.
Experimental Protocols for Evaluating Synergism
To validate the hypothesized synergistic effects of Bacilotetrin C analogues, a systematic experimental approach is required.
Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of a this compound in combination with a conventional anticancer drug and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Single-Agent IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for the this compound and the chosen anticancer drug individually using a cell viability assay (e.g., MTT or CellTiter-Glo assay).[12][13] Cells should be seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 48 or 72 hours).
-
Combination Assay: Treat cells with a matrix of concentrations of both the this compound and the anticancer drug.[12][14]
-
Data Analysis and Synergy Quantification:
-
Calculate cell viability for each combination.
-
Analyze the data using the Combination Index (CI) method of Chou and Talalay. The CI value determines the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Assessment of Autophagy
Objective: To confirm that the synergistic effect is mediated through the modulation of autophagy.
Methodology:
-
Western Blotting: Treat cells with the individual drugs and their combination. Lyse the cells and perform western blotting to detect key autophagy markers such as LC3-I to LC3-II conversion and p62/SQSTM1 degradation. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Fluorescence Microscopy: Use fluorescently tagged LC3 (e.g., GFP-LC3) to visualize the formation of autophagosomes. An increase in the number of puncta per cell indicates autophagy induction.
Apoptosis Assays
Objective: To determine if the combination treatment leads to an increase in apoptotic cell death.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with the individual drugs and their combination. Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry. An increase in the percentage of Annexin V-positive cells indicates an increase in apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using commercially available kits.
Visualizing the Pathways and Workflows
Diagram 1: Hypothesized Signaling Pathway of this compound Synergy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Combination of an Autophagy Inducer and an Autophagy Inhibitor: A Smarter Strategy Emerging in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chloroquine synergizes doxorubicin efficacy in cervical cancer cells through flux impairment and down regulation of proteins involved in the fusion of autophagosomes to lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy and cancer treatment: four functional forms of autophagy and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An autophagy-inducing stapled peptide promotes c-MET degradation and overrides adaptive resistance to sorafenib in c-MET+ hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Bacilotetrin C Analogue
Disclaimer: Specific safety data for Bacilotetrin C analogue is not publicly available. This guidance is based on the known properties of the related compound, Bacitracin, and general best practices for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted for the specific analogue before commencing any work.
Essential Safety and Logistical Information
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on the potential hazards associated with Bacitracin.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable | Prevents skin contact and potential allergic reactions. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety Goggles | Chemical splash-proof, conforming to EN166 or ANSI Z87.1 standards[1] | Protects eyes from potential splashes or aerosols of the compound. |
| Body Protection | Laboratory Coat | Disposable, back-closing | Prevents contamination of personal clothing. |
| Impervious Gown | Recommended for larger quantities or when there is a risk of significant splashing | Provides an additional barrier against contamination.[1] | |
| Respiratory Protection | N95 or FFP3 Respirator | Required when handling the compound as a powder or when aerosolization is possible | Minimizes the risk of inhaling fine particles.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify the contents against the shipping manifest.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to control potential dust and aerosols.[1]
-
Wear full PPE, including a respirator, when handling the powdered form.
-
Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use following the disposal plan.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Keep containers sealed when not in use.
-
Work in a well-ventilated area, preferably a chemical fume hood.
Disposal Plan: Managing Contaminated Materials
Proper disposal of all materials contaminated with this compound is critical to prevent environmental release and accidental exposure.
1. Solid Waste:
-
All disposable PPE (gloves, lab coats, gowns, respirators), contaminated wipes, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated area for hazardous waste pickup.
2. Liquid Waste:
-
Aqueous solutions containing the analogue should be collected in a labeled, sealed hazardous waste container.
-
Do not pour any solutions containing the analogue down the drain.
3. Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Visualizing Safety Protocols
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal, as well as the decision-making process for selecting appropriate PPE.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
